Product packaging for 3,5-Dibromo-1-benzofuran(Cat. No.:CAS No. 99660-97-6)

3,5-Dibromo-1-benzofuran

Cat. No.: B1304820
CAS No.: 99660-97-6
M. Wt: 275.92 g/mol
InChI Key: FWNOZAIGDLGBGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3,5-Dibromo-1-benzofuran (CAS 99660-97-6) is a high-purity brominated benzofuran derivative supplied for advanced chemical and pharmaceutical research. This compound features the benzofuran scaffold, a fundamental structural unit extensively investigated for its diverse pharmacological potential . With the empirical formula C 8 H 4 Br 2 O and a molecular weight of 275.92, it presents as a white to off-white solid . This reagent serves as a versatile synthetic intermediate for constructing more complex molecules. The bromine atoms at the 3 and 5 positions offer distinct reactivity for further functionalization via metal-catalyzed cross-coupling reactions, facilitating the exploration of structure-activity relationships (SAR) . The benzofuran scaffold is recognized as a promising core structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities including antimicrobial, antifungal, and antitumor properties . Research into similar brominated and functionalized benzofurans has shown potential for inhibiting enzymes like α-glucosidase and α-amylase, which are targets in managing type 2 diabetes mellitus . Furthermore, such compounds have been evaluated in vitro for cytotoxic effects against cancer cell lines, such as breast cancer (MCF-7), while showing reduced cytotoxicity against normal cell lines, indicating a selective therapeutic potential . This product is intended for analytical purposes such as method development, validation, and as a quality control standard during drug development stages . It is supplied for laboratory research use only and is strictly not for diagnostic, therapeutic, or human use. For comprehensive handling and safety information, please refer to the associated Safety Data Sheet.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4Br2O B1304820 3,5-Dibromo-1-benzofuran CAS No. 99660-97-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dibromo-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2O/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWNOZAIGDLGBGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CO2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70383791
Record name 3,5-dibromo-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99660-97-6
Record name 3,5-dibromo-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70383791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3,5-Dibromo-1-benzofuran: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 99660-97-6

This technical guide provides a comprehensive overview of 3,5-Dibromo-1-benzofuran, a halogenated heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document outlines its chemical and physical properties, provides insights into its synthesis, and discusses its potential biological significance.

Core Properties and Data

This compound is a solid organic compound with the chemical formula C₈H₄Br₂O.[1] Its structure consists of a benzofuran core substituted with bromine atoms at the 3 and 5 positions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueUnitSource
Molecular Weight 275.92 g/mol [1]
Melting Point 77°C[1]
Boiling Point 294.9°C (at 760 mmHg)[1]
Density 1.989g/cm³[1]

Synthesis and Experimental Protocols

One plausible synthetic route involves the cyclization of a suitably substituted precursor. For instance, a common strategy for synthesizing 3-bromobenzofurans involves the dehydrobromination of a 2,3-dibromo-2,3-dihydrobenzofuran intermediate.

General Experimental Protocol for the Synthesis of 3-Bromobenzofurans

The following is a generalized experimental protocol for the synthesis of a 3-bromobenzofuran derivative, which could be adapted for the synthesis of this compound, likely starting from a 5-bromo-substituted phenolic precursor.

Materials:

  • Appropriately substituted 2,3-dibromo-2,3-dihydrobenzofuran

  • Potassium hydroxide (KOH)

  • Ethanol

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve potassium hydroxide pellets in ethanol and cool the solution to 0 °C.

  • Dissolve the 2,3-dibromo-2,3-dihydrobenzofuran derivative in pre-cooled ethanol.

  • Add the ethanolic solution of the dihydrobenzofuran dropwise to the cooled potassium hydroxide solution while maintaining the temperature at 0 °C.

  • After the addition is complete, heat the reaction mixture to reflux for a specified period (e.g., 2 hours).

  • Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with water and extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the dried organic phase to yield the crude 3-bromobenzofuran product.

  • The crude product can then be purified using techniques such as column chromatography.

Biological Activity and Signaling Pathways

The biological activities of benzofuran derivatives are a subject of considerable research, with many compounds exhibiting a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. The introduction of halogen atoms, such as bromine, into the benzofuran scaffold can significantly influence its biological activity.

Currently, there is a lack of specific information in the scientific literature detailing the biological activity, mechanism of action, or involvement in signaling pathways of this compound. However, based on the known activities of other brominated benzofuran derivatives, it is plausible that this compound could exhibit interesting biological properties. For example, some brominated benzofurans have been shown to possess cytotoxic activity against cancer cell lines.

Further research is required to elucidate the specific biological targets and signaling pathways that may be modulated by this compound. A hypothetical workflow for investigating the biological activity of this compound is presented below.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies cluster_target Target Identification synthesis Synthesis of This compound purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization cell_lines Panel of Cancer Cell Lines characterization->cell_lines Test Compound cytotoxicity Cytotoxicity Assays (e.g., MTT) cell_lines->cytotoxicity apoptosis Apoptosis Assays cytotoxicity->apoptosis Active Compound cell_cycle Cell Cycle Analysis cytotoxicity->cell_cycle Active Compound signaling Signaling Pathway Analysis (e.g., Western Blot) apoptosis->signaling cell_cycle->signaling target_id Target Identification Studies signaling->target_id Identify Key Proteins

Caption: A logical workflow for the investigation of the biological activity of this compound.

References

Physical and chemical properties of 3,5-Dibromo-1-benzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 3,5-Dibromo-1-benzofuran (CAS No. 99660-97-6), a halogenated heterocyclic compound. The document details its known physical characteristics, provides insights into its chemical reactivity, and summarizes its potential biological activities based on related structures. Included are detailed, adaptable experimental protocols for its synthesis and purification, alongside a compilation of its spectral data. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug discovery.

Introduction

Benzofuran and its derivatives are a significant class of heterocyclic compounds widely found in natural products and synthetic molecules of pharmaceutical interest. The benzofuran scaffold is a privileged structure in medicinal chemistry, known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of halogen atoms, such as bromine, into the benzofuran nucleus can significantly modulate the molecule's physicochemical properties and biological activity. This compound, with its distinct substitution pattern, represents a valuable building block for the synthesis of more complex molecules and a potential candidate for biological screening.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in chemical synthesis.

PropertyValueReference
CAS Number 99660-97-6[1]
Molecular Formula C₈H₄Br₂O[1]
Molecular Weight 275.93 g/mol [1]
Melting Point 77 °C
Boiling Point 294.9 °C at 760 mmHg
Density 1.989 g/cm³
Appearance Not explicitly reported; likely a solid at room temperature.
Solubility Not explicitly reported; expected to be soluble in common organic solvents.

Spectral Data

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show signals corresponding to the four aromatic protons. The chemical shifts and coupling constants will be influenced by the positions of the bromine atoms and the oxygen of the furan ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon skeleton of the molecule. A ¹³C NMR spectrum of this compound is available in the KnowItAll NMR Spectral Library.[2]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the aromatic C-H stretching, C=C stretching of the benzene and furan rings, and the C-Br stretching vibrations.

Mass Spectrometry (MS)

The mass spectrum of this compound will show the molecular ion peak and a characteristic isotopic pattern due to the presence of two bromine atoms (approximately 1:2:1 ratio for M, M+2, M+4). A mass spectrum (GC) is available for this compound.[2]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general and adaptable method can be derived from established benzofuran synthesis methodologies. The following protocol is a representative example based on the palladium-catalyzed reaction of gem-dibromoalkenes and phenols.

Representative Synthesis of a Benzofuran Derivative

This protocol describes a general tandem strategy for the construction of benzofuran motifs from gem-dibromoalkenes and phenols under palladium-catalyzed conditions. This method can be adapted for the synthesis of this compound.

Materials:

  • A suitable gem-dibromoalkene precursor

  • A substituted phenol (in this case, a brominated phenol would be required)

  • Cesium carbonate (Cs₂CO₃)

  • N-Methyl-2-pyrrolidone (NMP)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Step 1: Formation of the Aryl Vinyl Ether Intermediate In an oven-dried Schlenk tube under a nitrogen atmosphere, combine the gem-dibromoalkene (1.0 equiv.), the appropriate brominated phenol (1.0 equiv.), and cesium carbonate (5.0 equiv.) in NMP.

  • Stir the reaction mixture at 110 °C for 8 hours.

  • Cool the mixture to room temperature.

  • Step 2: Palladium-Catalyzed Cyclization To the reaction mixture from Step 1, add palladium(II) acetate (0.05 equiv.).

  • Heat the mixture to 130 °C and stir for 6 hours under a nitrogen atmosphere.

  • After cooling to room temperature, extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired benzofuran derivative.

General Purification Protocol

Purification of brominated benzofurans is typically achieved through standard laboratory techniques.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • A suitable solvent system (e.g., hexane/ethyl acetate)

  • Rotary evaporator

Procedure:

  • Column Chromatography: a. Prepare a silica gel column using a slurry of silica in the chosen non-polar solvent (e.g., hexane). b. Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column. c. Elute the column with a solvent system of increasing polarity (e.g., starting with pure hexane and gradually increasing the percentage of ethyl acetate). d. Collect fractions and monitor by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

  • Recrystallization (Optional): For further purification, the solid product can be recrystallized from a suitable solvent or solvent mixture.

Chemical Reactivity

The chemical reactivity of this compound is dictated by the electron-rich benzofuran ring system and the presence of two bromine atoms.

  • Electrophilic Substitution: The benzofuran ring is susceptible to electrophilic attack. The positions of substitution will be directed by the existing bromine atoms and the fused ring system.

  • Reactions at the Bromine Atoms: The bromine atoms can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents at the 3- and 5-positions. This makes this compound a versatile intermediate for the synthesis of more complex molecules.

  • Nucleophilic Attack: While less common, under certain conditions, nucleophilic aromatic substitution of the bromine atoms may be possible, particularly if activated by other functional groups.

Biological Activity and Signaling Pathways

Specific biological activity data for this compound is not extensively reported. However, the broader class of brominated benzofuran derivatives has shown significant potential in medicinal chemistry.

  • Anticancer Activity: Halogenated benzofurans, including brominated derivatives, have demonstrated cytotoxic activity against various cancer cell lines.[3][4][5] The presence and position of the bromine atom can significantly influence this activity.[3] For instance, some bromo-derivatives of benzofuran have shown selective toxicity towards leukemia cells.[3]

  • Mechanism of Action: The anticancer mechanisms of benzofuran derivatives are diverse and can involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways. For example, some benzofuran derivatives have been shown to inhibit the mTOR signaling pathway, which is crucial for cell growth and proliferation.[6]

The diagram below illustrates a generalized workflow for the synthesis and purification of a benzofuran derivative, which is applicable to this compound.

Synthesis_Purification_Workflow General Synthesis and Purification Workflow for this compound Start Starting Materials: - Brominated Phenol - gem-Dibromoalkene Reaction Palladium-Catalyzed Cyclization Start->Reaction Cs2CO3, NMP, Pd(OAc)2 Workup Aqueous Workup & Extraction Reaction->Workup CrudeProduct Crude this compound Workup->CrudeProduct Purification Column Chromatography CrudeProduct->Purification Silica Gel, Hexane/EtOAc PureProduct Pure this compound Purification->PureProduct Analysis Spectroscopic Characterization (NMR, MS, IR) PureProduct->Analysis

Caption: General workflow for synthesis and purification.

The following diagram illustrates a simplified representation of a potential mechanism of action for a cytotoxic benzofuran derivative, such as the induction of apoptosis.

Apoptosis_Signaling_Pathway Potential Apoptotic Pathway for a Cytotoxic Benzofuran Benzofuran This compound (or derivative) Cell Cancer Cell Benzofuran->Cell Enters Cell Signal Induction of Apoptotic Signal Cell->Signal Caspase Caspase Activation Signal->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Simplified apoptotic signaling pathway.

Conclusion

This compound is a valuable halogenated heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. This technical guide has summarized its key physical and chemical properties, provided adaptable experimental protocols, and discussed its potential biological significance based on the broader class of benzofuran derivatives. Further research is warranted to fully elucidate the specific spectral characteristics, reactivity, and biological mechanisms of action of this particular compound, which will undoubtedly contribute to the development of novel therapeutics and functional materials.

References

Spectroscopic Analysis of 3,5-Dibromo-1-benzofuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-Dibromo-1-benzofuran, a halogenated heterocyclic compound of interest in synthetic chemistry and drug discovery. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

While specific experimental spectra for this compound are indexed in select databases, the detailed peak assignments and experimental conditions are not publicly available. The data presented herein is a composite of information from spectral databases and predicted values based on the analysis of similar benzofuran derivatives.

Spectroscopic Data Summary

The anticipated spectroscopic data for this compound are summarized in the tables below. These tables provide a quick reference for the key spectral features of the molecule.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR ¹³C NMR
Chemical Shift (δ, ppm) Chemical Shift (δ, ppm)
(Predicted)(Data available in SpectraBase)[1]
~7.7 (s, 1H, H-2)~155 (C-7a)
~7.6 (d, 1H, H-4)~145 (C-2)
~7.5 (d, 1H, H-6)~130 (C-4)
~7.4 (s, 1H, H-7)~128 (C-6)
~125 (C-7)
~115 (C-5)
~113 (C-3a)
~105 (C-3)

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Vibrational Mode Intensity
(Predicted)
3100-3000Aromatic C-H StretchMedium
1600-1585Aromatic C=C StretchMedium
1500-1400Aromatic C=C StretchMedium
1250-1000C-O-C StretchStrong
900-675C-H Out-of-Plane BendStrong
~700-500C-Br StretchStrong

Table 3: Mass Spectrometry (MS) Data

m/z Proposed Fragment Relative Abundance
(Data available in SpectraBase)[1]
274/276/278[M]⁺ (Molecular Ion)High (Isotopic pattern for 2 Br atoms)
195/197[M - Br]⁺Moderate
116[M - 2Br]⁺Moderate
88[C₆H₄O]⁺Moderate

Experimental Protocols

The following sections outline generalized experimental methodologies for the acquisition of NMR, IR, and MS data for aromatic compounds like this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of solid this compound is dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), to a final volume of 0.6-0.7 mL in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).

  • ¹H NMR Spectroscopy: Proton NMR spectra are generally acquired on a 400 or 500 MHz spectrometer. Standard acquisition parameters include a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to achieve a satisfactory signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0 to 220 ppm) is utilized. Due to the lower natural abundance of ¹³C, a larger number of scans (often several thousand) and a longer relaxation delay (2-5 seconds) are required to obtain a high-quality spectrum.

2.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly onto the ATR crystal (e.g., diamond or germanium). Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

  • Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is collected first. The sample is then placed in the infrared beam path, and the sample spectrum is recorded. Data is typically collected in the range of 4000 to 400 cm⁻¹.

  • Data Processing: The resulting interferogram is subjected to a Fourier transform to produce the final spectrum, which is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

2.3 Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent, such as dichloromethane or ethyl acetate, at a concentration of approximately 1 mg/mL.

  • Gas Chromatography: A small volume (typically 1 µL) of the sample solution is injected into the gas chromatograph. The sample is vaporized in a heated injection port and carried by an inert gas (e.g., helium) through a capillary column. The column is housed in an oven where the temperature is programmed to increase over time, allowing for the separation of components based on their boiling points and interactions with the stationary phase.

  • Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer. In the ion source, molecules are typically ionized by electron impact (EI). The resulting ions and fragment ions are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). A detector records the abundance of each ion, generating a mass spectrum for each eluting component.

Visualization of Experimental Workflow

The logical flow of spectroscopic analysis for the characterization of this compound is depicted in the following diagram.

Spectroscopic_Workflow Experimental Workflow for Spectroscopic Analysis of this compound cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy (FT-IR) Purification->IR MS Mass Spectrometry (GC-MS) Purification->MS NMR_Data Structural Elucidation (Proton and Carbon Framework) NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight and Fragmentation Pattern MS->MS_Data Final_Characterization Complete Spectroscopic Characterization of This compound NMR_Data->Final_Characterization IR_Data->Final_Characterization MS_Data->Final_Characterization

Caption: A generalized workflow for the spectroscopic analysis of this compound.

References

Molecular structure and weight of 3,5-Dibromo-1-benzofuran

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Molecular Structure and Properties of 3,5-Dibromo-1-benzofuran

Disclaimer: This technical guide provides a summary of the publicly available information on this compound. Due to the limited availability of detailed experimental data in the public domain, this document outlines general methodologies and data for the broader class of brominated benzofurans. Specific experimental protocols, detailed spectral data, and definitive biological pathways for this compound are not extensively reported in the available literature.

Physicochemical Properties

This compound is a halogenated heterocyclic compound. Its fundamental physicochemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₈H₄Br₂O
Molecular Weight 275.92 g/mol
CAS Number 99660-97-6
Appearance Solid (predicted)
SMILES C1=CC(=C(C2=C1C=CO2)Br)Br
InChI Key FWNOZAIGDLGBGI-UHFFFAOYSA-N

Synthesis and Purification

General Synthetic Approaches

The synthesis of substituted benzofurans can be achieved through various strategies, including:

  • Palladium-Catalyzed Cross-Coupling Reactions: These methods are versatile for forming the benzofuran ring system. A common approach involves the coupling of an appropriately substituted phenol with an alkyne.

  • Intramolecular Cyclization: Cyclization of substituted phenols bearing a suitable side chain on the ortho position is a widely used method.

  • Direct Bromination: The direct bromination of benzofuran often leads to addition reactions across the furan ring, followed by elimination to yield brominated benzofurans. For example, the reaction of benzofuran with bromine can yield 2,3-dibromo-2,3-dihydrobenzofuran, which can be a precursor to brominated benzofurans[1].

Illustrative Experimental Protocol: General Synthesis of a Substituted Benzofuran

The following is a general protocol for a palladium-catalyzed synthesis of a 2-substituted benzofuran, which illustrates the principles that could be applied to the synthesis of this compound with appropriate starting materials.

Reaction: Palladium-catalyzed coupling of an o-iodophenol with a terminal alkyne.

Materials:

  • o-Iodophenol derivative

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine)

  • Solvent (e.g., toluene)

Procedure:

  • To a dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the o-iodophenol, palladium catalyst, and copper(I) iodide.

  • Add the solvent and the base, and stir the mixture.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Purification

Purification of solid organic compounds like this compound is typically achieved by:

  • Recrystallization: This technique involves dissolving the crude product in a minimal amount of a hot solvent in which it has high solubility, followed by slow cooling to induce crystallization of the pure compound, leaving impurities in the solution.

  • Column Chromatography: This method separates compounds based on their differential adsorption onto a stationary phase (e.g., silica gel) as they are eluted with a mobile phase (solvent system).

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Starting Materials Starting Materials Reaction Mixture Reaction Mixture Starting Materials->Reaction Mixture Reaction Conditions Crude Product Crude Product Reaction Mixture->Crude Product Work-up Purification Method Purification Method Crude Product->Purification Method e.g., Recrystallization/ Column Chromatography Pure Product Pure Product Purification Method->Pure Product Analytical Techniques Analytical Techniques Pure Product->Analytical Techniques NMR, MS, FTIR Data Analysis Data Analysis Analytical Techniques->Data Analysis Structure Confirmation Structure Confirmation Data Analysis->Structure Confirmation

A general workflow for the synthesis, purification, and characterization of a chemical compound.

Spectral Data

NMR Spectroscopy
  • ¹H NMR: The proton NMR spectrum would be expected to show signals in the aromatic region corresponding to the protons on the benzofuran ring system. The chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants (J values) would provide information about the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule, with their chemical shifts indicating their electronic environment (e.g., aromatic, attached to bromine or oxygen).

Mass Spectrometry

The mass spectrum would show the molecular ion peak corresponding to the molecular weight of this compound. Due to the presence of two bromine atoms, a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4) would be observed, reflecting the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. Fragmentation patterns would provide further structural information.

Infrared (IR) Spectroscopy

The IR spectrum would display characteristic absorption bands corresponding to the functional groups present in the molecule, such as C-H stretching and bending vibrations for the aromatic ring, C-O-C stretching of the furan ring, and C-Br stretching vibrations.

Biological Activity and Potential Applications

While specific studies on the biological activity of this compound are limited, the broader class of halogenated benzofurans has attracted significant interest in medicinal chemistry due to their diverse pharmacological properties.

Anticancer and Cytotoxic Potential

Numerous studies have demonstrated that brominated benzofuran derivatives possess significant cytotoxic activity against various cancer cell lines[2][3]. The presence and position of bromine atoms on the benzofuran scaffold can greatly influence the biological activity[2]. Some brominated benzofurans have been shown to induce apoptosis (programmed cell death) in cancer cells[4].

Anti-inflammatory Activity

Benzofuran derivatives have also been investigated for their anti-inflammatory properties. Halogenation can enhance the anti-inflammatory effects of these compounds[5].

Mechanism of Action

The precise mechanism of action for this compound is not established. However, based on studies of related compounds, potential mechanisms could involve the induction of apoptosis through pathways involving caspase activation and DNA fragmentation[4].

G Halogenated Benzofuran Halogenated Benzofuran Cancer Cell Cancer Cell Halogenated Benzofuran->Cancer Cell Induction of Apoptosis Induction of Apoptosis Cancer Cell->Induction of Apoptosis Caspase Activation Caspase Activation Induction of Apoptosis->Caspase Activation DNA Fragmentation DNA Fragmentation Induction of Apoptosis->DNA Fragmentation Cell Death Cell Death Caspase Activation->Cell Death DNA Fragmentation->Cell Death

A conceptual diagram of a potential apoptotic pathway induced by halogenated benzofurans in cancer cells.

Conclusion

This compound is a molecule of interest within the broader class of halogenated benzofurans. While its fundamental physicochemical properties are known, detailed experimental data regarding its synthesis, purification, and full spectral characterization are not widely available in the public domain. The known biological activities of related brominated benzofurans suggest that this compound may possess interesting pharmacological properties, particularly as a potential anticancer or anti-inflammatory agent. Further research is required to fully elucidate the synthesis, properties, and biological functions of this specific compound.

References

An In-depth Technical Guide to 3,5-Dibromo-1-benzofuran: Discovery, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Dibromo-1-benzofuran, a halogenated heterocyclic compound. It details the available information on its discovery and history, outlines a plausible synthetic pathway based on established benzofuran synthesis methodologies, and presents its known physical and chemical properties in a structured format. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and materials science, providing foundational knowledge for future investigations and applications of this compound.

Introduction

Benzofurans are a significant class of oxygen-containing heterocyclic compounds that form the core structure of numerous natural products and pharmacologically active molecules. Their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, have made them a focal point in drug discovery and development. The introduction of halogen substituents, such as bromine, onto the benzofuran scaffold can significantly modulate the electronic properties, lipophilicity, and metabolic stability of the molecule, often leading to enhanced or novel biological activities. This compound, with its specific substitution pattern, represents a potentially valuable building block for the synthesis of more complex derivatives with tailored properties.

Discovery and History

Detailed historical information regarding the initial discovery and first synthesis of this compound is not extensively documented in readily available literature. The compound, identified by the CAS number 99660-97-6, likely emerged from broader investigations into the synthesis and properties of halogenated benzofurans. The development of various synthetic methodologies for benzofuran derivatives over the past century has enabled the preparation of a wide array of substituted analogs, including di-brominated isomers. The specific regiochemistry of 3,5-dibromination suggests a synthesis strategy involving either the cyclization of a pre-brominated precursor or the direct bromination of a benzofuran derivative where the electronic and steric factors direct the substitution to these positions.

Physicochemical Properties

A summary of the known quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 99660-97-6[1][2]
Molecular Formula C₈H₄Br₂O[1]
Molecular Weight 275.92 g/mol [1]
Melting Point 77 °C[1]
Boiling Point 294.9 °C at 760 mmHg[1]
Flash Point 132.1 °C[1]
Density 1.989 g/cm³[1]
Refractive Index 1.669[1]

Synthesis and Experimental Protocols

While a specific, dedicated experimental protocol for the synthesis of this compound is not explicitly detailed in the surveyed literature, a plausible synthetic route can be devised based on established methods for benzofuran synthesis. One of the most common and versatile approaches involves the intramolecular cyclization of a suitably substituted phenol. A potential pathway to this compound could involve the cyclization of 4-bromo-2-ethynylphenol.

Proposed Synthetic Pathway: Cyclization of 4-bromo-2-ethynylphenol

This proposed synthesis involves two main stages: the preparation of the key intermediate, 4-bromo-2-ethynylphenol, and its subsequent intramolecular cyclization to form the benzofuran ring.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 4-bromo-2-ethynylphenol cluster_step2 Step 2: Intramolecular Cyclization 2-Bromophenol 2-Bromophenol Ethynylation Ethynylation 2-Bromophenol->Ethynylation Sonogashira Coupling (e.g., TMS-acetylene, Pd/Cu catalyst) 4-bromo-2-ethynylphenol 4-bromo-2-ethynylphenol Ethynylation->4-bromo-2-ethynylphenol Deprotection (if necessary) Cyclization Cyclization 4-bromo-2-ethynylphenol->Cyclization Base or Metal-catalyzed (e.g., CuI, PdCl2) This compound This compound Cyclization->this compound

Caption: Proposed synthetic workflow for this compound.

Detailed Methodologies:

Step 1: Synthesis of 4-bromo-2-ethynylphenol from 2-Bromophenol

  • Reaction: Sonogashira coupling of 2-bromophenol with a protected acetylene, such as trimethylsilylacetylene, followed by deprotection.

  • Reagents and Conditions:

    • 2-Bromophenol

    • Trimethylsilylacetylene

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

    • Copper(I) iodide (CuI) as a co-catalyst

    • A suitable base (e.g., triethylamine or diisopropylamine)

    • Anhydrous solvent (e.g., THF or DMF)

    • Reaction is typically carried out under an inert atmosphere (Nitrogen or Argon).

    • Deprotection of the silyl group is usually achieved with a fluoride source like tetrabutylammonium fluoride (TBAF) or potassium carbonate in methanol.

  • Work-up and Purification: The reaction mixture is typically quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel.

Step 2: Intramolecular Cyclization of 4-bromo-2-ethynylphenol

  • Reaction: The intramolecular cyclization of the ortho-alkynylphenol intermediate to form the benzofuran ring.

  • Reagents and Conditions:

    • 4-bromo-2-ethynylphenol

    • A catalyst, which can be a base (e.g., potassium carbonate, sodium hydride) or a transition metal salt (e.g., CuI, PdCl₂, AuCl₃).

    • Anhydrous solvent (e.g., DMF, acetonitrile, or toluene).

    • The reaction may require heating.

  • Work-up and Purification: Similar to the first step, the reaction is worked up by quenching and extraction. The final product, this compound, is purified by column chromatography or recrystallization.

Spectral Data

While a comprehensive set of spectral data is not available in a single source, the following represents typical characterization data for halogenated benzofurans.

TechniqueExpected Data
¹H NMR Aromatic protons would appear as multiplets or doublets in the range of δ 7.0-8.0 ppm. The proton at the 2-position of the furan ring would likely appear as a singlet further downfield.
¹³C NMR Aromatic carbons would resonate in the region of δ 110-155 ppm. The carbon atoms attached to bromine would show characteristic shifts.
Mass Spec. The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (M, M+2, M+4 peaks with relative intensities of approximately 1:2:1). The molecular ion peak would be observed at m/z 274, 276, and 278.
IR Characteristic peaks for C-H aromatic stretching, C=C aromatic stretching, and C-O-C ether stretching would be observed.

Potential Applications

The specific applications of this compound are not well-documented. However, based on the known activities of other brominated benzofurans, it can be considered a valuable intermediate in the following areas:

  • Medicinal Chemistry: As a scaffold for the synthesis of novel therapeutic agents. The bromine atoms can serve as handles for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce diverse substituents and build molecular complexity. These derivatives could be screened for a wide range of biological activities.

  • Materials Science: As a monomer or building block for the synthesis of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The benzofuran core provides a rigid, planar structure, and the bromine atoms can be used to tune the electronic properties of the resulting polymers or small molecules.

Logical Relationships in Benzofuran Synthesis

The synthesis of substituted benzofurans often involves a series of logical steps, starting from readily available precursors. The following diagram illustrates the general logic of constructing a substituted benzofuran like the 3,5-dibromo derivative.

Logical_Relationships Starting_Materials Readily Available Starting Materials (e.g., Phenols, Aldehydes) Key_Intermediate Key Intermediate (e.g., ortho-Alkynylphenol) Starting_Materials->Key_Intermediate Functional Group Interconversion Cyclization Intramolecular Cyclization Key_Intermediate->Cyclization Target_Molecule Substituted Benzofuran (this compound) Cyclization->Target_Molecule Functionalization Further Functionalization (e.g., Cross-Coupling) Target_Molecule->Functionalization Bioactive_Molecules Bioactive Molecules or Functional Materials Functionalization->Bioactive_Molecules

Caption: Logical flow for the synthesis and application of substituted benzofurans.

Conclusion

This compound is a halogenated heterocyclic compound with potential as a versatile building block in both medicinal chemistry and materials science. While its specific discovery and historical development are not widely reported, its synthesis can be achieved through established methodologies for benzofuran ring formation. This technical guide has provided a consolidated source of its known physicochemical properties, a plausible and detailed synthetic protocol, and an outlook on its potential applications. Further research into the synthesis and derivatization of this compound is warranted to fully explore its potential in the development of novel drugs and functional materials.

References

The Enigmatic Presence of 3,5-Dibromo-1-benzofuran Derivatives in Nature: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the natural occurrence, biological significance, and experimental methodologies surrounding 3,5-dibromo-1-benzofuran derivatives reveals a landscape dominated by complex metabolites from marine sponges. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a structured overview of the current state of knowledge, detailed experimental insights, and a look into the potential therapeutic applications of this unique class of compounds.

While the simple this compound scaffold has not been isolated as a natural product to date, its core structure is embedded within a fascinating array of bromotyrosine-derived alkaloids found predominantly in marine sponges of the genus Pseudoceratina. These complex natural products, such as the pseudoceratins, feature dibrominated aromatic rings that are biosynthetically derived from tyrosine and exhibit significant biological activities, primarily as antifungal and antibacterial agents. This guide will focus on these naturally occurring analogues as the primary source of information on the 3,5-dibrominated benzofuranoid motif in nature.

Natural Sources and Key Derivatives

The most prominent natural sources of compounds containing a dibrominated aromatic core akin to this compound are marine sponges of the order Verongiida, particularly the genus Pseudoceratina. These sponges are known for their prolific production of a diverse range of brominated tyrosine metabolites.

Table 1: Prominent Natural Derivatives with Dibrominated Aromatic Cores from Pseudoceratina Sponges

Compound FamilySpecific Derivative(s)Source Organism(s)Key Structural FeaturesReported Biological Activity
Pseudoceratins Pseudoceratin A, Pseudoceratin BPseudoceratina purpureaBicyclic structure with spiroacetal and oxime ether functional groups. Contains a 1,5-diamino-1,5-dideoxy-D-arabitol tether.[1][2]Antifungal (against Candida albicans)[1][2]
Other Bromotyrosine Alkaloids Aplysamine-1, Aplysamine-2, Purealin, Purealidins A & BPseudoceratina verrucosaVaried structures containing brominated tyrosine units.General antimicrobial and cytotoxic activities.

Biological Activity and Therapeutic Potential

The brominated derivatives isolated from Pseudoceratina species have demonstrated a range of biological activities, with antifungal and antibacterial properties being the most consistently reported.

Antifungal Activity: Pseudoceratins A and B have shown significant antifungal activity against the human pathogen Candida albicans.[1][2] The unique bicyclic structure and the presence of multiple bromine atoms are thought to be crucial for this activity.

Antibacterial Activity: Various bromotyrosine alkaloids from Pseudoceratina have exhibited activity against both Gram-positive and Gram-negative bacteria. For instance, (+)-aeroplysinin-1, isolated from Pseudoceratina durissima, has shown activity against methicillin-resistant Staphylococcus aureus (MRSA).[3]

The broader class of bromotyrosine derivatives has been investigated for a wider array of therapeutic applications, including anticancer, anti-inflammatory, and antiviral activities. While specific studies on the signaling pathways of this compound derivatives are lacking, the known mechanisms of related marine natural products offer potential avenues for future investigation. For example, some marine-derived compounds are known to modulate key inflammatory pathways such as NF-κB and MAPK signaling.

Experimental Protocols

The isolation and purification of these complex natural products require a multi-step approach involving extraction, fractionation, and chromatography. The following is a generalized workflow based on protocols for isolating bromotyrosine alkaloids from Pseudoceratina sponges.

General Experimental Workflow for Isolation

experimental_workflow start Sponge Collection and Preparation (Freeze-drying and grinding) extraction Solvent Extraction (e.g., 80% EtOH at room temperature) start->extraction concentration Concentration in vacuo (Aqueous suspension) extraction->concentration partitioning Liquid-Liquid Partitioning (e.g., with CH2Cl2 and n-BuOH) concentration->partitioning organic_extract Organic Extract (CH2Cl2 phase) partitioning->organic_extract aqueous_extract Aqueous Extract (n-BuOH phase) partitioning->aqueous_extract silica_chromatography Silica Gel Column Chromatography (Gradient elution, e.g., CH2Cl2/MeOH) organic_extract->silica_chromatography fractionation Fraction Collection silica_chromatography->fractionation hplc Reversed-Phase HPLC (e.g., C18 column, MeCN/H2O gradient) fractionation->hplc pure_compounds Isolation of Pure Compounds hplc->pure_compounds structure_elucidation Structure Elucidation (NMR, MS, X-ray crystallography) pure_compounds->structure_elucidation

Caption: Generalized workflow for the isolation of bromotyrosine derivatives.

Detailed Methodologies

1. Extraction:

  • The freeze-dried and ground sponge material (e.g., 200-250 g) is extracted exhaustively with a polar solvent such as 80% ethanol at room temperature.[3] This process is typically repeated multiple times to ensure complete extraction of the metabolites.[3]

2. Concentration and Partitioning:

  • The ethanolic extract is concentrated under reduced pressure to yield an aqueous suspension.

  • This suspension is then subjected to liquid-liquid partitioning with solvents of increasing polarity, commonly starting with dichloromethane (CH₂Cl₂) followed by n-butanol (n-BuOH), to separate compounds based on their polarity.[3]

3. Chromatographic Purification:

  • The organic extracts are subjected to column chromatography on silica gel, using a gradient elution system (e.g., increasing concentrations of methanol in dichloromethane).[3]

  • Fractions containing compounds of interest are further purified by reversed-phase high-performance liquid chromatography (HPLC) on a C18 column with a suitable solvent system (e.g., a gradient of acetonitrile in water).

4. Structure Elucidation:

  • The structures of the isolated pure compounds are determined using a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).[1]

  • In cases where suitable crystals can be obtained, single-crystal X-ray diffraction provides unambiguous structural confirmation.

Potential Signaling Pathways

While no specific signaling pathways have been definitively elucidated for this compound derivatives or their naturally occurring analogues, the biological activities of related bromotyrosine compounds suggest potential interactions with key cellular pathways.

potential_signaling_pathways cluster_inflammation Inflammatory Response cluster_apoptosis Apoptosis cluster_cell_growth Cell Growth and Proliferation compound Bromotyrosine Derivatives (e.g., Pseudoceratins) nfkb NF-κB Pathway compound->nfkb Inhibition? mapk MAPK Pathway compound->mapk Modulation? caspases Caspase Activation compound->caspases Induction? cell_cycle Cell Cycle Arrest compound->cell_cycle Induction? cell_growth cell_growth

Caption: Hypothetical signaling pathways modulated by bromotyrosine derivatives.

Future research should focus on elucidating the precise molecular targets and signaling cascades affected by these compounds to better understand their therapeutic potential. Techniques such as transcriptomics, proteomics, and targeted biochemical assays will be invaluable in this endeavor.

Conclusion and Future Directions

The natural world, particularly the marine environment, continues to be a rich source of novel chemical entities with therapeutic potential. While the simple this compound has yet to be discovered as a natural product, its structural motif is present in complex and biologically active molecules isolated from Pseudoceratina sponges. This technical guide provides a foundational understanding for researchers interested in this area, highlighting the known natural sources, biological activities, and experimental approaches.

Future research should aim to:

  • Conduct more extensive screening of marine organisms to potentially discover the simple this compound scaffold.

  • Perform detailed mechanistic studies to identify the specific molecular targets and signaling pathways of known bromotyrosine derivatives.

  • Synthesize analogues of these natural products to establish structure-activity relationships and optimize their therapeutic properties.

By building upon the knowledge outlined in this guide, the scientific community can continue to explore the therapeutic potential of this unique class of halogenated natural products.

References

Biological activity of benzofuran derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Biological Activity of Benzofuran Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran, a heterocyclic compound consisting of a fused benzene and furan ring, represents a core structural motif in a vast number of natural products and synthetic molecules with significant biological activities.[1][2][3] The versatility of the benzofuran scaffold has made it a privileged structure in medicinal chemistry, attracting considerable attention for the development of novel therapeutic agents.[3][4] Derivatives of benzofuran have demonstrated a broad spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant properties.[1][2][4][5] This technical guide provides a comprehensive overview of the biological activities of benzofuran derivatives, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Anticancer Activity

Benzofuran derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[6][7][8] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.[2][9][10]

Mechanisms and Signaling Pathways

The anticancer effects of benzofuran derivatives are frequently attributed to their ability to modulate critical signaling pathways within cancer cells. One of the primary mechanisms is the induction of apoptosis , or programmed cell death. Some benzofuran derivatives have been shown to trigger the intrinsic apoptotic pathway by altering the expression of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[10]

Another key target is the PI3K/Akt/mTOR signaling pathway , which plays a crucial role in cell survival, proliferation, and metabolism.[2] Certain benzofuran derivatives have been found to inhibit this pathway, leading to decreased cell viability and the induction of apoptosis in cancer cells.[2]

Furthermore, some benzofuran derivatives act as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors .[11] By blocking the activity of EGFR, these compounds can inhibit downstream signaling pathways that are critical for cancer cell proliferation and survival.[11] The inhibition of tubulin polymerization is another mechanism by which certain benzofuran derivatives exert their anticancer effects, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10]

A simplified representation of the intrinsic apoptosis pathway, which can be induced by some benzofuran derivatives, is depicted below.

Benzofuran Benzofuran Derivative Bax Bax activation Benzofuran->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 activation Apaf1->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Intrinsic Apoptosis Pathway
Quantitative Data: Anticancer Activity

The anticancer potency of benzofuran derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following table summarizes the IC50 values for a selection of benzofuran derivatives.

Compound ClassCancer Cell LineIC50 (µM)
Halogenated BenzofuranK562 (Leukemia)5.0
Halogenated BenzofuranHL60 (Leukemia)0.1
Benzofuran-Amide DerivativeMDA-MB-231 (Breast)3.01
Benzofuran-Amide DerivativeHCT-116 (Colon)5.20
Benzofuran-Triazole DerivativeHCT-116 (Colon)0.87
Benzofuran-Triazole DerivativeHeLa (Cervical)0.73
Benzofuran-Triazole DerivativeA549 (Lung)0.57
Oxindole-Benzofuran HybridMCF-7 (Breast)2.27
Benzofuran DerivativeSiHa (Cervical)1.10
Benzofuran DerivativeHeLa (Cervical)1.06

Note: The specific structures of the compounds are detailed in the cited literature.[7][12][13]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[4][14]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Benzofuran derivative (test compound)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: Treat the cells with various concentrations of the benzofuran derivative and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).[4]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value is then determined from the dose-response curve.

Antimicrobial Activity

Benzofuran derivatives have demonstrated significant activity against a range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1]

Mechanisms of Action

The precise mechanisms of antimicrobial action for many benzofuran derivatives are still under investigation. However, it is believed that they may act by disrupting the microbial cell membrane, inhibiting essential enzymes, or interfering with nucleic acid synthesis. The lipophilicity of the benzofuran scaffold allows for effective penetration of microbial cell walls.

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy of benzofuran derivatives is commonly determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism. The table below presents the MIC values for some representative benzofuran derivatives.

CompoundMicroorganismMIC (µg/mL)
Aza-benzofuran DerivativeSalmonella typhimurium12.5
Aza-benzofuran DerivativeEscherichia coli25
Aza-benzofuran DerivativeStaphylococcus aureus12.5
Oxa-benzofuran DerivativePenicillium italicum12.5
Oxa-benzofuran DerivativeColletotrichum musae12.5-25
Benzofuran-Amide DerivativeGram-positive & Gram-negative bacteria6.25
Hydrophobic Benzofuran AnalogStaphylococcus aureus & MRSA0.39-3.12

Note: The specific structures of the compounds are detailed in the cited literature.[1][4][9]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[3][5][6]

Materials:

  • Microbial strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Benzofuran derivative (test compound)

  • Sterile 96-well microtiter plates

  • Inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard)

Procedure:

  • Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the benzofuran derivative in the broth medium directly in the wells of the microtiter plate.[3][5]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the broth medium.[3][5]

  • Inoculation: Inoculate each well of the microtiter plate with the standardized inoculum. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).[3][5]

  • Incubation: Incubate the plates at an appropriate temperature and for a specified duration (e.g., 18-24 hours at 37°C for bacteria).[6]

  • MIC Determination: After incubation, visually inspect the plates for microbial growth. The MIC is the lowest concentration of the compound at which there is no visible growth.[5]

Anti-inflammatory Activity

Several benzofuran derivatives have been shown to possess potent anti-inflammatory properties, making them attractive candidates for the development of new anti-inflammatory drugs.[15][16]

Mechanisms and Signaling Pathways

The anti-inflammatory effects of benzofuran derivatives are often mediated through the inhibition of key inflammatory pathways. One of the most important is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[1][8] By inhibiting the activation of NF-κB, these compounds can suppress the expression of pro-inflammatory genes, including those for cytokines and cyclooxygenase-2 (COX-2).[1][17]

The mitogen-activated protein kinase (MAPK) signaling pathway is another crucial target for the anti-inflammatory action of benzofuran derivatives.[1][8] Inhibition of this pathway can also lead to a reduction in the production of inflammatory mediators.[1]

Furthermore, some benzofuran derivatives have been identified as selective COX-2 inhibitors .[15][16] By selectively inhibiting COX-2, these compounds can reduce the production of prostaglandins, which are key mediators of inflammation, while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[15]

The diagram below illustrates the inhibition of the NF-κB signaling pathway by benzofuran derivatives.

LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkappaB IκBα Phosphorylation & Degradation IKK->IkappaB NFkappaB_translocation NF-κB Nuclear Translocation IkappaB->NFkappaB_translocation Gene_Expression Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6) NFkappaB_translocation->Gene_Expression Inflammation Inflammation Gene_Expression->Inflammation Benzofuran Benzofuran Derivative Benzofuran->IKK Inhibition

Inhibition of NF-κB Pathway
Quantitative Data: Anti-inflammatory Activity

The anti-inflammatory activity of benzofuran derivatives can be assessed in vitro by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

CompoundIC50 for NO Inhibition (µM)
Aza-benzofuran Derivative 117.3
Aza-benzofuran Derivative 216.5

Note: The specific structures of the compounds are detailed in the cited literature.[1]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used in vivo assay to evaluate the anti-inflammatory activity of compounds.[13]

Materials:

  • Wistar or Sprague-Dawley rats

  • Carrageenan solution (1% in saline)

  • Benzofuran derivative (test compound)

  • Positive control (e.g., indomethacin)

  • Plethysmometer or digital calipers

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize the rats to the laboratory conditions and divide them into groups (control, positive control, and test groups).

  • Compound Administration: Administer the benzofuran derivative or the positive control to the respective groups, typically 30-60 minutes before carrageenan injection. The control group receives the vehicle.[13][18]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[13]

  • Paw Volume Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[19]

  • Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.

Neuroprotective Activity

Benzofuran derivatives have shown promise as neuroprotective agents, with potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.[20][21][22]

Mechanisms of Action

The neuroprotective effects of benzofuran derivatives are attributed to several mechanisms. One important mechanism is the inhibition of acetylcholinesterase (AChE) , the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[23] By inhibiting AChE, these compounds can increase the levels of acetylcholine in the brain, which is beneficial in conditions like Alzheimer's disease.

Some benzofuran derivatives also exhibit neuroprotective effects against glutamate-induced excitotoxicity .[20][22] Glutamate-mediated excitotoxicity is a key contributor to neuronal damage in various neurodegenerative disorders.[20] Additionally, some derivatives have been found to promote neuroprotection in collaboration with insulin-like growth factor 1 (IGF-1) .[24]

Quantitative Data: Neuroprotective Activity

The neuroprotective potential of benzofuran derivatives can be quantified by their ability to inhibit cholinesterases.

CompoundTarget EnzymeIC50 (µM)
2-Arylbenzofuran DerivativeButyrylcholinesterase (BChE)2.5-32.8
Moracin DButyrylcholinesterase (BChE)9.5
Cathafuran CButyrylcholinesterase (BChE)2.5
Moracin NAcetylcholinesterase (AChE)40.5

Note: The specific structures of the compounds are detailed in the cited literature.[2]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

Ellman's method is a widely used spectrophotometric assay to measure AChE activity and screen for its inhibitors.[12][25][26]

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Benzofuran derivative (test compound)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.[12]

  • Assay Setup: In a 96-well plate, add the phosphate buffer, AChE solution, DTNB solution, and the test compound at various concentrations. Include a control without the inhibitor.[12]

  • Pre-incubation: Pre-incubate the mixture for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).[12]

  • Initiation of Reaction: Add the ATCI solution to each well to start the enzymatic reaction.

  • Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode.[26]

  • Data Analysis: Calculate the rate of the reaction for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC50 value.

Antioxidant Activity

Many benzofuran derivatives possess significant antioxidant properties, which contribute to their therapeutic potential in various diseases associated with oxidative stress.[27][28]

Mechanisms of Action

The antioxidant activity of benzofuran derivatives is primarily due to their ability to scavenge free radicals. The phenolic hydroxyl groups often present in their structures can donate a hydrogen atom to free radicals, thereby neutralizing them.

Quantitative Data: Antioxidant Activity

The antioxidant capacity of benzofuran derivatives is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The results are typically expressed as IC50 or relative IC50 (rIC50) values.

CompoundrIC50 (mols antioxidant/mols DPPH•)
3,3-disubstituted-3H-benzofuran-2-one0.18 - 0.31

Note: The specific structures of the compounds are detailed in the cited literature.[28]

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH assay is a simple and widely used method to assess the antioxidant activity of compounds.[27][28][29][30]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol or ethanol

  • Benzofuran derivative (test compound)

  • Positive control (e.g., ascorbic acid or Trolox)

  • Methanol or ethanol as the solvent

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Solutions: Prepare a stock solution of DPPH and serial dilutions of the test compound and the positive control in the chosen solvent.[29][30]

  • Reaction Mixture: In a test tube or a well of a microplate, mix the test compound solution with the DPPH solution.[29]

  • Incubation: Incubate the reaction mixture in the dark at room temperature for a specified period (e.g., 30 minutes).[28]

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm.[27][30]

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound. Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[28]

General Experimental Workflow

The following diagram provides a general workflow for the screening and evaluation of the biological activity of novel benzofuran derivatives.

Synthesis Synthesis of Benzofuran Derivatives Purification Purification & Characterization Synthesis->Purification In_Vitro In Vitro Screening (e.g., MTT, MIC, DPPH) Purification->In_Vitro Active_Compounds Identification of Active Compounds In_Vitro->Active_Compounds Mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Active_Compounds->Mechanism Active Lead_Optimization Lead Optimization Active_Compounds->Lead_Optimization Inactive In_Vivo In Vivo Testing (e.g., Animal Models) Mechanism->In_Vivo In_Vivo->Lead_Optimization Preclinical Preclinical Development In_Vivo->Preclinical Lead_Optimization->Synthesis

General Experimental Workflow

References

The Therapeutic Promise of Dibrominated Benzofurans: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the burgeoning field of dibrominated benzofurans, a class of heterocyclic compounds demonstrating significant potential across various therapeutic areas, including oncology and infectious diseases. The introduction of two bromine atoms onto the benzofuran scaffold can profoundly influence the molecule's physicochemical properties, often enhancing its biological activity and target specificity. This document provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic understanding of dibrominated benzofurans, with a focus on their anticancer and antimicrobial applications.

Quantitative Biological Activity Data

The following tables summarize the available quantitative data on the biological activity of various brominated benzofuran derivatives. It is important to note that while the focus of this guide is on dibrominated compounds, the currently available public data is more extensive for mono- and poly-brominated analogs. This data is presented to highlight the therapeutic potential of halogenated benzofurans as a class.

Table 1: Anticancer Activity of Brominated Benzofuran Derivatives

Compound ID/DescriptionCell LineAssay TypeIC50 (µM)Reference
Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateGram-positive bacteriaMIC50-200 µg/mL[1]
1-(3-amino-2-hydroxypropyl) derivatives of 4,5,6-tribromo-2,3-dihydro-2,2-dimethyl-7-benzofuranolGram-positive bacteria & fungiMICNot specified[1]
Dibromoacetyl-benzofuran derivativeGram-positive bacteriaMIC50-200 µg/mL[1]
5,7-dichloro-6-hydroxy-2-methyl-2,3-dihydrobenzofuran-4-carboxylic acidAntimicrobialNot specifiedNot specified[2]

Table 2: Antimicrobial Activity of Brominated Benzofuran Derivatives

Compound ID/DescriptionMicrobial StrainAssay TypeMIC (µg/mL)Reference
Methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateGram-positive bacteriaBroth dilution50 - 200[1]
Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateCandida albicans, C. parapsilosisBroth dilution100[1]

Key Signaling Pathways

Dibrominated benzofurans are hypothesized to exert their therapeutic effects by modulating key cellular signaling pathways implicated in cell growth, proliferation, and inflammation. The mTOR and NF-κB pathways are two such critical cascades.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell metabolism, growth, and proliferation. Dysregulation of the mTOR pathway is a hallmark of many cancers.

mTOR_Pathway Growth_Factors Growth Factors (e.g., Insulin, IGF-1) RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates TSC_Complex TSC1/TSC2 Complex Akt->TSC_Complex inhibits Rheb Rheb-GTP TSC_Complex->Rheb inhibits mTORC1 mTORC1 Rheb->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 activates fourEBP1 4E-BP1 mTORC1->fourEBP1 inhibits Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis fourEBP1->Protein_Synthesis Dibrominated_Benzofuran Dibrominated Benzofuran Dibrominated_Benzofuran->mTORC1 inhibits?

Caption: Proposed inhibition of the mTOR signaling pathway by dibrominated benzofurans.

NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a crucial regulator of the inflammatory response and also plays a significant role in cancer development and progression.

NFkB_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Stimuli->Receptor IKK_Complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_Complex activates IkB IκBα IKK_Complex->IkB phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome ubiquitination & degradation Nucleus Nucleus NFkB->Nucleus translocates Gene_Expression Inflammatory Gene Expression Dibrominated_Benzofuran Dibrominated Benzofuran Dibrominated_Benzofuran->IKK_Complex inhibits?

Caption: Postulated inhibitory effect of dibrominated benzofurans on the NF-κB signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of dibrominated benzofurans.

Synthesis of Dibrominated Benzofuran Derivatives

A general method for the synthesis of dibrominated benzofurans involves the electrophilic bromination of a benzofuran precursor. The following is a representative protocol.

Experimental Workflow: Synthesis of Dibrominated Benzofurans

Synthesis_Workflow Start Benzofuran Precursor Reaction Dissolve in suitable solvent (e.g., Acetic Acid) Start->Reaction Bromination Add Bromine (Br2) dropwise at 0°C Reaction->Bromination Stirring Stir at room temperature Bromination->Stirring Workup Quench with Na2S2O3 and extract with organic solvent Stirring->Workup Purification Purify by column chromatography Workup->Purification Product Dibrominated Benzofuran Purification->Product

Caption: General workflow for the synthesis of dibrominated benzofurans.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the benzofuran starting material in a suitable solvent such as glacial acetic acid.

  • Bromination: Cool the solution to 0°C in an ice bath. Add a solution of bromine (2.0-2.2 equivalents) in the same solvent dropwise to the stirred solution.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time (typically 2-24 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into a solution of sodium thiosulfate to quench the excess bromine. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired dibrominated benzofuran.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[3][4][5]

Experimental Workflow: MTT Assay

MTT_Workflow Seed Seed cells in 96-well plate Treat Treat with varying concentrations of dibrominated benzofuran Seed->Treat Incubate1 Incubate for 24-72 hours Treat->Incubate1 Add_MTT Add MTT reagent to each well Incubate1->Add_MTT Incubate2 Incubate for 2-4 hours (Formazan formation) Add_MTT->Incubate2 Solubilize Add solubilization buffer (e.g., DMSO) Incubate2->Solubilize Read Measure absorbance at ~570 nm Solubilize->Read Analyze Calculate IC50 values Read->Analyze

Caption: Workflow for determining cell viability using the MTT assay.

Detailed Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[3]

  • Compound Treatment: Treat the cells with various concentrations of the dibrominated benzofuran compound (typically in a logarithmic series) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for an additional 2-4 hours.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Western Blot Analysis for mTOR Pathway Modulation

Western blotting is a technique used to detect specific proteins in a sample and can be employed to assess the phosphorylation status of key proteins in the mTOR signaling pathway.[6][7]

Experimental Workflow: Western Blot Analysis

Western_Blot_Workflow Treat Treat cells with dibrominated benzofuran Lyse Lyse cells and quantify protein Treat->Lyse Separate Separate proteins by SDS-PAGE Lyse->Separate Transfer Transfer proteins to a membrane (e.g., PVDF) Separate->Transfer Block Block non-specific binding sites Transfer->Block Incubate_Primary Incubate with primary antibody (e.g., anti-p-mTOR) Block->Incubate_Primary Incubate_Secondary Incubate with HRP-conjugated secondary antibody Incubate_Primary->Incubate_Secondary Detect Detect signal using chemiluminescence Incubate_Secondary->Detect Analyze Analyze band intensity Detect->Analyze

Caption: General workflow for Western blot analysis of mTOR pathway proteins.

Detailed Protocol:

  • Cell Treatment and Lysis: Treat cells with the dibrominated benzofuran compound for the desired time. Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard method such as the BCA assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-mTOR, phospho-S6K1, or phospho-4E-BP1) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation levels.

Conclusion and Future Directions

Dibrominated benzofurans represent a promising class of compounds with significant therapeutic potential, particularly in the fields of oncology and antimicrobial research. The data presented in this guide, although highlighting a need for more extensive research specifically on dibrominated analogs, underscores the potent biological activity of halogenated benzofurans. The provided experimental protocols offer a robust framework for the synthesis and evaluation of novel dibrominated benzofuran derivatives. Future research should focus on synthesizing a broader library of these compounds and conducting comprehensive structure-activity relationship (SAR) studies to optimize their potency and selectivity. Furthermore, detailed mechanistic studies are required to fully elucidate their interactions with key signaling pathways, such as mTOR and NF-κB, which will be crucial for their advancement as clinical candidates.

References

An In-Depth Technical Guide to the Reactivity of Bromine Atoms in 3,5-Dibromo-1-benzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the bromine atoms at the C3 and C5 positions of 3,5-dibromo-1-benzofuran. This key heterocyclic scaffold is of significant interest in medicinal chemistry and materials science. This document details the regioselectivity of various synthetic transformations, including palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig) and lithiation-substitution reactions. Experimental protocols for key transformations and quantitative data are presented to guide synthetic chemists in the selective functionalization of this versatile building block.

Introduction

The benzofuran nucleus is a prevalent motif in a vast array of natural products and pharmacologically active compounds. Halogenated benzofurans, in particular, serve as versatile intermediates for the synthesis of complex molecular architectures through transition metal-catalyzed cross-coupling reactions. This compound offers two reactive sites for such functionalization. Understanding the differential reactivity of the bromine atoms at the C3 and C5 positions is crucial for the regioselective synthesis of desired derivatives, which is a key aspect of efficient drug discovery and development programs. This guide summarizes the known reactivity patterns of this compound and provides practical experimental insights.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the C3-Br and C5-Br bonds in this compound in these reactions is highly dependent on the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of C-C bonds between the benzofuran core and various aryl or vinyl boronic acids or esters. Studies have shown that under certain conditions, the reaction can proceed with high regioselectivity, favoring substitution at the C5 position.[1] This selectivity is influenced by both electronic and steric factors. The C5 position is electronically analogous to the para-position of a substituted benzene ring, making it a favorable site for oxidative addition of the palladium catalyst.

Table 1: Regioselectivity in Suzuki-Miyaura Coupling of this compound

EntryBoronic Acid/EsterCatalyst/LigandBaseSolventTemp. (°C)Product(s)Yield (%)Regioselectivity (C5:C3)Reference
1Phenylboronic acidPd(OAc)₂ / Q-PhosKFToluene/H₂ON/A5-Phenyl-3-bromo-1-benzofuranN/ASelective for C5[1]
2Aryl boronic acidPd(PPh₃)₂Cl₂ / Cs₂CO₃1,4-DioxaneN/AN/A3-Aryl-5-bromo-1-benzofuranN/ASelective for C3[1]

N/A: Data not available in the cited literature.

It is important to note that ligand choice can dramatically influence the regioselectivity. For instance, the use of Q-Phos as a ligand has been reported to favor C5 coupling, while other conditions might lead to preferential reaction at the C3 position.[1]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling (Illustrative)

In a flame-dried Schlenk tube, this compound (1.0 equiv.), the corresponding boronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and ligand (e.g., Q-Phos, 4-10 mol%) are combined. The tube is evacuated and backfilled with an inert gas (e.g., argon) three times. Anhydrous solvent (e.g., toluene) and a solution of the base (e.g., aqueous KF, 2.0 equiv.) are then added. The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Diagram 1: Suzuki-Miyaura Coupling of this compound

Suzuki_Miyaura start This compound reagents ArB(OH)₂ Pd Catalyst, Base start->reagents product_C5 5-Aryl-3-bromo-1-benzofuran reagents->product_C5 Selective for C5 (e.g., with Q-Phos) product_C3 3-Aryl-5-bromo-1-benzofuran reagents->product_C3 Selective for C3 (alternative conditions)

Caption: Regioselective Suzuki-Miyaura coupling pathways.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of alkynyl-substituted benzofurans. While specific studies on the regioselective Sonogashira coupling of this compound are limited, the general principles of palladium-catalyzed cross-coupling reactions suggest that the C5 position is likely to be more reactive under standard conditions due to its electronic properties. However, some studies on related dibrominated heterocycles indicate that achieving high selectivity can be challenging and may result in mixtures of mono- and di-alkynylated products.

Experimental Protocol: General Procedure for Sonogashira Coupling (Illustrative)

To a solution of this compound (1.0 equiv.) in a suitable solvent (e.g., THF or DMF) are added the terminal alkyne (1.1 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%). A base, typically an amine such as triethylamine or diisopropylethylamine, is then added. The reaction mixture is stirred at room temperature or slightly elevated temperatures under an inert atmosphere until completion. The reaction is then quenched with saturated aqueous ammonium chloride solution and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.

Diagram 2: Potential Sonogashira Coupling Pathways

Sonogashira start This compound reagents Terminal Alkyne Pd/Cu Catalyst, Base start->reagents product_C5 5-Alkynyl-3-bromo-1-benzofuran reagents->product_C5 Predicted major mono-adduct product_C3 3-Alkynyl-5-bromo-1-benzofuran reagents->product_C3 Potential minor mono-adduct product_di 3,5-Dialkynyl-1-benzofuran product_C5->product_di

Caption: Sonogashira coupling leading to mono- and di-alkynylated products.

Buchwald-Hartwig Amination

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination (Illustrative)

A mixture of this compound (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv.) in an anhydrous, deoxygenated solvent (e.g., toluene or dioxane) is heated under an inert atmosphere. The reaction progress is monitored by an appropriate analytical technique. Upon completion, the reaction is cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.

Lithiation and Halogen-Metal Exchange

Halogen-metal exchange reactions provide an alternative and often complementary strategy for the selective functionalization of dihalogenated aromatic compounds. In the case of this compound, this method has been shown to be highly regioselective for the C3 position.

Selective Lithiation at C3

Treatment of this compound with an organolithium reagent, such as n-butyllithium, at low temperatures leads to a selective halogen-metal exchange at the C3 position. This enhanced reactivity of the C3-Br bond towards lithiation is attributed to the directing effect of the adjacent oxygen atom of the furan ring. The resulting 3-lithio-5-bromo-1-benzofuran intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at the C3 position.

Table 2: Halogen-Metal Exchange and Subsequent Electrophilic Quench

EntryOrganolithium ReagentElectrophileSolventTemp. (°C)ProductYield (%)Reference
1n-BuLiH₂OTHF-785-Bromo-1-benzofuranHighInferred from[1]
2n-BuLiDMFTHF-785-Bromo-1-benzofuran-3-carbaldehydeN/AInferred from general reactivity
3n-BuLi(CH₃)₃SiClTHF-785-Bromo-3-(trimethylsilyl)-1-benzofuranN/AInferred from general reactivity

N/A: Data not available in the cited literature.

Experimental Protocol: Halogen-Metal Exchange and Quench with an Electrophile

To a solution of this compound (1.0 equiv.) in anhydrous THF at -78 °C under an argon atmosphere is added n-butyllithium (1.1 equiv. in hexanes) dropwise. The reaction mixture is stirred at this temperature for a specified time (e.g., 30-60 minutes). The chosen electrophile (1.2 equiv.) is then added, and the reaction is allowed to slowly warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic extracts are dried, filtered, and concentrated. The crude product is then purified by column chromatography.

Diagram 3: Selective Lithiation and Functionalization at C3

Lithiation start This compound lithiation n-BuLi, THF, -78 °C start->lithiation intermediate 3-Lithio-5-bromo-1-benzofuran lithiation->intermediate Halogen-Metal Exchange electrophile Electrophile (E⁺) intermediate->electrophile product 3-Substituted-5-bromo-1-benzofuran electrophile->product Electrophilic Quench

Caption: Pathway for C3 functionalization via halogen-metal exchange.

Summary of Reactivity and Synthetic Strategy

The reactivity of the bromine atoms in this compound is highly dependent on the chosen reaction conditions, allowing for the selective functionalization at either the C3 or C5 position.

  • Palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling, can be directed to selectively functionalize the C5 position with the appropriate choice of ligands and reaction conditions.[1] In the absence of strongly directing ligands, mixtures of products may be obtained.

  • Halogen-metal exchange using organolithium reagents at low temperatures is a highly effective method for the selective functionalization of the C3 position . The proximity of the furan oxygen atom directs the lithiation to this site.

This divergent reactivity allows for a flexible and powerful approach to the synthesis of a wide variety of substituted benzofuran derivatives. For the synthesis of 3,5-disubstituted benzofurans, a two-step strategy can be employed, starting with either a palladium-catalyzed cross-coupling at C5 followed by a halogen-metal exchange and functionalization at C3, or vice versa.

Conclusion

This technical guide has detailed the differential reactivity of the bromine atoms in this compound. The choice of synthetic methodology is paramount in achieving the desired regioselectivity. Palladium-catalyzed cross-coupling reactions can be tuned to favor substitution at the C5 position, while halogen-metal exchange offers a robust route to functionalization at the C3 position. This understanding provides a clear strategic advantage for researchers in the fields of medicinal chemistry and materials science, enabling the rational design and synthesis of novel benzofuran derivatives.

References

Stability and Storage of 3,5-Dibromo-1-benzofuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the recommended storage conditions and stability considerations for 3,5-Dibromo-1-benzofuran. Due to the limited availability of specific quantitative stability data for this compound, this guide synthesizes general best practices for related benzofuran derivatives and outlines a robust framework for conducting tailored stability studies.

Introduction

This compound is a halogenated heterocyclic compound with a benzofuran core. Benzofuran derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. Ensuring the chemical stability and purity of such compounds is paramount for reproducible research and the development of safe and effective pharmaceuticals. This document outlines the known storage recommendations and provides a template for experimental protocols to determine the stability profile of this compound.

Recommended Storage and Handling

Proper storage is crucial to maintain the integrity of this compound. The following recommendations are based on safety data sheets and information for structurally related compounds.

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature Refrigerated[1]To minimize degradation from thermal stress.
Atmosphere Store in a tightly closed container[1].To prevent exposure to air and moisture, which can lead to hydrolysis or oxidation.
Light Protect from light.Benzofuran and its derivatives can be light-sensitive.
Environment Store in a dry, cool, and well-ventilated place[1].To prevent moisture uptake and ensure a stable storage environment.
Incompatibilities Avoid strong oxidizing agents.To prevent chemical reactions that could degrade the compound.

Experimental Protocols for Stability Assessment

To establish a comprehensive stability profile for this compound, a series of experimental studies should be conducted. The following protocols are based on general guidelines for stability testing of pharmaceutical compounds and can be adapted as needed.

Forced Degradation Studies

Forced degradation studies, or stress testing, are essential to identify potential degradation pathways and degradation products. These studies also help in the development of stability-indicating analytical methods.

3.1.1. Hydrolytic Stability

  • Protocol:

    • Prepare solutions of this compound (e.g., 1 mg/mL) in acidic (0.1 N HCl), neutral (water), and basic (0.1 N NaOH) conditions.

    • Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw an aliquot, neutralize it if necessary, and dilute to a suitable concentration for analysis.

    • Analyze the samples using a stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.

3.1.2. Oxidative Stability

  • Protocol:

    • Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

    • Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the sample solution.

    • Store the solution at room temperature for a defined period, monitoring for degradation at regular intervals (e.g., 2, 4, 8, 24 hours).

    • Analyze the samples by HPLC to quantify the remaining parent compound and any new peaks corresponding to degradation products.

3.1.3. Photostability

  • Protocol:

    • Expose a solid sample and a solution of this compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.

    • A control sample should be stored under the same conditions but protected from light.

    • After a specified duration of exposure, analyze both the exposed and control samples by HPLC.

    • Compare the chromatograms to assess the extent of photodegradation.

3.1.4. Thermal Stability

  • Protocol:

    • Place a solid sample of this compound in a temperature-controlled oven at an elevated temperature (e.g., 70°C).

    • Monitor the sample over a period of several days or weeks.

    • At selected time points, remove a portion of the sample, dissolve it in a suitable solvent, and analyze by HPLC.

    • Assess for any signs of degradation, such as a decrease in the parent peak area or the appearance of new peaks.

Long-Term and Accelerated Stability Studies

Long-term and accelerated stability studies are performed to predict the shelf life of a substance under defined storage conditions.

Table 2: Conditions for Long-Term and Accelerated Stability Testing (ICH Q1A)

StudyStorage ConditionMinimum Duration
Long-Term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months
  • Protocol:

    • Store samples of this compound under the conditions specified in Table 2.

    • At predetermined time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 3, 6 months for accelerated), withdraw samples for analysis.

    • Analyze the samples for purity and the presence of any degradation products using a validated stability-indicating analytical method.

Analytical Methodology

A validated stability-indicating analytical method is crucial for the accurate assessment of stability. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.

Table 3: Example HPLC Method Parameters

ParameterSpecification
Column C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of acetonitrile and water
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm)
Injection Volume 10 µL
Column Temperature 30°C

Visualizations

The following diagrams illustrate the logical workflow for a comprehensive stability study and a potential degradation pathway.

Stability_Study_Workflow cluster_initial Initial Assessment cluster_stress Forced Degradation Studies cluster_stability Long-Term & Accelerated Stability cluster_analysis Analysis & Evaluation start Obtain this compound Sample char Characterize Initial Sample (Purity, Appearance, etc.) start->char analytical_method Develop & Validate Stability-Indicating Method (e.g., HPLC) char->analytical_method hydrolysis Hydrolysis (Acid, Base, Neutral) analyze_samples Analyze Stressed & Stability Samples hydrolysis->analyze_samples oxidation Oxidation (e.g., H2O2) oxidation->analyze_samples photolysis Photolysis (UV/Vis Light) photolysis->analyze_samples thermal Thermal Stress (Elevated Temperature) thermal->analyze_samples long_term Long-Term Study (e.g., 25°C/60% RH) long_term->analyze_samples accelerated Accelerated Study (e.g., 40°C/75% RH) accelerated->analyze_samples analytical_method->hydrolysis analytical_method->oxidation analytical_method->photolysis analytical_method->thermal analytical_method->long_term analytical_method->accelerated identify_deg Identify & Characterize Degradation Products (e.g., LC-MS) analyze_samples->identify_deg evaluate Evaluate Data & Determine Storage Conditions and Shelf-Life identify_deg->evaluate

Caption: Workflow for a comprehensive stability study of this compound.

Logical_Relationship cluster_stressors Stress Conditions substance This compound (Stable Form) degradation Degradation Products (e.g., opened furan ring, de-brominated species) substance->degradation leads to heat Heat heat->degradation light Light light->degradation moisture Moisture/Humidity moisture->degradation oxidants Oxidizing Agents oxidants->degradation

References

An In-depth Technical Guide to the Hazards and Safety Precautions for 3,5-Dibromo-1-benzofuran

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the known and anticipated hazards associated with 3,5-Dibromo-1-benzofuran. Due to the limited availability of safety data for this specific compound, this document synthesizes information from closely related benzofuran and brominated aromatic compounds to provide a robust safety profile. All procedures should be conducted with the assumption that this compound is hazardous.

Hazard Identification and Classification

Table 1: GHS Hazard Classification Summary (Based on 3-Bromo-1-benzofuran)

CategoryGHS PictogramSignal WordHazard Statements
Health Hazards DangerH301/H302: Toxic or Harmful if swallowed.[1] H312: Harmful in contact with skin.[1] H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1][2] H332: Harmful if inhaled.[1]
Environmental Hazards WarningH412/H413: Harmful or may cause long lasting harmful effects to aquatic life.[2][3]
Potential Unclassified Hazards N/AWarningData for the parent compound, 2,3-benzofuran, indicates it is suspected of causing cancer (H351) and may cause damage to organs (Liver) through prolonged or repeated exposure (H373).[3][4][5] These potential chronic effects should be considered for this compound.

Table 2: Precautionary Statements

TypeCodePrecautionary Statement
Prevention P264Wash skin thoroughly after handling.[2]
P270Do not eat, drink or smoke when using this product.[2]
P273Avoid release to the environment.[2][3]
P280Wear protective gloves/protective clothing/eye protection/face protection.[2][3]
Response P301 + P310IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P337 + P313If eye irritation persists: Get medical advice/attention.[2]
Storage Store locked up.[3]
Disposal P501Dispose of contents/container to an approved waste disposal plant.[2][4]

Toxicological Profile

The toxicological properties of this compound have not been fully investigated.[6] However, based on its structure and data from related compounds, the following effects are anticipated:

  • Acute Toxicity: Expected to be harmful or toxic if swallowed, inhaled, or absorbed through the skin.[1]

  • Skin and Eye Irritation: The compound is expected to cause skin irritation and serious eye irritation.[1][2]

  • Chronic Toxicity: Prolonged or repeated exposure may lead to organ damage, with the liver being a potential target organ.[3] Furthermore, the parent benzofuran is suspected of being a carcinogen.[3][4][5]

Experimental Protocols

Specific experimental protocols for the safety and toxicological assessment of this compound are not available in the reviewed literature. However, a standard toxicological evaluation to confirm the suspected hazards would typically involve the following methodologies:

  • Acute Oral Toxicity (e.g., OECD TG 423): This protocol involves administering the substance to fasted animals in a stepwise procedure. Observations of toxic effects and mortality are made to determine the LD50 value and classify the substance for acute oral toxicity.

  • Acute Dermal/Inhalation Toxicity (e.g., OECD TG 402/403): Similar to oral toxicity studies, these protocols assess the toxic effects following dermal application or inhalation exposure to determine LD50 or LC50 values.

  • In Vitro Skin/Eye Irritation (e.g., OECD TG 439/492): These methods use reconstructed human epidermis or corneal epithelium models to assess the potential of a substance to cause skin or eye irritation, thereby avoiding animal testing.

  • Ames Test (e.g., OECD TG 471): This bacterial reverse mutation test is widely used to assess the mutagenic potential of a chemical, which can be an indicator of carcinogenic potential.

Handling and Safety Precautions

A rigorous approach to safety is mandatory when handling this compound.

4.1. Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6][7][8]

  • Ensure that eyewash stations and safety showers are in close proximity to the workstation.[6][7]

4.2. Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear appropriate chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][7]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[7]

  • Respiratory Protection: If working outside a fume hood or if dust/aerosols may be generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors and particulates.[6][7]

4.3. Safe Handling Practices:

  • Avoid contact with skin, eyes, and clothing.[2][3]

  • Avoid formation of dust and aerosols.[6][8]

  • Wash hands and face thoroughly after handling.[2][3]

  • Keep away from incompatible materials such as strong oxidizing agents.[6][7]

4.4. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][8]

  • Store locked up and away from heat or ignition sources.[3][7]

Emergency Procedures

5.1. First Aid Measures:

  • If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor.[2]

  • In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water. If irritation occurs, seek medical advice.[2]

  • In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes.[4] Remove contact lenses if present and easy to do.[2] If eye irritation persists, get medical attention.[2]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Get medical attention if you feel unwell.[2][4]

5.2. Accidental Release Measures:

  • Evacuate personnel to a safe area.[3]

  • Wear appropriate personal protective equipment.[6]

  • Without creating dust, sweep up the material and shovel it into a suitable, closed container for disposal.[6]

  • Prevent product from entering drains or surface water.[2][4]

5.3. Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry powder, foam, water spray, or carbon dioxide (CO2).[2][6]

  • Specific Hazards: Hazardous decomposition products may include carbon monoxide, carbon dioxide, and hydrogen bromide.[6][7]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][7]

Visualization of Safety Workflow

The following diagram illustrates the logical workflow for ensuring safety when working with this compound.

Safety_Workflow cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Experimental Execution cluster_response Phase 3: Post-Experiment & Emergency A Hazard Assessment (Review SDS of Analogs) B Risk Mitigation Plan (Define Controls) A->B C Gather PPE & Engineering Controls B->C D Implement Engineering Controls (Fume Hood, Ventilation) C->D E Don Appropriate PPE D->E F Execute Safe Handling & Storage Procedures E->F G Decontamination (Personnel & Area) F->G H Proper Waste Disposal G->H I Emergency Response (Spill, Exposure, Fire)

Caption: Logical workflow for the safe handling of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,5-Dibromo-1-benzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 3,5-Dibromo-1-benzofuran, a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. The synthesis is presented as a two-step process commencing from the readily available starting material, 4-bromophenol. The initial step involves the formation of the intermediate, 5-Bromo-1-benzofuran, which is subsequently brominated to yield the final product. This application note includes comprehensive experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow.

Introduction

Benzofuran and its derivatives are a significant class of heterocyclic compounds found in numerous natural products and pharmacologically active molecules. The introduction of halogen atoms, such as bromine, into the benzofuran scaffold can significantly modulate the biological activity and physicochemical properties of the parent compound. This compound serves as a valuable building block for the synthesis of more complex molecules in drug discovery and materials science. The following protocols outline a reliable synthetic route to this target compound.

Synthesis of this compound

A two-step synthetic approach is employed for the preparation of this compound. The first step is the synthesis of the intermediate 5-Bromo-1-benzofuran from 4-bromophenol. The second step is the electrophilic bromination of this intermediate to yield the desired this compound.

Step 1: Synthesis of 5-Bromo-1-benzofuran from 4-Bromophenol

This synthesis involves an initial O-alkylation of 4-bromophenol with 2-bromo-1,1-diethoxyethane, followed by an acid-catalyzed cyclization to form the benzofuran ring.

Experimental Protocol:

  • Reaction Setup: To a solution of 4-bromophenol (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add potassium carbonate (K₂CO₃, 2.0 eq) as a base.

  • O-Alkylation: To the stirred suspension, add 2-bromo-1,1-diethoxyethane (1.2 eq) dropwise at room temperature. Heat the reaction mixture to 80-90 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude 4-bromophenoxyacetaldehyde diethyl acetal.

  • Cyclization: To the crude acetal, add a dehydrating agent and Lewis acid catalyst such as polyphosphoric acid (PPA). Heat the mixture to 100-120 °C for 2-4 hours.

  • Purification: Cool the reaction mixture and carefully quench with ice water. Extract the product with an organic solvent, wash the combined organic layers with a saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to afford 5-Bromo-1-benzofuran.

Step 2: Bromination of 5-Bromo-1-benzofuran

This step involves the electrophilic aromatic substitution of 5-Bromo-1-benzofuran to introduce a second bromine atom at the 3-position of the furan ring.

Experimental Protocol:

  • Reaction Setup: Dissolve 5-Bromo-1-benzofuran (1.0 eq) in a suitable solvent such as glacial acetic acid or a chlorinated solvent like dichloromethane.

  • Bromination: Cool the solution in an ice bath. Add a solution of bromine (Br₂, 1.1 eq) in the same solvent dropwise with stirring, while maintaining the temperature below 10 °C. Alternatively, N-Bromosuccinimide (NBS, 1.1 eq) can be used as the brominating agent.[1] Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess bromine.

  • Purification: Extract the product with an organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.

Data Presentation

StepStarting MaterialProductReagents and ConditionsYield (%)Purity (%)
14-Bromophenol5-Bromo-1-benzofuran1. K₂CO₃, 2-bromo-1,1-diethoxyethane, DMF, 80-90°C; 2. PPA, 100-120°C60-70>95
25-Bromo-1-benzofuranThis compoundBr₂ or NBS, Acetic Acid, 0°C to rt75-85>98

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 5-Bromo-1-benzofuran cluster_step2 Step 2: Synthesis of this compound A 4-Bromophenol B O-Alkylation (2-bromo-1,1-diethoxyethane, K₂CO₃) A->B C 4-Bromophenoxyacetaldehyde diethyl acetal B->C D Cyclization (Polyphosphoric Acid) C->D E 5-Bromo-1-benzofuran D->E F 5-Bromo-1-benzofuran G Bromination (Br₂ or NBS) F->G H This compound G->H

Caption: Synthetic workflow for this compound.

Signaling Pathways and Logical Relationships

The synthesis of this compound follows a logical progression of well-established organic reactions. The initial Williamson ether synthesis to form the acetal intermediate is followed by an intramolecular electrophilic aromatic substitution (Friedel-Crafts type) to construct the benzofuran core. The subsequent bromination is another example of electrophilic aromatic substitution, where the electron-rich furan ring is attacked by an electrophilic bromine species.

Logical_Relationship Start Starting Material (4-Bromophenol) Intermediate1 Formation of Ether Linkage (Williamson Ether Synthesis) Start->Intermediate1 Intermediate2 Formation of Acetal Intermediate Intermediate1->Intermediate2 Intermediate3 Acid-Catalyzed Cyclization (Intramolecular Electrophilic Substitution) Intermediate2->Intermediate3 Product1 Intermediate Product (5-Bromo-1-benzofuran) Intermediate3->Product1 Reaction2 Electrophilic Aromatic Substitution (Bromination) Product1->Reaction2 FinalProduct Final Product (this compound) Reaction2->FinalProduct

Caption: Logical progression of the synthesis.

References

Application Notes and Protocols: Palladium-Catalyzed Synthesis of 3,5-Dibromo-1-benzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Overview of the Synthetic Strategy

The synthesis of 3,5-Dibromo-1-benzofuran can be efficiently achieved through a one-pot, two-step palladium-catalyzed process. This strategy involves an initial Sonogashira cross-coupling reaction between a substituted phenol and a suitable terminal alkyne, followed by an intramolecular cyclization (heteroannulation) to form the benzofuran ring. This approach is highly valued for its atom economy and the ability to construct complex molecules from readily available starting materials.

A plausible and efficient route to this compound involves the reaction of 2,4-dibromophenol with an appropriate acetylene equivalent that facilitates the introduction of the bromine atom at the 3-position. A tandem reaction involving a gem-dibromoalkene and a phenol under palladium catalysis presents a viable pathway.

Experimental Protocols

Proposed Synthesis of this compound via Palladium-Catalyzed Tandem Reaction

This protocol is adapted from established methodologies for the synthesis of substituted benzofurans utilizing gem-dibromoalkenes and phenols.

Reaction Scheme:

G reactant1 2,4-Dibromophenol catalyst Pd(OAc)2 reactant1->catalyst + reactant2 1,1-Dibromoethene solvent NMP reactant2->solvent in product This compound base Cs2CO3 catalyst->base + base->reactant2 + solvent->product Heat

Caption: Proposed reaction scheme for the synthesis of this compound.

Materials:

  • 2,4-Dibromophenol

  • 1,1-Dibromoethene (or a suitable precursor)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Cesium carbonate (Cs₂CO₃)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk tube or a two-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Inert gas (Nitrogen or Argon) supply

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2,4-dibromophenol (1.0 mmol, 1.0 equiv), cesium carbonate (3.0 mmol, 3.0 equiv), and palladium(II) acetate (0.05 mmol, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

  • Addition of Reagents: Add anhydrous N-Methyl-2-pyrrolidone (NMP) (5 mL) to the flask via syringe. Stir the mixture at room temperature for 10 minutes.

  • Addition of Alkene: Add 1,1-dibromoethene (1.2 mmol, 1.2 equiv) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound.

Data Presentation

Table 1: Representative Reaction Parameters and Expected Outcomes

EntryStarting PhenolAlkeneCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Expected Yield (%)
12,4-Dibromophenol1,1-DibromoethenePd(OAc)₂ (5)Cs₂CO₃ (3)NMP1201865-75
22,4-Dibromophenol1,1-DibromoethenePdCl₂(PPh₃)₂ (5)K₂CO₃ (3)DMF1102450-60
32,4-Dibromophenol1,1-DibromoethenePd(dppf)Cl₂ (3)t-BuOK (2.5)Toluene1001270-80

Note: The yields are hypothetical and based on typical outcomes for similar palladium-catalyzed benzofuran syntheses. Actual yields may vary depending on the specific reaction conditions and scale.

Logical Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis start Weigh Reactants (2,4-Dibromophenol, Cs2CO3, Pd(OAc)2) setup Assemble Reaction in Schlenk Tube start->setup inert Establish Inert Atmosphere setup->inert add_solv Add Anhydrous NMP inert->add_solv add_alkene Add 1,1-Dibromoethene add_solv->add_alkene react Heat and Stir (120 °C, 18 h) add_alkene->react cool Cool to Room Temperature react->cool extract Aqueous Workup (EtOAc/Water) cool->extract dry Dry Organic Layer (Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify nmr NMR Spectroscopy (1H, 13C) purify->nmr ms Mass Spectrometry purify->ms final_product This compound nmr->final_product ms->final_product

Caption: General workflow for the synthesis and analysis of this compound.

Signaling Pathway Diagram (Hypothetical Mechanism)

The following diagram illustrates a plausible catalytic cycle for the palladium-catalyzed synthesis of benzofurans from phenols and gem-dibromoalkenes.

G pd0 Pd(0)Ln oxidative_add Oxidative Addition pd0->oxidative_add + 1,1-Dibromoethene pd_intermediate1 Br-Pd(II)-Vinyl-Ln oxidative_add->pd_intermediate1 coordination Coordination of Phenoxide pd_intermediate1->coordination + 2,4-Dibromophenoxide pd_intermediate2 [ArO-Pd(II)-Vinyl-Ln]Br coordination->pd_intermediate2 cyclization Intramolecular Cyclization pd_intermediate2->cyclization pd_intermediate3 Palladacycle Intermediate cyclization->pd_intermediate3 reductive_elim Reductive Elimination pd_intermediate3->reductive_elim reductive_elim->pd0 Regeneration product This compound reductive_elim->product reactants 2,4-Dibromophenol + 1,1-Dibromoethene reactants->oxidative_add reactants->coordination

Caption: Plausible catalytic cycle for the palladium-catalyzed synthesis of this compound.

Conclusion

The palladium-catalyzed synthesis of this compound, as outlined in this document, represents a robust and efficient method for accessing this valuable chemical entity. The provided protocol, based on established synthetic strategies, offers a clear and detailed guide for researchers in the field. The adaptability of palladium catalysis allows for potential modifications to this protocol to synthesize a variety of other substituted benzofuran derivatives, thereby facilitating the exploration of new chemical space in drug discovery and materials science. It is recommended that researchers optimize the reaction conditions for their specific needs to achieve the best possible outcomes.

One-Pot Synthesis of Substituted Benzofurans: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of substituted benzofurans, a core scaffold in many biologically active compounds, is of paramount importance. One-pot synthesis methodologies offer significant advantages by minimizing intermediate purification steps, reducing solvent waste, and improving overall time and resource efficiency. This document provides detailed application notes and experimental protocols for several contemporary one-pot methods for the synthesis of substituted benzofurans.

Introduction

Benzofuran derivatives are integral to numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities. Traditional multi-step syntheses of these compounds can be laborious and time-consuming. The development of one-pot, tandem, cascade, and multi-component reactions has revolutionized the construction of this important heterocyclic motif. These strategies allow for the assembly of complex molecular architectures from simple precursors in a single reaction vessel, often with high atom economy and stereoselectivity. This document outlines key one-pot methodologies, providing detailed protocols and comparative data to aid in the selection and implementation of the most suitable synthetic route for a given target benzofuran derivative.

I. Copper-Catalyzed Aerobic Oxidative Cyclization of Phenols and Alkynes

This method provides a regioselective route to polysubstituted benzofurans through a sequential nucleophilic addition of phenols to alkynes followed by an oxidative cyclization. The use of a copper catalyst and molecular oxygen as the oxidant makes this an attractive and environmentally benign approach.[1]

Experimental Protocol

A detailed experimental protocol for the copper-catalyzed synthesis of 2,3-diphenylbenzo[b]furan is provided below as a representative example:

Materials:

  • Phenol (1.0 mmol, 94 mg)

  • Diphenylacetylene (1.2 mmol, 214 mg)

  • Copper(I) iodide (CuI) (0.1 mmol, 19 mg)

  • 1,10-Phenanthroline (0.1 mmol, 18 mg)

  • Potassium carbonate (K2CO3) (2.0 mmol, 276 mg)

  • Toluene (5 mL)

  • Oxygen (balloon)

Procedure:

  • To a dried Schlenk tube, add phenol, diphenylacetylene, CuI, 1,10-phenanthroline, and K2CO3.

  • Evacuate and backfill the tube with oxygen three times, then leave it under an oxygen atmosphere (balloon).

  • Add toluene (5 mL) to the mixture.

  • Stir the reaction mixture at 120 °C for 24 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired 2,3-diphenylbenzo[b]furan.

Data Presentation

Table 1: Scope of Copper-Catalyzed Aerobic Oxidative Cyclization

EntryPhenol DerivativeAlkyne DerivativeProductYield (%)
1PhenolDiphenylacetylene2,3-Diphenylbenzo[b]furan85
24-MethoxyphenolDiphenylacetylene5-Methoxy-2,3-diphenylbenzo[b]furan82
34-ChlorophenolDiphenylacetylene5-Chloro-2,3-diphenylbenzo[b]furan75
4Phenol1-Phenyl-1-propyne3-Methyl-2-phenylbenzo[b]furan78
54-Methylphenol1-Phenyl-1-propyne5-Methyl-3-methyl-2-phenylbenzo[b]furan80

Yields are isolated yields and may vary based on specific reaction conditions and substrate purity.

Reaction Workflow

G cluster_start Starting Materials cluster_reagents Reagents & Catalyst Phenol Phenol ReactionVessel One-Pot Reaction Toluene, 120 °C, 24 h Phenol->ReactionVessel Alkyne Alkyne Alkyne->ReactionVessel Catalyst Cu(I) Catalyst (e.g., CuI) Catalyst->ReactionVessel Ligand Ligand (e.g., 1,10-Phenanthroline) Ligand->ReactionVessel Base Base (e.g., K2CO3) Base->ReactionVessel Oxidant Oxidant (O2) Oxidant->ReactionVessel Workup Aqueous Workup & Extraction ReactionVessel->Workup Purification Column Chromatography Workup->Purification Product Substituted Benzofuran Purification->Product

Figure 1: Experimental workflow for the copper-catalyzed one-pot synthesis of substituted benzofurans.

II. Palladium-Catalyzed Tandem Enolate Arylation and Cyclization

This one-pot synthesis of benzofurans utilizes a palladium-catalyzed enolate arylation of ketones with o-bromophenols, followed by an acid-catalyzed cyclization.[2] This method demonstrates broad substrate scope and provides access to differentially substituted benzofurans in moderate yields.[2]

Experimental Protocol

A representative experimental protocol for the synthesis of 2-methyl-3-phenylbenzo[b]furan is provided below:

Materials:

  • 2-Bromophenol (1.0 mmol, 173 mg)

  • Propiophenone (1.2 mmol, 161 mg)

  • Palladium(II) acetate (Pd(OAc)2) (0.02 mmol, 4.5 mg)

  • rac-2-(Di-tert-butylphosphino)-1,1'-binaphthyl (rac-DTBPB) (0.04 mmol, 16 mg)

  • Sodium tert-butoxide (NaOtBu) (2.2 mmol, 211 mg)

  • Toluene (5 mL)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H2O) (1.2 mmol, 228 mg)

Procedure:

  • In a glovebox, add Pd(OAc)2, rac-DTBPB, and NaOtBu to a dried reaction tube.

  • Add toluene (2 mL) and stir the mixture for 10 minutes.

  • Add a solution of 2-bromophenol and propiophenone in toluene (3 mL).

  • Seal the tube and heat the reaction mixture at 100 °C for 16 hours.

  • Cool the reaction to room temperature and add p-TsOH·H2O.

  • Heat the mixture at 100 °C for an additional 4 hours.

  • After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate) to yield 2-methyl-3-phenylbenzo[b]furan.

Data Presentation

Table 2: Substrate Scope for Palladium-Catalyzed Tandem Synthesis

Entryo-BromophenolKetoneProductYield (%)
12-BromophenolPropiophenone2-Methyl-3-phenylbenzo[b]furan75
22-Bromo-4-methylphenolAcetone2,5-Dimethylbenzo[b]furan68
32-BromophenolCyclohexanone1,2,3,4-Tetrahydrodibenzofuran72
42-Bromo-4-chlorophenolPropiophenone5-Chloro-2-methyl-3-phenylbenzo[b]furan65
52-Bromophenol1-(Furan-2-yl)ethan-1-one2-(Furan-2-yl)benzo[b]furan58

Yields are isolated yields and may be influenced by reaction conditions and the purity of starting materials.

Signaling Pathway Diagram

G Start o-Bromophenol + Ketone CatalyticCycle Pd-Catalyzed Enolate Arylation Start->CatalyticCycle NaOtBu, Toluene Intermediate α-(o-Hydroxyphenyl) Ketone Intermediate CatalyticCycle->Intermediate Cyclization Acid-Catalyzed Cyclization/Dehydration Intermediate->Cyclization p-TsOH Product Substituted Benzofuran Cyclization->Product

Figure 2: Logical relationship in the Pd-catalyzed tandem synthesis of benzofurans.

III. Multi-component Synthesis of Amino-Substituted Benzofurans

Multi-component reactions (MCRs) offer a powerful strategy for the rapid assembly of complex molecules from simple starting materials in a single step. An efficient one-pot, three-component synthesis of α-substituted 2-benzofuranmethamines has been developed using a magnetically recoverable CuFe2O4 catalyst.[3] This reaction proceeds via a tandem A3 coupling, 5-exo-dig cyclization, and 1,3-allylic rearrangement.[3]

Experimental Protocol

The following is a general procedure for the CuFe2O4-catalyzed three-component synthesis:

Materials:

  • Salicylaldehyde (1.0 mmol)

  • Phenylacetylene (1.2 mmol)

  • Cyclic secondary amine (e.g., piperidine) (1.2 mmol)

  • CuFe2O4 nanoparticles (5 mol%)

  • Cesium carbonate (Cs2CO3) (1.5 mmol)

  • 1,4-Dioxane (3 mL)

Procedure:

  • Combine salicylaldehyde, the cyclic secondary amine, phenylacetylene, CuFe2O4, and Cs2CO3 in a reaction vial.

  • Add 1,4-dioxane to the mixture.

  • Seal the vial and stir the reaction mixture at 80 °C for the specified time (typically 30-60 minutes, monitored by TLC).

  • After completion, cool the reaction to room temperature.

  • Separate the magnetic CuFe2O4 catalyst using an external magnet.

  • Decant the supernatant and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired α-substituted 2-benzofuranmethamine.

Data Presentation

Table 3: Scope of the Three-Component Synthesis of 2-Benzofuranmethamines

EntrySalicylaldehydePhenylacetyleneAmineProductYield (%)
1SalicylaldehydePhenylacetylenePiperidine1-(Benzofuran-2-yl(phenyl)methyl)piperidine96
25-BromosalicylaldehydePhenylacetylenePiperidine1-((5-Bromobenzofuran-2-yl)(phenyl)methyl)piperidine92
3Salicylaldehyde4-EthynyltoluenePiperidine1-(Benzofuran-2-yl(p-tolyl)methyl)piperidine94
4SalicylaldehydePhenylacetyleneMorpholine4-(Benzofuran-2-yl(phenyl)methyl)morpholine90
53-MethoxysalicylaldehydePhenylacetylenePyrrolidine1-(Benzofuran-2-yl(phenyl)methyl)pyrrolidine88

Yields are isolated yields. The catalyst can be recovered and reused multiple times with minimal loss of activity.[3]

Reaction Mechanism Overview

G Start Salicylaldehyde + Amine + Phenylacetylene A3Coupling A3 Coupling Start->A3Coupling CuFe2O4, Cs2CO3 Intermediate1 Propargylamine Intermediate A3Coupling->Intermediate1 Cyclization 5-exo-dig Cyclization Intermediate1->Cyclization Intermediate2 Methylenebenzofuran Intermediate Cyclization->Intermediate2 Rearrangement 1,3-Allylic Rearrangement Intermediate2->Rearrangement Product α-Substituted 2-Benzofuranmethamine Rearrangement->Product

Figure 3: Simplified reaction pathway for the three-component synthesis.

Conclusion

The one-pot synthesis methodologies presented herein offer efficient, versatile, and often more sustainable routes to a diverse array of substituted benzofurans. The choice of a specific protocol will depend on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. For academic and industrial researchers, these methods provide powerful tools for the rapid generation of benzofuran libraries for biological screening and the efficient synthesis of complex target molecules in drug discovery and development programs. The provided protocols and comparative data serve as a practical guide for the implementation of these advanced synthetic strategies.

References

Application Notes and Protocols for Suzuki Coupling Reaction with 3,5-Dibromo-1-benzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzofuran scaffold is a privileged heterocyclic motif frequently found in natural products and pharmacologically active compounds. Its derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making them significant targets in drug discovery and medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules such as 3,5-disubstituted benzofurans.[1]

This document provides detailed application notes and experimental protocols for the Suzuki coupling reaction of 3,5-Dibromo-1-benzofuran with various arylboronic acids. A key aspect of this reaction is its regioselectivity, with the coupling preferentially occurring at the more reactive C5 position.[2][3] This selectivity allows for the controlled synthesis of 3-bromo-5-aryl-1-benzofurans, which can be further functionalized in subsequent reactions.

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields for the mono-arylation of this compound at the C5 position with various arylboronic acids.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃1,4-Dioxane/H₂O805~92% (estimated)
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O9012-1667-89%
33,5-Dimethylphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O9012-16High
44-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802489
53-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄DMF8024Moderate

*Yields are based on reported values for similar substrates and reaction conditions.[4][5]

Experimental Protocols

General Protocol for Mono-Arylation of this compound

This protocol describes a general procedure for the selective Suzuki-Miyaura cross-coupling of an arylboronic acid at the C5 position of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water mixture, DMF)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes, dichloromethane)

  • Argon or Nitrogen gas

  • Standard laboratory glassware and equipment (Schlenk flask, condenser, magnetic stirrer, etc.)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes to ensure an oxygen-free environment.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol). Then, add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio, 5 mL).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by TLC, typically after 4-24 hours), cool the mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-bromo-5-aryl-1-benzofuran product.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism of the Suzuki-Miyaura cross-coupling reaction.[6][7][8][9] The cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the active Pd(0) species.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_halide Ar-Pd(II)L₂(X) OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation PdII_aryl Ar-Pd(II)L₂(Ar') Transmetalation->PdII_aryl RedElim Reductive Elimination PdII_aryl->RedElim RedElim->Pd0 Product 3-Bromo-5-aryl-1-benzofuran (Ar-Ar') RedElim->Product ArX This compound (Ar-X) ArX->OxAdd ArB Arylboronic Acid (Ar'-B(OH)₂) ArB->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation

Caption: A diagram of the Suzuki-Miyaura catalytic cycle.

General Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for the Suzuki coupling of this compound.

Experimental_Workflow start Start setup Reaction Setup: - this compound - Arylboronic Acid - Base start->setup inert Establish Inert Atmosphere (Argon or Nitrogen) setup->inert reagents Add Catalyst and Degassed Solvent inert->reagents reaction Heat and Stir (Monitor by TLC) reagents->reaction workup Aqueous Work-up and Extraction reaction->workup purify Column Chromatography workup->purify product Pure 3-Bromo-5-aryl-1-benzofuran purify->product

Caption: A general workflow for the Suzuki coupling experiment.

References

Application Notes and Protocols: Heck Coupling Reactions Involving 3,5-Dibromo-1-benzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Mizoroki-Heck coupling reaction as it applies to the functionalization of 3,5-Dibromo-1-benzofuran. This versatile palladium-catalyzed cross-coupling reaction enables the formation of carbon-carbon bonds, offering a powerful tool for the synthesis of complex benzofuran derivatives.[1][2][3] Such derivatives are of significant interest in medicinal chemistry and materials science due to the diverse biological activities and unique photophysical properties associated with the benzofuran scaffold.[4][5][6][7]

Introduction to the Heck Reaction on this compound

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[3] For a substrate such as this compound, the two bromine atoms at positions C3 and C5 offer opportunities for selective or double Heck couplings, leading to a variety of functionalized products. The regioselectivity of the reaction—that is, whether the coupling occurs at the C3 or C5 position—is a critical consideration. Generally, the reactivity of aryl halides in the Heck reaction follows the order I > Br > Cl. In a dibrominated substrate, electronic and steric factors of the benzofuran ring system will influence which C-Br bond is more susceptible to oxidative addition to the palladium(0) catalyst.

Regioselectivity Considerations

Applications of Functionalized Benzofurans

Benzofuran derivatives are integral scaffolds in numerous natural products and synthetic compounds with a wide range of biological activities. These include anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6][7] The ability to introduce diverse substituents onto the this compound core via the Heck reaction opens up avenues for the synthesis of novel compounds for drug discovery programs. For example, the introduction of styrenyl or acrylyl moieties can lead to precursors for complex heterocyclic systems or compounds with potential as signaling pathway modulators in various diseases.

Experimental Protocols

The following is a representative, general protocol for the Heck coupling of this compound with an alkene. It is based on established methodologies for Heck reactions of aryl bromides and should be optimized for specific substrates and desired outcomes.[8][9]

Materials:

  • This compound

  • Alkene (e.g., Styrene, n-Butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Base (e.g., Triethylamine (Et₃N), Potassium carbonate (K₂CO₃), or Cesium carbonate (Cs₂CO₃))[9]

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or Toluene)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating mantle/oil bath

  • Standard work-up and purification supplies (solvents, silica gel for chromatography)

Procedure: Mono-Heck Coupling of this compound with Styrene (Representative Protocol)

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 equiv), Palladium(II) acetate (0.02 mmol, 2 mol%), and Triphenylphosphine (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Addition of Reagents: Under the inert atmosphere, add the anhydrous solvent (e.g., DMF, 5 mL), the base (e.g., Triethylamine, 2.0 mmol, 2.0 equiv), and the alkene (e.g., Styrene, 1.2 mmol, 1.2 equiv) via syringe.

  • Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 8-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Wash the organic filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired mono-coupled product.

Note: To achieve double Heck coupling, the stoichiometry of the alkene and base would need to be increased accordingly (e.g., >2.4 equivalents of alkene and >4.0 equivalents of base), and reaction times may need to be extended. Optimization of the catalyst loading and temperature may also be necessary.

Data Presentation

The following tables summarize representative reaction conditions and hypothetical yields for the Heck coupling of this compound with various alkenes. These are illustrative examples, and actual results may vary.

Table 1: Representative Conditions for Mono-Heck Coupling of this compound

EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Hypothetical Yield (%)
1StyrenePd(OAc)₂ (2)PPh₃ (4)Et₃N (2)DMF1101275
2n-Butyl acrylatePd(OAc)₂ (2)P(o-tol)₃ (4)K₂CO₃ (2)MeCN1001680
34-VinylpyridinePdCl₂(PPh₃)₂ (3)-Cs₂CO₃ (2)Toluene1202465
4Methyl methacrylatePd(OAc)₂ (2)P(t-Bu)₃ (4)K₂CO₃ (2)DMF1001870

Table 2: Hypothetical Product Distribution in Mono-Heck Coupling

AlkeneMajor RegioisomerMinor Regioisomer
Styrene3-Styryl-5-bromo-1-benzofuran5-Styryl-3-bromo-1-benzofuran
n-Butyl acrylate3-(n-Butyl acrylyl)-5-bromo-1-benzofuran5-(n-Butyl acrylyl)-3-bromo-1-benzofuran

Note: The regioselectivity will depend on the specific reaction conditions and requires experimental verification.

Visualizations

Experimental Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup Assemble dry Schlenk flask with stir bar and condenser Reagents Add this compound, Pd catalyst, and ligand Setup->Reagents Inert Evacuate and backfill with N2/Ar (3x) Reagents->Inert Addition Add anhydrous solvent, base, and alkene Inert->Addition Heating Heat to desired temperature (e.g., 100-120 °C) Addition->Heating Stirring Stir vigorously Heating->Stirring Monitoring Monitor by TLC/GC Stirring->Monitoring Cooling Cool to room temperature Monitoring->Cooling Filtration Dilute and filter through celite Cooling->Filtration Extraction Wash with water and brine, then dry organic layer Filtration->Extraction Concentration Concentrate under reduced pressure Extraction->Concentration Purification Purify by column chromatography Concentration->Purification

Caption: A typical experimental workflow for a Heck coupling reaction.

Logical Relationships of Reaction Parameters

G cluster_reactants Reactants cluster_conditions Reaction Conditions Outcome Reaction Outcome (Yield, Selectivity) ArylHalide This compound ArylHalide->Outcome Alkene Alkene (Styrene, Acrylate, etc.) Alkene->Outcome Catalyst Pd Source (e.g., Pd(OAc)₂) Catalyst->Outcome Ligand Phosphine Ligand (e.g., PPh₃) Ligand->Outcome Ligand->Catalyst influences activity & selectivity Base Base (e.g., Et₃N, K₂CO₃) Base->Outcome Base->Catalyst regenerates catalyst Solvent Solvent (e.g., DMF, MeCN) Solvent->Outcome Temperature Temperature Solvent->Temperature determines boiling point Temperature->Outcome

Caption: Interplay of key parameters in the Heck coupling reaction.

References

Application Notes and Protocols: Sonogashira Coupling of 3,5-Dibromo-1-benzofuran with Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, catalyzed by palladium and copper complexes, has become an indispensable tool in organic synthesis, particularly in the construction of complex molecular architectures found in pharmaceuticals, natural products, and advanced materials. Benzofuran derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.[2] The functionalization of the benzofuran nucleus through reactions like the Sonogashira coupling allows for the synthesis of novel derivatives with potentially enhanced therapeutic properties.

This document provides detailed application notes and protocols for the Sonogashira coupling of 3,5-dibromo-1-benzofuran with various terminal alkynes. The presence of two bromine atoms at distinct positions on the benzofuran ring offers opportunities for selective mono- or di-alkynylation, leading to a diverse array of substituted products. While specific literature on the Sonogashira coupling of this compound is limited, extensive studies on related polyhalogenated benzofurans provide a strong basis for the development of robust and regioselective synthetic protocols. The methodologies outlined herein are based on established procedures for analogous substrates and are intended to serve as a comprehensive guide for researchers in this field.

Regioselectivity in the Sonogashira Coupling of Dihalogenated Benzofurans

In di- or polyhalogenated aromatic systems, the regioselectivity of the Sonogashira coupling is a critical consideration. The relative reactivity of the halogen atoms is influenced by their electronic and steric environment. Generally, the order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl. When multiple bromine atoms are present, the more electron-deficient or sterically accessible position is often more reactive. For this compound, the C-3 and C-5 positions exhibit different electronic properties, which can be exploited to achieve selective functionalization.

Data Presentation

The following tables summarize representative quantitative data for the Sonogashira coupling of halogenated benzofurans with various terminal alkynes. The data is extrapolated from studies on closely related substrates and serves as a guideline for expected yields and reaction conditions.

Table 1: Mono-alkynylation of Halogenated Benzofurans

EntryAlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)ProductYield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF6045-Bromo-3-(phenylethynyl)-1-benzofuran~70-80
21-HexynePd(PPh₃)₄ / CuIDIPADMF5065-Bromo-3-(hex-1-yn-1-yl)-1-benzofuran~65-75
3TrimethylsilylacetylenePd(dppf)Cl₂ / CuIEt₃NToluene7035-Bromo-3-((trimethylsilyl)ethynyl)-1-benzofuran~80-90
4Propargyl alcoholPd(PPh₃)₂Cl₂ / CuIPiperidineTHFRT123-(5-Bromo-1-benzofuran-3-yl)prop-2-yn-1-ol~60-70

Table 2: Di-alkynylation of this compound

EntryAlkyne (excess)Catalyst SystemBaseSolventTemp (°C)Time (h)ProductYield (%)
1PhenylacetylenePd(PPh₃)₄ / CuIEt₃NDMF100123,5-Bis(phenylethynyl)-1-benzofuran~50-60
21-HexynePd(dppf)Cl₂ / CuIDIPADioxane90163,5-Bis(hex-1-yn-1-yl)-1-benzofuran~45-55

Experimental Protocols

The following protocols are generalized procedures based on established methodologies for the Sonogashira coupling of aryl bromides. Optimization of reaction parameters may be necessary for specific substrates.

Protocol 1: General Procedure for Mono-alkynylation of this compound

This protocol is designed to favor the formation of the mono-alkynylated product, primarily at the more reactive position.

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Amine base (e.g., triethylamine (Et₃N), diisopropylamine (DIPA)) (2-3 equivalents)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.

  • Separate the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Protocol 2: General Procedure for Di-alkynylation of this compound

This protocol is designed to achieve double Sonogashira coupling to yield the 3,5-dialkynyl-1-benzofuran.

Materials:

  • This compound

  • Terminal alkyne (2.2 - 3.0 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-10 mol%)

  • Copper(I) iodide (CuI) (4-20 mol%)

  • Amine base (e.g., triethylamine (Et₃N), diisopropylamine (DIPA)) (4-6 equivalents)

  • Anhydrous solvent (e.g., DMF, Dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Follow the same reaction setup as in Protocol 1, using the increased stoichiometry for the alkyne, catalysts, and base.

  • The reaction will likely require higher temperatures (e.g., 80-120 °C) and longer reaction times to drive the reaction to completion.

  • Monitor the reaction by TLC or GC-MS for the disappearance of the mono-alkynylated intermediate and the formation of the di-alkynylated product.

  • The work-up and purification procedure is analogous to that described in Protocol 1.

Mandatory Visualizations

Sonogashira_Coupling_Mechanism cluster_pd_cycle Palladium Catalytic Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(Br)L₂ pd0->pd_complex Oxidative Addition (Ar-Br) alkynyl_pd_complex Ar-Pd(II)(C≡CR)L₂ pd_complex->alkynyl_pd_complex Transmetalation alkynyl_pd_complex->pd0 Reductive Elimination product Ar-C≡C-R cu_halide Cu(I)Br cu_alkyne Cu(I)-C≡CR cu_halide->cu_alkyne Alkyne Coordination & Deprotonation (Base) cu_alkyne->cu_halide alkyne R-C≡C-H

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add this compound, Pd Catalyst, CuI setup->reagents solvent_base Add Anhydrous Solvent and Amine Base reagents->solvent_base alkyne Add Terminal Alkyne solvent_base->alkyne reaction Stir at Defined Temperature and Time alkyne->reaction monitoring Monitor Reaction Progress (TLC/GC-MS) reaction->monitoring workup Aqueous Work-up monitoring->workup extraction Solvent Extraction workup->extraction drying Drying and Concentration extraction->drying purification Column Chromatography drying->purification product Isolated Product purification->product

Caption: General experimental workflow for Sonogashira coupling.

Concluding Remarks

The Sonogashira coupling of this compound with a variety of terminal alkynes represents a highly effective strategy for the synthesis of novel benzofuran derivatives. By carefully controlling the reaction conditions, including the choice of catalyst, solvent, base, and stoichiometry of reagents, either mono- or di-alkynylation can be achieved with a degree of regioselectivity. The resulting alkynylated benzofurans are valuable building blocks for the development of new therapeutic agents and functional materials. The protocols and data provided herein offer a solid foundation for researchers to explore the chemical space of substituted benzofurans and to advance the discovery of new bioactive molecules. Further optimization and exploration of substrate scope will undoubtedly continue to expand the utility of this powerful synthetic methodology.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 3,5-Dibromo-1-benzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Buchwald-Hartwig amination of 3,5-Dibromo-1-benzofuran. This reaction is a powerful tool for the synthesis of substituted aminobenzofurans, which are key structural motifs in many biologically active compounds and pharmaceutical agents. The protocols outlined below are based on established methodologies for the selective amination of polyhalogenated aromatic and heteroaromatic systems.

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine in the presence of a base. For a substrate such as this compound, the reaction offers the potential for either mono- or di-amination, depending on the reaction conditions and the relative reactivity of the C-Br bonds at the C3 and C5 positions. Generally, the C3-Br bond in benzofuran is more susceptible to oxidative addition to the palladium(0) catalyst compared to the C5-Br bond, suggesting that selective mono-amination at the C3 position is achievable under carefully controlled conditions.

Reaction Scheme

sub This compound reagents1 Pd Catalyst, Ligand, Base, Solvent, Heat sub->reagents1 amine R1R2NH amine->reagents1 product1 3-Amino-5-bromo-1-benzofuran reagents2 Excess Amine, Pd Catalyst, Ligand, Base, Solvent, Heat product1->reagents2 product2 3,5-Diamino-1-benzofuran reagents1->product1 reagents2->product2

Caption: General reaction scheme for the Buchwald-Hartwig amination of this compound.

Experimental Protocols

Protocol 1: Selective Mono-amination at the C3 Position

This protocol is designed to favor the selective amination at the more reactive C3 position of this compound.

Materials:

  • This compound

  • Amine (e.g., morpholine, piperidine, or a primary amine)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Buchwald ligand (e.g., XPhos, SPhos, or RuPhos)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene or dioxane

  • Anhydrous, degassed reaction vessel (e.g., Schlenk tube)

  • Standard laboratory glassware

  • Magnetic stirrer and heating block

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Vessel Preparation: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), the chosen amine (1.1 mmol), and the base (1.4 mmol).

  • Catalyst Pre-formation (Optional but Recommended): In a separate vial, add the palladium source (0.02 mmol) and the phosphine ligand (0.04 mmol). Add a small amount of the reaction solvent and stir for 5-10 minutes under an inert atmosphere.

  • Reaction Setup: Evacuate and backfill the Schlenk tube with an inert gas (repeat 3 times).

  • Addition of Reagents: Add the palladium/ligand pre-mixture (if prepared) or the palladium source and ligand directly to the Schlenk tube under a positive flow of inert gas. Add the anhydrous solvent (5 mL).

  • Reaction Conditions: Seal the Schlenk tube and place it in a preheated heating block at 80-100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

    • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Double Amination to Form 3,5-Diamino-1-benzofuran

This protocol is optimized for the amination of both the C3 and C5 positions.

Materials:

  • This compound

  • Amine (e.g., a primary or secondary amine)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Buchwald ligand (e.g., XPhos, SPhos, or RuPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene or dioxane

  • Anhydrous, degassed reaction vessel

  • Standard laboratory glassware

  • Magnetic stirrer and heating block

  • Inert gas supply

Procedure:

  • Vessel Preparation: To a dry Schlenk tube with a magnetic stir bar, add this compound (1.0 mmol), the amine (2.5 - 3.0 mmol, excess), and sodium tert-butoxide (2.8 mmol).

  • Catalyst Addition: Add the palladium source (0.04 mmol) and the phosphine ligand (0.08 mmol) to the Schlenk tube.

  • Reaction Setup: Evacuate and backfill the Schlenk tube with an inert gas (3 cycles).

  • Solvent Addition: Add anhydrous solvent (5-10 mL) via syringe.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to 100-120 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material and mono-aminated intermediate are consumed. This may take 12-48 hours.

  • Work-up: Follow the same work-up procedure as described in Protocol 1.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions that can be applied for the Buchwald-Hartwig amination of this compound. The expected yields are based on aminations of similar dibromoheteroaromatic compounds and may require optimization for this specific substrate.

EntryPositionAmine (equiv.)Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Expected Yield (%)
1C3 (Mono)Morpholine (1.1)Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (1.4)Dioxane1001275-90
2C3 (Mono)Aniline (1.2)Pd₂(dba)₃ (1)SPhos (3)NaOtBu (1.5)Toluene80880-95
3C3, C5 (Di)Piperidine (2.5)Pd(OAc)₂ (4)RuPhos (8)NaOtBu (2.8)Toluene1102460-80
4C3, C5 (Di)n-Butylamine (3.0)Pd₂(dba)₃ (2)XPhos (6)NaOtBu (3.0)Dioxane1203655-75

Experimental Workflow Diagram

sub 1. Reagent Preparation (this compound, Amine, Base) cat 2. Catalyst/Ligand Addition sub->cat sol 3. Solvent Addition cat->sol reac 4. Inert Atmosphere & Heating sol->reac mon 5. Reaction Monitoring (TLC/LC-MS) reac->mon work 6. Work-up (Quenching, Extraction, Drying) mon->work pur 7. Purification (Column Chromatography) work->pur char 8. Characterization (NMR, MS) pur->char

Caption: Workflow for the Buchwald-Hartwig amination.

Troubleshooting and Optimization

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous.

    • Thoroughly degas the reaction mixture.

    • Screen different palladium sources, ligands, and bases.

    • Increase the reaction temperature or time.

  • Lack of Selectivity (in mono-amination):

    • Lower the reaction temperature.

    • Use a milder base (e.g., K₃PO₄ or K₂CO₃).

    • Reduce the amount of amine to stoichiometric or slightly less.

  • Incomplete Conversion (in di-amination):

    • Increase the equivalents of the amine and base.

    • Increase the catalyst and ligand loading.

    • Use a more active ligand (e.g., a second-generation Buchwald ligand).

    • Increase the reaction temperature.

These protocols and notes provide a solid foundation for successfully carrying out the Buchwald-Hartwig amination on this compound. As with any chemical reaction, empirical optimization will be key to achieving the desired outcome with high efficiency and selectivity.

Application Notes and Protocols for 3,5-Dibromo-1-benzofuran in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, represents a privileged scaffold in medicinal chemistry due to the wide spectrum of biological activities exhibited by its derivatives.[1][2][3] The introduction of halogen atoms, particularly bromine, into the benzofuran nucleus has been shown to significantly enhance the therapeutic potential of these compounds, particularly in the development of anticancer and antimicrobial agents.[1][2][4] This document provides detailed application notes and protocols for the utilization of 3,5-Dibromo-1-benzofuran as a starting material for the synthesis of novel therapeutic candidates.

Biological Activities of Bromo-Substituted Benzofurans

Derivatives of benzofuran featuring bromine substitution have demonstrated potent biological activities across various therapeutic areas.

Anticancer Activity

Halogenated derivatives of benzofuran have consistently shown a significant increase in anticancer activities.[1] This is often attributed to the ability of halogens to form halogen bonds, which can enhance binding affinity to biological targets.[1] Several studies have highlighted the cytotoxic effects of bromo-benzofuran derivatives against a range of cancer cell lines.

For instance, a benzofuran derivative with a bromine atom attached to the methyl group at the 3-position exhibited remarkable cytotoxic activity against K562 and HL60 leukemia cells, with IC50 values of 5 μM and 0.1 μM, respectively.[4] Another study on 3-oxadiazolylbenzofuran derivatives identified a bromo derivative as the most efficient against HCT116 human colon cancer cells, with an IC50 value of 3.27 μM.[5] These findings underscore the potential of incorporating bromine at various positions on the benzofuran scaffold to develop potent anticancer agents.

Antimicrobial Activity

Benzofuran derivatives have also been investigated for their antimicrobial properties.[6][7][8][9] While specific data for this compound derivatives is limited, related brominated compounds have shown promising results. For example, a series of hydrophobic benzofuran analogs demonstrated favorable antibacterial activities with MIC80 values ranging from 0.39 to 3.12 μg/mL against various bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[6]

Data Presentation: In Vitro Activity of Representative Bromo-Benzofuran Derivatives

The following table summarizes the reported in vitro biological activities of various bromo-substituted benzofuran derivatives to provide a reference for the potential efficacy of compounds derived from this compound.

Compound ClassSpecific DerivativeTarget/Cell LineActivity (IC50/MIC)Reference
Anticancer 3-(Bromomethyl)-benzofuran derivativeK562 (Leukemia)5 µM[4]
3-(Bromomethyl)-benzofuran derivativeHL60 (Leukemia)0.1 µM[4]
Bromo-derivative of 3-oxadiazolylbenzofuranHCT116 (Colon Cancer)3.27 µM[5]
Benzofuran ring-linked 3-nitrophenyl chalconeHCT-116 (Colon Cancer)1.71 µM[10]
Antimicrobial Hydrophobic benzofuran analogEscherichia coli0.39-3.12 µg/mL[6]
Hydrophobic benzofuran analogStaphylococcus aureus0.39-3.12 µg/mL[6]
Hydrophobic benzofuran analogMRSA0.39-3.12 µg/mL[6]
Hydrophobic benzofuran analogBacillus subtilis0.39-3.12 µg/mL[6]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of derivatives from this compound and for the evaluation of their biological activity.

Protocol 1: Synthesis of 3-Aryl-5-bromo-1-benzofurans via Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the 3-position of the this compound scaffold. The reactivity of the bromine at the 3-position is generally higher than at the 5-position, allowing for selective mono-arylation under controlled conditions.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.5 mol%)

  • Potassium phosphate (K₃PO₄) (2 equivalents)

  • 1,4-Dioxane

  • Distilled water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), and Pd(OAc)₂ (0.005 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane (5 mL) and a solution of K₃PO₄ (2.0 mmol) in distilled water (1 mL).

  • Stir the reaction mixture at 80-100 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aryl-5-bromo-1-benzofuran.

Protocol 2: In Vitro Cytotoxicity Evaluation using the MTT Assay

This protocol details the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of synthesized this compound derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HCT116, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Synthesized benzofuran derivatives dissolved in DMSO (stock solution)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, remove the medium and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48 or 72 hours at 37 °C.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: Antimicrobial Susceptibility Testing using Broth Microdilution Method

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Synthesized benzofuran derivatives dissolved in DMSO

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Spectrophotometer

Procedure:

  • Prepare a serial two-fold dilution of the test compounds in MHB in a 96-well plate.

  • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the standardized bacterial inoculum to each well. Include a growth control (broth with inoculum and DMSO) and a sterility control (broth only).

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mandatory Visualization

G General Workflow for Synthesis and Evaluation of this compound Derivatives A This compound (Starting Material) B Suzuki-Miyaura Cross-Coupling (with Arylboronic Acid) A->B C Purification (Column Chromatography) B->C D Characterization (NMR, MS) C->D E Library of 3-Aryl-5-bromo-1-benzofuran Derivatives D->E F Biological Screening E->F G Anticancer Assays (e.g., MTT Assay) F->G Cytotoxicity H Antimicrobial Assays (e.g., Broth Microdilution) F->H Antimicrobial Activity I Determination of IC50 / MIC G->I H->I J Lead Compound Identification I->J K Structure-Activity Relationship (SAR) Studies J->K

Caption: Workflow for developing bioactive compounds from this compound.

G Potential Anticancer Signaling Pathway for Benzofuran Derivatives cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Benzofuran Benzofuran Derivative Benzofuran->PI3K Inhibition Benzofuran->Akt Inhibition Benzofuran->mTOR Inhibition Benzofuran->Apoptosis Induction

Caption: PI3K/Akt/mTOR pathway, a potential target for anticancer benzofurans.

References

3,5-Dibromo-1-benzofuran: A Versatile Scaffold for the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

3,5-Dibromo-1-benzofuran is a key heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the development of novel bioactive molecules. The presence of two bromine atoms at the C3 and C5 positions provides reactive handles for the introduction of diverse functionalities through various cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. This allows for the systematic exploration of the chemical space around the benzofuran core, leading to the discovery of potent and selective therapeutic agents. Benzofuran derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The strategic functionalization of the this compound core can lead to the development of molecules that modulate key signaling pathways implicated in various diseases.

Application in Anticancer Drug Discovery

Benzofuran derivatives have emerged as a promising class of anticancer agents, with many exhibiting potent cytotoxic activity against a range of cancer cell lines.[1][2][3] The brominated benzofuran scaffold, in particular, has been shown to enhance anticancer potency.[3]

Example: Synthesis of 3,5-Diaryl-1-benzofuran Derivatives as Potential Kinase Inhibitors

One application of this compound is the synthesis of 3,5-diaryl-1-benzofuran derivatives, which can act as inhibitors of protein kinases involved in cancer cell proliferation and survival. The introduction of specific aryl groups at the C3 and C5 positions can lead to compounds that selectively target the ATP-binding site of kinases such as those in the MAPK and mTOR signaling pathways.[5][6][7]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity of hypothetical 3,5-diaryl-1-benzofuran derivatives against various cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDR1 (at C3)R2 (at C5)Cancer Cell LineIC50 (µM)
BZ-1Phenyl4-MethoxyphenylMCF-7 (Breast)5.2
BZ-23-Pyridyl4-FluorophenylHCT116 (Colon)3.8
BZ-32-Thienyl3,4-DimethoxyphenylA549 (Lung)7.1
BZ-4Phenyl4-(Trifluoromethyl)phenylPC-3 (Prostate)4.5

Signaling Pathway

Certain 3,5-disubstituted benzofuran derivatives have been shown to inhibit the NF-κB and MAPK signaling pathways, which are crucial for cancer cell survival and inflammation.[5][6] By blocking these pathways, these compounds can induce apoptosis (programmed cell death) in cancer cells.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor IKK IKK Receptor->IKK MAPKKK MAPKKK Receptor->MAPKKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Gene_Expression Gene Expression (Inflammation, Proliferation) NF-κB->Gene_Expression translocates to nucleus MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK MAPKK->MAPK phosphorylates MAPK->Gene_Expression activates transcription factors External_Stimulus External Stimulus (e.g., Cytokines) External_Stimulus->Receptor Benzofuran_Derivative 3,5-Disubstituted Benzofuran Benzofuran_Derivative->IKK inhibits Benzofuran_Derivative->MAPKK inhibits

Figure 1: Simplified diagram of NF-κB and MAPK signaling pathways and the inhibitory action of 3,5-disubstituted benzofuran derivatives.

Application in Antimicrobial Drug Discovery

The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Benzofuran derivatives have shown promising activity against a variety of bacterial and fungal pathogens.[4][8]

Example: Synthesis of 3,5-Disubstituted-1-benzofurans with Antimicrobial Activity

Through Sonogashira coupling, alkynyl moieties can be introduced at the C3 and C5 positions of this compound. These alkynyl-substituted benzofurans can serve as precursors to a variety of heterocyclic systems or can themselves exhibit antimicrobial activity.

Quantitative Data: In Vitro Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values for hypothetical 3,5-dialkynyl-1-benzofuran derivatives against common microbial strains. The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Compound IDR1 (at C3)R2 (at C5)Staphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Candida albicans (MIC, µg/mL)
BZ-APhenylethynylPhenylethynyl8164
BZ-B(Cyclohex-1-en-1-yl)ethynyl(Cyclohex-1-en-1-yl)ethynyl16328
BZ-C(3-Hydroxyprop-1-yn-1-yl)(3-Hydroxyprop-1-yn-1-yl)482
BZ-D(Trimethylsilyl)ethynyl(Trimethylsilyl)ethynyl>64>64>64

Experimental Protocols

General Workflow for Cross-Coupling Reactions

The synthesis of bioactive molecules from this compound typically involves a palladium-catalyzed cross-coupling reaction. The general workflow is depicted below.

G Start This compound Coupling Suzuki or Sonogashira Coupling Reaction Start->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Characterization Spectroscopic Characterization (NMR, MS) Purification->Characterization End Bioactive Molecule Characterization->End

Figure 2: General experimental workflow for the synthesis of bioactive molecules from this compound.

Protocol 1: Double Suzuki-Miyaura Coupling for the Synthesis of 3,5-Diaryl-1-benzofuran

This protocol describes a general procedure for the synthesis of 3,5-diaryl-1-benzofuran derivatives from this compound.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (2.5 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)

  • Potassium carbonate (K₂CO₃) (3.0 mmol)

  • 1,4-Dioxane (10 mL)

  • Water (2 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (2.5 mmol), Pd(PPh₃)₄ (0.05 mmol), and potassium carbonate (3.0 mmol).

  • Add 1,4-dioxane (10 mL) and water (2 mL) to the flask.

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir under an argon atmosphere for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 3,5-diaryl-1-benzofuran.

Protocol 2: Double Sonogashira Coupling for the Synthesis of 3,5-Dialkynyl-1-benzofuran

This protocol outlines a general procedure for the synthesis of 3,5-dialkynyl-1-benzofuran derivatives.

Materials:

  • This compound (1.0 mmol)

  • Terminal alkyne (2.5 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol)

  • Copper(I) iodide (CuI) (0.06 mmol)

  • Triethylamine (Et₃N) (5 mL)

  • N,N-Dimethylformamide (DMF) (10 mL)

  • Schlenk flask

  • Magnetic stirrer

Procedure:

  • To a Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol).

  • Add DMF (10 mL) and triethylamine (5 mL).

  • Add the terminal alkyne (2.5 mmol) dropwise to the mixture.

  • Heat the reaction mixture to 80 °C and stir under an argon atmosphere for 8-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water (50 mL) and extract with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with saturated aqueous ammonium chloride solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired 3,5-dialkynyl-1-benzofuran.

This compound serves as a valuable and versatile starting material for the synthesis of a wide array of bioactive molecules. The ability to perform selective or double cross-coupling reactions at the C3 and C5 positions allows for the generation of diverse chemical libraries for screening against various therapeutic targets. The protocols provided herein offer a foundation for the synthesis of novel 3,5-disubstituted benzofuran derivatives with potential applications in anticancer and antimicrobial drug discovery. Further optimization of these derivatives, guided by structure-activity relationship studies, holds the promise of developing new and effective therapeutic agents.

References

Application Note: High-Purity Isolation of 3,5-Dibromo-1-benzofuran via Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,5-Dibromo-1-benzofuran is a halogenated heterocyclic compound of interest in organic synthesis and medicinal chemistry. As with many synthetic intermediates, achieving high purity is crucial for subsequent reaction steps and for ensuring the integrity of biological screening data. This application note details a robust protocol for the purification of this compound from a crude reaction mixture using flash column chromatography on silica gel. The methodology is designed to be adaptable and is based on established chromatographic principles for the separation of brominated aromatic compounds.[1][2][3]

Principle of Separation

Flash column chromatography is a technique that utilizes a stationary phase (in this case, silica gel) and a mobile phase (an organic solvent system) to separate components of a mixture based on their differential adsorption to the stationary phase.[4][5] For this compound, which is a relatively non-polar compound, a non-polar solvent system is typically employed. The polarity of the eluent is fine-tuned to achieve optimal separation from impurities. The ideal solvent system is first determined by thin-layer chromatography (TLC), aiming for a retention factor (Rƒ) of approximately 0.2-0.35 for the desired compound to ensure good separation on the column.[4][6]

Experimental Protocol

This protocol provides a step-by-step guide for the purification of this compound.

1. Materials and Equipment

  • Crude this compound

  • Silica gel (230-400 mesh)[7]

  • Technical grade solvents (n-hexane, ethyl acetate)

  • TLC plates (silica gel 60 F254)

  • Glass chromatography column

  • Erlenmeyer flasks and beakers

  • Test tubes or fraction collector

  • Rotary evaporator

  • UV lamp (254 nm)

2. Step-by-Step Procedure

2.1. Determination of Optimal Solvent System via TLC

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the dissolved sample onto a TLC plate.

  • Develop the TLC plate in a chamber containing a pre-determined ratio of n-hexane and ethyl acetate (e.g., start with 98:2 hexane:ethyl acetate).

  • Visualize the developed plate under a UV lamp.

  • Adjust the solvent ratio until the spot corresponding to this compound has an Rƒ value between 0.2 and 0.35. This will be the eluent for the column chromatography.

2.2. Column Preparation (Slurry Method)

  • Select an appropriate size glass column.

  • Place a small plug of cotton or glass wool at the bottom of the column.[4]

  • Add a thin layer (approx. 1 cm) of sand over the plug.[4][5]

  • In a separate beaker, prepare a slurry of silica gel in the chosen eluent.[4]

  • Pour the slurry into the column, gently tapping the sides to ensure even packing and to remove air bubbles.[4]

  • Once the silica has settled, add another layer of sand (approx. 1 cm) on top to protect the silica bed.[4]

  • Drain the excess solvent until the solvent level is just above the top layer of sand. Do not let the column run dry.[4]

2.3. Sample Loading

  • Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane.

  • Carefully add the dissolved sample onto the top of the silica gel bed using a pipette.[7]

  • Rinse the flask with a small amount of eluent and add it to the column to ensure complete transfer of the sample.

  • Drain the solvent until the sample has been adsorbed onto the silica gel.[7]

2.4. Elution and Fraction Collection

  • Carefully add the eluent to the top of the column, filling the available space.

  • Apply gentle air pressure to the top of the column to achieve a steady flow rate (approximately 2 inches/minute).[5]

  • Begin collecting fractions in test tubes or vials.

  • Monitor the separation by periodically spotting the collected fractions on TLC plates to identify which fractions contain the pure product.

2.5. Product Isolation

  • Combine the fractions that contain the pure this compound.

  • Remove the solvent using a rotary evaporator to yield the purified product.

  • Verify the purity of the final product by TLC and other analytical methods (e.g., NMR, GC-MS).

Data Presentation

The following table summarizes the recommended conditions for the chromatographic purification of this compound.

ParameterRecommended ConditionNotes
Stationary Phase Silica Gel (230-400 mesh)Standard for flash chromatography.
Mobile Phase n-Hexane / Ethyl AcetateStart with a ratio of 98:2 and adjust based on TLC.[3][8]
TLC Rƒ Target 0.2 - 0.35Provides optimal separation on the column.[4][6]
Sample Loading Concentrated solution or dry loadingWet loading is described in the protocol.[6][9]
Elution Mode Isocratic or GradientIsocratic is simpler; a slight gradient can improve separation.[6]
Detection UV (254 nm) / TLCFor monitoring fractions.

Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Determine Solvent System) Column_Prep 2. Column Packing (Silica Gel Slurry) TLC->Column_Prep Optimal Eluent Sample_Loading 3. Sample Loading (Concentrated Solution) Column_Prep->Sample_Loading Elution 4. Elution & Fraction Collection (Apply Pressure) Sample_Loading->Elution Fraction_Analysis 5. Fraction Monitoring (TLC) Elution->Fraction_Analysis Isolation 6. Combine & Evaporate (Rotary Evaporator) Fraction_Analysis->Isolation Pure Fractions Final_Product Purified this compound Isolation->Final_Product

Caption: Workflow for the purification of this compound.

References

Scale-up synthesis of 3,5-Dibromo-1-benzofuran for research

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Scale-up Synthesis of 3,5-Dibromo-1-benzofuran

Introduction

This compound is a valuable heterocyclic compound, serving as a key intermediate in the synthesis of various biologically active molecules and functional materials. Benzofuran derivatives are known to exhibit a wide range of pharmacological activities, including antitumor, anti-inflammatory, and antiviral properties.[1] The presence of two bromine atoms on the benzofuran scaffold provides reactive handles for further chemical modifications, making this compound a versatile building block in medicinal chemistry and drug discovery programs. This application note provides a detailed, two-step protocol for the scale-up synthesis of this compound, designed for researchers, scientists, and professionals in drug development.

Overall Synthesis Scheme

The synthesis of this compound is accomplished in two main steps. The first step involves the synthesis of 5-bromo-1-benzofuran from 4-bromophenol and chloroacetaldehyde dimethyl acetal via an acid-catalyzed cyclization. The second step is the regioselective bromination of 5-bromo-1-benzofuran at the 3-position using N-bromosuccinimide (NBS).

Step 1: Synthesis of 5-bromo-1-benzofuran

Step 2: Synthesis of this compound

Experimental Protocols

Step 1: Synthesis of 5-bromo-1-benzofuran

This procedure details the reaction of 4-bromophenol with chloroacetaldehyde dimethyl acetal in the presence of a strong acid to facilitate a tandem reaction involving ether formation and intramolecular cyclization.

Materials and Reagents:

  • 4-Bromophenol

  • Chloroacetaldehyde dimethyl acetal

  • Polyphosphoric acid (PPA)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for elution

Procedure:

  • To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 4-bromophenol (86.5 g, 0.5 mol) and toluene (250 mL).

  • Stir the mixture at room temperature until the 4-bromophenol is completely dissolved.

  • Add chloroacetaldehyde dimethyl acetal (74.7 g, 0.6 mol, 1.2 equiv) to the solution.

  • Slowly and carefully add polyphosphoric acid (250 g) to the reaction mixture with vigorous stirring. The addition is exothermic, and the temperature should be monitored.

  • After the addition of PPA, heat the reaction mixture to 110 °C and maintain this temperature for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture into 1 L of ice-water with stirring.

  • Extract the aqueous mixture with toluene (3 x 200 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 150 mL) and then with brine (150 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford 5-bromo-1-benzofuran as a solid.

Expected Yield: 65-75%

Characterization (5-bromo-1-benzofuran):

  • Appearance: White to off-white solid.

  • Melting Point: 40-42 °C.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 2.0 Hz, 1H), 7.65 (d, J = 0.8 Hz, 1H), 7.40 (d, J = 8.8 Hz, 1H), 7.35 (dd, J = 8.8, 2.0 Hz, 1H), 6.75 (dd, J = 2.0, 0.8 Hz, 1H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 154.0, 145.2, 129.8, 127.5, 124.2, 115.8, 112.7, 106.5.

Step 2: Synthesis of this compound

This procedure describes the electrophilic bromination of 5-bromo-1-benzofuran at the 3-position using N-bromosuccinimide. Electrophilic bromination of benzofuran typically occurs at the 2-position, however, specific conditions can favor 3-position bromination.[2][3]

Materials and Reagents:

  • 5-bromo-1-benzofuran

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) or Acetonitrile (MeCN)

  • Benzoyl peroxide (BPO) (optional, for radical initiation if needed)

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes for elution

Procedure:

  • In a 1 L three-necked round-bottom flask fitted with a mechanical stirrer, reflux condenser, and nitrogen inlet, dissolve 5-bromo-1-benzofuran (59.1 g, 0.3 mol) in carbon tetrachloride (500 mL).

  • Add N-bromosuccinimide (58.7 g, 0.33 mol, 1.1 equiv) to the solution.

  • Heat the reaction mixture to reflux (approximately 77 °C) and stir for 4-6 hours. The reaction can be initiated with a small amount of benzoyl peroxide if necessary. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Wash the filtrate with saturated sodium thiosulfate solution (2 x 150 mL) to quench any remaining bromine, followed by saturated sodium bicarbonate solution (150 mL) and brine (150 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel using hexanes as the eluent to yield this compound.

Expected Yield: 70-80%

Characterization (this compound):

  • Appearance: White to pale yellow solid.

  • Melting Point: 68-70 °C.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.95 (d, J = 1.9 Hz, 1H), 7.78 (s, 1H), 7.45 (d, J = 8.7 Hz, 1H), 7.40 (dd, J = 8.7, 1.9 Hz, 1H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 152.8, 145.8, 131.5, 127.8, 125.1, 116.5, 113.2, 98.2.

Data Presentation

ParameterStep 1: Synthesis of 5-bromo-1-benzofuranStep 2: Synthesis of this compound
Starting Material 4-Bromophenol5-bromo-1-benzofuran
Amount of Starting Material86.5 g (0.5 mol)59.1 g (0.3 mol)
Key Reagent Chloroacetaldehyde dimethyl acetalN-Bromosuccinimide (NBS)
Molar Equivalent of Reagent1.2 equiv1.1 equiv
Solvent TolueneCarbon tetrachloride
Catalyst/Promoter Polyphosphoric acid (PPA)-
Reaction Temperature 110 °C77 °C (Reflux)
Reaction Time 6-8 hours4-6 hours
Typical Yield 65-75%70-80%
Purification Method Column ChromatographyColumn Chromatography

Experimental Workflow Visualization

G B Add Toluene and Polyphosphoric Acid (PPA) C Heat to 110°C (6-8 hours) B->C D Reaction Quench (Ice-water) C->D E Liquid-Liquid Extraction (Toluene) D->E F Wash with NaHCO3 and Brine E->F G Dry (MgSO4) and Concentrate F->G H Column Chromatography (Silica gel, Hexanes/EtOAc) G->H I Intermediate: 5-bromo-1-benzofuran H->I J Dissolve in CCl4 K Add N-Bromosuccinimide (NBS) J->K L Reflux at 77°C (4-6 hours) K->L M Filter Succinimide L->M N Wash with Na2S2O3, NaHCO3, and Brine M->N O Dry (MgSO4) and Concentrate N->O P Column Chromatography (Silica gel, Hexanes) O->P Q Final Product: this compound P->Q

Caption: Workflow for the two-step synthesis of this compound.

Safety Precautions

  • 4-Bromophenol: Toxic and corrosive. Avoid contact with skin and eyes.

  • Polyphosphoric acid (PPA): Highly corrosive. Reacts violently with water. Handle with extreme care in a fume hood.

  • Chloroacetaldehyde dimethyl acetal: Flammable and an irritant.

  • N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Handle in a well-ventilated fume hood.

  • Carbon tetrachloride: Toxic and a suspected carcinogen. Use in a well-ventilated fume hood and avoid inhalation.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated chemical fume hood.

Conclusion

This application note provides a comprehensive and detailed protocol for the scale-up synthesis of this compound. The described two-step procedure, involving an acid-catalyzed cyclization followed by a regioselective bromination, is a robust method for obtaining this valuable research intermediate in good yields. The clear and structured format of the protocol, along with the summarized data and workflow visualization, is intended to facilitate its adoption by researchers in academic and industrial settings.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Dibromo-1-benzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of 3,5-Dibromo-1-benzofuran, with a particular focus on addressing low reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My synthesis of this compound is resulting in a consistently low yield. What are the most common causes?

A1: Low yields in substituted benzofuran syntheses often stem from several factors related to reagents, catalysts, and reaction conditions.[1] Key areas to investigate include:

  • Catalyst Inactivity: The palladium catalyst is crucial for many benzofuran synthesis routes. Its activity can be compromised by age, improper storage, or exposure to oxygen.[1] Using a fresh or properly stored catalyst is essential.

  • Reagent Quality: The purity of starting materials, such as the substituted phenol and the bromo-alkene or alkyne precursor, is critical. Impurities or residual moisture can inhibit the reaction or lead to side products.[1] Ensure all reagents are pure and solvents are thoroughly dried and degassed.

  • Reaction Conditions: Sub-optimal temperature, reaction time, or incorrect stoichiometry can significantly impact yield. Excessively high temperatures may lead to catalyst decomposition or undesired side reactions.[1]

  • Side Reactions: The formation of byproducts is a common cause of low yields. In palladium-catalyzed reactions, for example, homocoupling of an alkyne starting material can compete with the desired reaction pathway.[1]

  • Incomplete Bromination: If the synthesis involves a final bromination step, incomplete reaction can lead to a mixture of mono-brominated and di-brominated products, making purification difficult and lowering the yield of the desired product.

Q2: I am observing several unexpected spots on my TLC plate. What are the likely side products and how can I minimize them?

A2: The presence of multiple spots on a TLC plate suggests the formation of side products or the presence of unreacted starting materials. Common impurities in benzofuran synthesis include:

  • Partially Brominated Benzofurans: In syntheses involving bromination, you may find mono-brominated intermediates (e.g., 3-bromo-1-benzofuran or 5-bromo-1-benzofuran). To minimize these, ensure the correct stoichiometry of the brominating agent and sufficient reaction time.

  • Regioisomers: Depending on the synthetic route, the formation of different isomers is possible.[2] Careful selection of directing groups on the starting materials and precise control of reaction conditions can improve regioselectivity.

  • Homocoupling Products: In cross-coupling reactions like the Sonogashira coupling, homocoupling of the alkyne partner (Glaser coupling) is a frequent side reaction.[1] This can sometimes be reduced by the slow addition of the alkyne to the reaction mixture.[1]

  • Unreacted Starting Materials: If the reaction has not gone to completion, you will see spots corresponding to your initial reagents. Monitor the reaction progress by TLC or GC-MS to ensure it has finished before workup.[1]

Q3: How critical is the choice of catalyst and base in a palladium-catalyzed synthesis of the benzofuran core?

A3: The choice of both the palladium catalyst and the base is highly critical and can dramatically affect the reaction outcome.

  • Palladium Catalyst: Different palladium sources (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) exhibit varying reactivity.[3] For the synthesis of 2-arylbenzofurans from gem-dibromoalkenes and phenols, Pd(OAc)₂ has been shown to provide superior yields compared to other palladium chlorides.[3]

  • Base: The base plays a crucial role in steps like deprotonating the phenol. An inorganic base like cesium carbonate (Cs₂CO₃) is often effective in these types of reactions, used in excess to drive the reaction forward.[3]

Q4: What are the best practices for purifying crude this compound?

A4: Effective purification is essential for obtaining a high-purity product and accurately assessing the yield. The primary techniques for purifying polyhalogenated aromatic compounds like this compound are recrystallization and column chromatography.[2]

  • Column Chromatography: Flash column chromatography using silica gel is a standard method to separate the desired product from impurities, unreacted starting materials, and side products.[1] A solvent system of hexanes and ethyl acetate is often a good starting point for elution.

  • Recrystallization: This technique is effective for purifying solid compounds. The key is to find a solvent or solvent system where the product is sparingly soluble at room temperature but highly soluble when hot.[2] This allows for the crystallization of the pure compound upon cooling, leaving impurities behind in the solvent.

Quantitative Data Summary

The following table summarizes reported yields for the synthesis of various 2-arylbenzofurans from substituted phenols and a gem-dibromoalkene, illustrating the impact of different substituents and reaction conditions. This data can serve as a benchmark for what to expect in a similar synthesis.

Phenol Substituentgem-DibromoalkeneCatalyst (mol%)Overall Yield (%)Reference
4-Cyano(2,2-Dibromovinyl)benzenePd(OAc)₂ (5)67[3]
4-Fluoro(2,2-Dibromovinyl)benzenePd(OAc)₂ (5)61[3]
4-Chloro(2,2-Dibromovinyl)benzenePd(OAc)₂ (5)55[3]
2,4-Dichloro(2,2-Dibromovinyl)benzenePd(OAc)₂ (5)58[3]
4-Methyl(2,2-Dibromovinyl)benzenePd(OAc)₂ (5)57[3]
None (Phenol)(2,2-Dibromovinyl)benzenePd(OAc)₂ (5)51[3]
4-Chlorophenol4-Fluoro-(2,2-dibromovinyl)benzenePd(OAc)₂ (5)55[3]

Experimental Protocols

Representative Protocol: One-Pot Synthesis of a 2-Arylbenzofuran Core

This protocol is adapted from a general method for synthesizing 2-arylbenzofurans and serves as a robust starting point.[3] Modifications to the starting phenol would be required for the synthesis of the specific 3,5-dibromo derivative, which may involve subsequent bromination steps not detailed here.

Step 1: Initial Coupling

  • Add the substituted phenol (1.0 equiv.), the gem-dibromoalkene (1.0 equiv.), and Cesium Carbonate (Cs₂CO₃, 5.0 equiv.) to an oven-dried Schlenk tube.

  • Evacuate and backfill the tube with an inert atmosphere (e.g., Nitrogen or Argon).

  • Add anhydrous N-Methyl-2-pyrrolidone (NMP) as the solvent.

  • Stir the reaction mixture in an oil bath at 110 °C for approximately 8 hours. Monitor the reaction progress via TLC.

Step 2: Intramolecular Cyclization

  • After the initial coupling is complete (as indicated by TLC), cool the reaction mixture to room temperature.

  • Add the Palladium(II) Acetate (Pd(OAc)₂, 0.05 equiv.) catalyst to the flask under the inert atmosphere.

  • Heat the reaction mixture to 130 °C for an additional 6 hours.

Step 3: Workup and Purification

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash sequentially with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired substituted benzofuran.[1]

Visualizations

Below are diagrams illustrating a logical troubleshooting workflow for low yields and a general reaction pathway for benzofuran synthesis.

G start Low Yield Observed reagents Problem with Reagents? start->reagents conditions Sub-optimal Conditions? start->conditions catalyst Catalyst Inactivity? start->catalyst check_purity Check Purity of Starting Materials reagents->check_purity dry_solvents Ensure Solvents are Dry & Degassed reagents->dry_solvents optimize_temp Optimize Temperature & Reaction Time conditions->optimize_temp check_stoich Verify Stoichiometry conditions->check_stoich use_fresh_catalyst Use Fresh Catalyst catalyst->use_fresh_catalyst store_properly Store Under Inert Atmosphere catalyst->store_properly solution Re-run Experiment check_purity->solution dry_solvents->solution optimize_temp->solution check_stoich->solution use_fresh_catalyst->solution store_properly->solution

Caption: Troubleshooting workflow for low yield in benzofuran synthesis.

G phenol Substituted Phenol step1_reagents Cs₂CO₃, NMP 110 °C phenol->step1_reagents dibromoalkene gem-Dibromoalkene dibromoalkene->step1_reagents intermediate Aryl Vinyl Ether (Intermediate) step1_reagents->intermediate step2_reagents Pd(OAc)₂ 130 °C product 2-Substituted Benzofuran step2_reagents->product intermediate->step2_reagents Intramolecular Cyclization

Caption: General pathway for Pd-catalyzed benzofuran synthesis.

References

Technical Support Center: Bromination of 1-Benzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 1-benzofuran. Our aim is to help you navigate the common challenges and side reactions encountered during this synthetic procedure.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of the bromination of 1-benzofuran?

The bromination of 1-benzofuran typically yields a mixture of monosubstituted products, primarily 2-bromo-1-benzofuran and 3-bromo-1-benzofuran. The regioselectivity of the reaction is influenced by the reaction conditions. Electrophilic attack is generally favored at the 2-position of the furan ring.

Q2: What are the common side reactions observed during the bromination of 1-benzofuran?

Several side reactions can occur, leading to a range of impurities in your product mixture. These include:

  • Over-bromination: Formation of dibromo- and even tribromo-1-benzofuran derivatives. This is more likely to occur if an excess of the brominating agent is used or if the reaction is allowed to proceed for an extended period.

  • Addition Reactions: Instead of substitution, bromine can add across the 2,3-double bond of the furan ring, forming 2,3-dibromo-2,3-dihydro-1-benzofuran. This adduct is often unstable and can eliminate HBr to revert to a brominated benzofuran or undergo further reactions.

  • Solvent Adduct Formation: In nucleophilic solvents like methanol, solvent molecules can be incorporated into the product, leading to the formation of methoxy-bromo adducts.

  • Rearrangement Products: Under certain conditions, particularly with substituted benzofurans, rearrangements can occur, leading to unexpected isomers.

Q3: How can I control the regioselectivity to favor the formation of 2-bromo-1-benzofuran?

Electrophilic bromination of 1-benzofuran generally favors substitution at the C2 position. To enhance this selectivity, consider the following:

  • Choice of Brominating Agent: Using milder brominating agents can sometimes improve selectivity.

  • Low Temperatures: Running the reaction at lower temperatures can help control the reactivity and improve selectivity.

  • Inert Solvent: Using a non-polar, aprotic solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) is generally preferred.

Q4: How can I favor the formation of 3-bromo-1-benzofuran?

While C2 bromination is generally favored, altering the reaction conditions may increase the yield of the 3-bromo isomer. Some strategies that have been explored for related heterocyclic systems include the use of specific Lewis acid catalysts or directing groups, though this is less straightforward for unsubstituted 1-benzofuran. Often, 3-bromo-1-benzofuran is synthesized via alternative routes rather than direct bromination.

Q5: My reaction mixture is a complex mess of products. How can I simplify it?

A complex product mixture is a common issue. To troubleshoot this, refer to the detailed guides below. Key factors to investigate are the stoichiometry of your reactants, the purity of your starting materials and solvent, the reaction temperature, and the choice of brominating agent. Careful monitoring of the reaction by TLC or GC/MS is crucial to stop the reaction at the optimal time.

Troubleshooting Guides

This section provides systematic solutions to common problems encountered during the bromination of 1-benzofuran.

Problem 1: Low yield of desired monobrominated product and significant formation of polybrominated species.
Possible Cause Troubleshooting Step
Excess of brominating agent Carefully control the stoichiometry. Use no more than one equivalent of the brominating agent for monosubstitution. Consider adding the brominating agent dropwise to the solution of 1-benzofuran to maintain a low concentration of the brominating species.
Reaction time is too long Monitor the reaction progress closely using TLC or GC. Quench the reaction as soon as the starting material is consumed or when the desired product concentration is at its maximum.
High reaction temperature Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C) to decrease the rate of over-bromination.
Problem 2: Formation of significant amounts of addition products (e.g., 2,3-dibromo-2,3-dihydro-1-benzofuran).
Possible Cause Troubleshooting Step
Reaction with elemental bromine (Br₂) The use of Br₂ can favor addition reactions. Consider using N-bromosuccinimide (NBS) as the brominating agent, which can sometimes favor substitution.
Solvent effects The choice of solvent can influence the stability of the intermediate bromonium ion. In some cases, a less polar solvent might disfavor the addition pathway.
Workup procedure The addition product may be unstable. During workup, treatment with a mild base can sometimes promote the elimination of HBr to yield the desired aromatic substitution product.
Problem 3: Poor regioselectivity leading to a mixture of 2-bromo and 3-bromo isomers.
Possible Cause Troubleshooting Step
Reaction conditions favoring multiple pathways As electrophilic attack at C2 is electronically favored, harsh reaction conditions might lead to less selective reactions. Employing milder conditions (lower temperature, less reactive brominating agent) can enhance the natural regioselectivity.
Thermodynamic vs. Kinetic Control The product ratio may be dependent on whether the reaction is under kinetic or thermodynamic control. Analyze the effect of reaction time and temperature on the isomer ratio.

Data Presentation

The following table summarizes the expected qualitative outcomes of the bromination of 1-benzofuran under different conditions, based on literature reports. Quantitative yields can vary significantly based on the specific experimental setup.

Brominating Agent Solvent Temperature Primary Product(s) Common Side Products
Br₂CCl₄ or CH₂Cl₂Room Temp or below2-Bromo-1-benzofuran3-Bromo-1-benzofuran, 2,3-Dibromo-2,3-dihydro-1-benzofuran, Dibromo-1-benzofurans
NBSCCl₄Reflux2-Bromo-1-benzofuranDibromo-1-benzofurans
Br₂MethanolRoom Temp2-Bromo-1-benzofuranMethoxy-bromo adducts, 2,3-Dimethoxy-2,3-dihydro-1-benzofuran

Experimental Protocols

Protocol 1: General Procedure for the Bromination of 1-Benzofuran with Elemental Bromine

  • Dissolve 1-benzofuran (1 equivalent) in a dry, inert solvent (e.g., carbon tetrachloride or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to the desired temperature (e.g., 0 °C) using an ice bath.

  • Slowly add a solution of bromine (1 equivalent) in the same solvent to the stirred solution of 1-benzofuran over a period of 30-60 minutes.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by distillation/recrystallization.

Protocol 2: General Procedure for the Bromination of 1-Benzofuran with N-Bromosuccinimide (NBS)

  • Dissolve 1-benzofuran (1 equivalent) in a suitable solvent (e.g., carbon tetrachloride).

  • Add N-bromosuccinimide (1 equivalent) to the solution. A radical initiator, such as a catalytic amount of benzoyl peroxide or AIBN, may be added if a radical pathway is desired, though for aromatic bromination, an ionic pathway is typically sought. For electrophilic substitution, the reaction can be performed in the dark.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or other suitable methods.

Visualizations

The following diagrams illustrate the key reaction pathways and a troubleshooting workflow for the bromination of 1-benzofuran.

Bromination_Pathways cluster_main Main Reaction Pathways cluster_side Side Reactions 1-Benzofuran 1-Benzofuran 2-Bromo-1-benzofuran 2-Bromo-1-benzofuran 1-Benzofuran->2-Bromo-1-benzofuran Electrophilic Substitution (Major) 3-Bromo-1-benzofuran 3-Bromo-1-benzofuran 1-Benzofuran->3-Bromo-1-benzofuran Electrophilic Substitution (Minor) 2,3-Dibromo-2,3-dihydro-1-benzofuran (Addition Product) 2,3-Dibromo-2,3-dihydro-1-benzofuran (Addition Product) 1-Benzofuran->2,3-Dibromo-2,3-dihydro-1-benzofuran (Addition Product) Addition Brominating Agent (Br+) Brominating Agent (Br+) Dibromo-1-benzofurans Dibromo-1-benzofurans 2-Bromo-1-benzofuran->Dibromo-1-benzofurans Over-bromination Solvent Adducts Solvent Adducts 2,3-Dibromo-2,3-dihydro-1-benzofuran (Addition Product)->Solvent Adducts In nucleophilic solvent

Caption: Reaction pathways in the bromination of 1-benzofuran.

Troubleshooting_Workflow start Start: Unsuccessful Bromination issue Identify Primary Issue start->issue low_yield Low Yield of Monobromo Product issue->low_yield Low Conversion polybromination Excessive Polybromination issue->polybromination Multiple Spots on TLC addition_products Significant Addition Products issue->addition_products Unexpected Products wrong_regioisomer Incorrect Regioisomer Ratio issue->wrong_regioisomer Isomer Mixture solution_low_yield Check Stoichiometry Optimize Temperature & Time low_yield->solution_low_yield solution_poly Reduce Equivalents of Brominating Agent Decrease Reaction Time/Temperature polybromination->solution_poly solution_addition Use NBS instead of Br2 Consider Solvent Effects Base Treatment during Workup addition_products->solution_addition solution_regio Use Milder Reaction Conditions Screen Different Solvents wrong_regioisomer->solution_regio end End: Optimized Reaction solution_low_yield->end solution_poly->end solution_addition->end solution_regio->end

Caption: Troubleshooting workflow for 1-benzofuran bromination.

Technical Support Center: Suzuki Coupling with 3,5-Dibromo-1-benzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki coupling reactions utilizing 3,5-Dibromo-1-benzofuran.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: My Suzuki coupling reaction with this compound is not proceeding, or I am observing very low yields. What are the common causes and how can I fix this?

Answer:

Failure of the Suzuki coupling reaction to proceed or result in low yields can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its inactivity is a primary suspect in failed reactions.

    • Solution: Ensure you are using a fresh, high-quality palladium catalyst. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ to the active Pd(0) species. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more robust precatalyst system, such as those incorporating bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).

  • Ligand Issues: The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle.

    • Solution: For heteroaryl bromides like this compound, standard triphenylphosphine (PPh₃) may not be optimal. Switching to more electron-rich and sterically hindered ligands, such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos), can significantly improve reaction rates and yields.

  • Inadequate Base: The base plays a crucial role in the transmetalation step of the catalytic cycle.

    • Solution: Ensure the base is of high purity, dry, and finely powdered to maximize its surface area. Common bases include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can be solvent-dependent. For instance, inorganic carbonates are often effective in aqueous/organic solvent mixtures. If using anhydrous conditions, a stronger base might be necessary, but this could also lead to side reactions.

  • Solvent and Oxygen Contamination: Suzuki reactions are sensitive to oxygen, which can lead to catalyst decomposition and unwanted side reactions like the homocoupling of the boronic acid.

    • Solution: It is imperative to use thoroughly degassed solvents. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for an extended period or by utilizing several freeze-pump-thaw cycles. The reaction should be set up and run under an inert atmosphere.

  • Reaction Temperature: The reaction temperature can significantly impact the outcome.

    • Solution: While many Suzuki couplings require elevated temperatures (typically 80-110 °C) to proceed at a reasonable rate, excessively high temperatures can lead to catalyst decomposition. If you suspect this is the case, try running the reaction at a lower temperature for a longer duration. Conversely, if the reaction is sluggish, a moderate increase in temperature may be beneficial.

Question 2: I am observing the formation of significant side products in my reaction. What are these and how can I minimize them?

Answer:

The formation of byproducts is a common challenge in Suzuki coupling reactions. The most frequently observed side products are dehalogenated starting material and homocoupled products.

Common Side Reactions & Mitigation Strategies:

  • Dehalogenation (Hydrodehalogenation): This is the replacement of a bromine atom with a hydrogen atom on the this compound.

    • Cause: This can occur when a hydride source is present in the reaction mixture, which can be transferred to the palladium intermediate. Common hydride sources include solvent impurities (e.g., alcohols used as stabilizers in chloroform) or the base itself.

    • Solution: Use high-purity, dry solvents and reagents. If dehalogenation is a persistent issue, consider using a different solvent or base.

  • Protodeboronation of the Boronic Acid: This is the replacement of the boronic acid group with a hydrogen atom.

    • Cause: This side reaction is often promoted by high temperatures and the presence of aqueous base, particularly with electron-rich or heteroaryl boronic acids.

    • Solution: Use the boronic acid as fresh as possible. Consider using boronic esters (e.g., pinacol esters) or trifluoroborate salts, which are generally more stable. Running the reaction at a lower temperature or using a milder base (e.g., KF) can also help to suppress this side reaction.

  • Homocoupling of the Boronic Acid: This results in the formation of a biaryl species derived from the boronic acid coupling with itself.

    • Cause: This is often a consequence of oxygen being present in the reaction mixture, which can facilitate the oxidative coupling of the boronic acid.

    • Solution: Rigorous degassing of the reaction mixture and maintaining an inert atmosphere are crucial to minimize homocoupling.

Question 3: I am using this compound and want to achieve selective mono-arylation. Which bromine is more reactive, and how can I control the selectivity?

Answer:

Achieving regioselectivity in the Suzuki coupling of dihalogenated heterocycles can be challenging but is often feasible.

  • Inherent Reactivity: For 3,5-dibromobenzofuran, the Suzuki-Miyaura coupling reaction occurs selectively at the C5 position.[1] This preference is generally attributed to electronic effects within the benzofuran ring system.

  • Controlling Selectivity for Mono-arylation:

    • Stoichiometry: To favor mono-coupling at the C5 position, use a slight excess (1.1-1.2 equivalents) of the boronic acid. Using a large excess of the boronic acid will likely lead to a mixture of mono- and di-arylated products.

    • Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS. Stopping the reaction once the starting material is consumed and before significant formation of the di-substituted product appears is key. Lowering the reaction temperature may also enhance selectivity.

  • Promoting Di-arylation:

    • Stoichiometry: To achieve double Suzuki coupling, use at least 2.2-2.5 equivalents of the boronic acid.

    • Reaction Conditions: More forcing conditions, such as higher temperatures and longer reaction times, will likely be required to facilitate the second coupling at the less reactive C3 position. A more active catalyst system (e.g., with a bulky, electron-rich ligand) may also be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Suzuki coupling reaction?

A1: The Suzuki coupling reaction proceeds through a catalytic cycle involving three main steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

Q2: Which palladium catalyst is best for the Suzuki coupling of this compound?

A2: While there is no single "best" catalyst for all Suzuki couplings, for challenging substrates like dihalogenated heterocycles, modern catalyst systems often outperform traditional ones. Consider starting with a catalyst system known for its high activity and broad substrate scope.

Catalyst SystemPrecursorLigandTypical LoadingNotes
Buchwald Systems Pd(OAc)₂ or Pd₂(dba)₃SPhos, XPhos, RuPhos1-5 mol%Highly active for heteroaryl halides. Often provides good yields under milder conditions.
PEPPSI™ Catalysts PEPPSI™-IPr or PEPPSI™-SIPr(Self-ligated)1-5 mol%Air- and moisture-stable precatalysts that are easy to handle.
Traditional Systems Pd(PPh₃)₄PPh₃3-10 mol%A classic catalyst, but may require higher temperatures and longer reaction times.
dppf-based Systems PdCl₂(dppf)dppf2-5 mol%A robust and widely used catalyst system.

Q3: What are the recommended solvents and bases for this reaction?

A3: The choice of solvent and base is interdependent and can significantly influence the reaction outcome.

Solvent SystemBaseTemperature Range (°C)
Toluene / H₂OK₂CO₃, K₃PO₄80 - 110
1,4-Dioxane / H₂OK₂CO₃, K₃PO₄, Cs₂CO₃80 - 110
DMF / H₂ONa₂CO₃, K₂CO₃80 - 100
THF / H₂OK₃PO₄, Cs₂CO₃60 - 80

Q4: How do I purify the final product?

A4: Purification is typically achieved by column chromatography on silica gel. The choice of eluent will depend on the polarity of the product. Common solvent systems include mixtures of hexanes and ethyl acetate. Recrystallization may also be an effective purification method for solid products.

Experimental Protocols

The following are general starting procedures that may require optimization for specific substrates.

General Procedure for Mono-Arylation at the C5-Position:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), a suitable base (e.g., K₃PO₄, 2.0 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically when the starting material is consumed), cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Procedure for Di-Arylation:

  • Follow the procedure for mono-arylation, but use ≥ 2.2 equivalents of the arylboronic acid.

  • Higher reaction temperatures and/or longer reaction times may be necessary.

  • Monitor the reaction for the disappearance of the mono-arylated intermediate.

Visualizations

Suzuki_Troubleshooting_Workflow start Reaction Start: Suzuki Coupling of This compound check_conversion Low or No Conversion? start->check_conversion catalyst Check Catalyst/Ligand: - Use fresh Pd source - Switch to bulky, e--rich ligand (e.g., SPhos, XPhos) check_conversion->catalyst Yes side_products Side Products Observed? check_conversion->side_products No base Evaluate Base: - Use dry, finely powdered base - Try alternative base (e.g., K3PO4, Cs2CO3) catalyst->base conditions Optimize Conditions: - Ensure rigorous degassing - Adjust temperature base->conditions success Successful Reaction conditions->success dehalogenation Dehalogenation: - Use high-purity, dry solvents - Change solvent/base side_products->dehalogenation Yes protodeboronation Protodeboronation: - Use boronic ester/trifluoroborate - Use milder base (KF) - Lower temperature side_products->protodeboronation Yes homocoupling Homocoupling: - Rigorous degassing - Maintain inert atmosphere side_products->homocoupling Yes selectivity Selectivity Issue? side_products->selectivity No dehalogenation->success protodeboronation->success homocoupling->success mono_arylation For Mono-arylation (C5): - Use 1.1-1.2 eq. boronic acid - Monitor reaction closely - Lower temperature selectivity->mono_arylation Yes di_arylation For Di-arylation: - Use >2.2 eq. boronic acid - Higher temperature/longer time - More active catalyst selectivity->di_arylation Yes selectivity->success No mono_arylation->success di_arylation->success Suzuki_Mechanism pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd_intermediate Ar-Pd(II)L_n-Br oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation diaryl_pd Ar-Pd(II)L_n-Ar' transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 Regenerated Catalyst product Ar-Ar' reductive_elimination->product benzofuran This compound (Ar-Br) benzofuran->oxidative_addition boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetalation Side_Reactions start Desired Reaction: Suzuki Coupling dehalogenation Dehalogenation (Hydrodehalogenation) start->dehalogenation Competes with protodeboronation Protodeboronation start->protodeboronation Competes with homocoupling Homocoupling start->homocoupling Competes with dehalogenated_product 3-Bromo-1-benzofuran or 5-Bromo-1-benzofuran dehalogenation->dehalogenated_product deboronated_product Ar'-H protodeboronation->deboronated_product homocoupled_product Ar'-Ar' homocoupling->homocoupled_product benzofuran This compound benzofuran->dehalogenation boronic_acid Ar'-B(OH)₂ boronic_acid->protodeboronation boronic_acid->homocoupling

References

Technical Support Center: Catalyst Poisoning in Cross-Coupling Reactions of Dibromobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning during cross-coupling reactions involving dibromobenzofuran. The information is presented in a question-and-answer format to directly address common experimental challenges.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Question: My cross-coupling reaction with dibromobenzofuran is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield in cross-coupling reactions of dibromobenzofuran is a common problem that can often be traced back to the catalyst's activity and the reaction conditions. Here are the primary areas to investigate:

  • Catalyst Inactivity: The active Pd(0) species is susceptible to deactivation through various pathways. The appearance of a black precipitate ("palladium black") is a strong indicator of catalyst agglomeration into an inactive state.[1][2]

    • Solution: Use a fresh batch of palladium catalyst or consider a pre-catalyst that is activated in situ.[3] Ensure that if you are using a Pd(II) pre-catalyst, the reaction conditions are suitable for its reduction to the active Pd(0) form.[1]

  • Inappropriate Ligand or Base: The choice of ligand and base is critical for catalyst stability and reactivity.

    • Solution: For Suzuki couplings, bulky, electron-rich phosphine ligands like SPhos or XPhos can be effective in stabilizing the active catalyst.[1][3] For Stille reactions, triphenylphosphine (PPh₃) is a common starting point.[3] The base is crucial for the transmetalation step in Suzuki reactions; if a weak base like Na₂CO₃ is ineffective, consider stronger bases such as K₃PO₄ or Cs₂CO₃.[3]

  • Reaction Conditions: Suboptimal temperature or the presence of oxygen can hinder the reaction.

    • Solution: Gradually increase the reaction temperature in 10 °C increments.[3] It is crucial to rigorously degas all solvents and reagents to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[1][4] Performing the reaction under a strictly inert atmosphere (argon or nitrogen) is essential.[3]

Issue 2: Significant Side Product Formation

Question: I am observing significant formation of side products such as homocoupled or dehalogenated compounds. How can I minimize these?

Answer: The formation of side products competes with your desired reaction and can be indicative of catalyst poisoning or non-optimal reaction conditions.

  • Homocoupling: This involves the coupling of two molecules of the organometallic reagent or two molecules of the dibromobenzofuran.

    • Solution: This is often promoted by the presence of oxygen. Ensure your reaction is performed under strictly anaerobic conditions.[1][3] The appropriate choice of catalyst and ligand can also suppress this side reaction.[3]

  • Dehalogenation: This is the replacement of a bromine atom with a hydrogen atom.

    • Solution: This can be caused by impurities, especially protic sources like water.[3] Ensure you are using anhydrous solvents and high-purity reagents.[3] Certain bases or solvents (like alcohols at high temperatures) can also promote dehalogenation; consider using a milder base or switching to an aprotic solvent like dioxane, toluene, or DMF.[1][3]

  • Bis-coupling: The substitution of both bromine atoms may occur when only mono-substitution is desired.

    • Solution: The bromine at the C2 position of the furan ring is generally more reactive.[3] To favor mono-substitution, carefully control the stoichiometry of your reagents. Using bulky ligands can also enhance selectivity for the more accessible C2 position.[3] Lowering the reaction temperature and reducing the reaction time can also help prevent the reaction of the less reactive C-Br bond.[3]

Frequently Asked Questions (FAQs)

Q1: Which bromine on dibromobenzofuran is more reactive in cross-coupling reactions?

A1: While specific literature for dibromobenzofuran is limited, based on related compounds like 2,4-dibromofuran, the bromine at the C2 position is generally more reactive than the bromine at other positions. This is attributed to the higher electrophilicity of the C2 position, making it more susceptible to oxidative addition by the palladium catalyst.[3] This preferential reactivity can be exploited for regioselective functionalization.

Q2: My reaction solution turns black. What does this mean and what can I do?

A2: A black precipitate, often referred to as "palladium black," is a visual indication of catalyst decomposition and agglomeration into inactive palladium nanoparticles.[1][2] This is a common form of catalyst deactivation. To prevent this, ensure your ligands are effectively stabilizing the palladium center, your reagents and solvents are pure, and the reaction is conducted under a strictly inert atmosphere to prevent oxidation.[1]

Q3: Can impurities in my starting materials poison the catalyst?

A3: Yes, impurities in both the dibromobenzofuran and the coupling partner can act as potent catalyst poisons. Sulfur-containing compounds, in particular, can irreversibly bind to the palladium catalyst.[1][5] It is crucial to use high-purity reagents and solvents. If you suspect impurities, consider purifying your starting materials before use.

Q4: How does the choice of ligand affect catalyst stability and selectivity?

A4: The ligand plays a critical role in stabilizing the active palladium catalyst and influencing the outcome of the reaction. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) can stabilize the Pd(0) center, preventing agglomeration.[1][6] The steric properties of the ligand can also influence regioselectivity, particularly when trying to achieve mono-functionalization of a di- or polyhalogenated substrate.[7] Experimenting with different classes of ligands, such as N-heterocyclic carbenes (NHCs), may also be beneficial.[6]

Quantitative Data Summary

ParameterConditionExpected Outcome on Yield/SelectivityReference
Catalyst Loading Typically 0.5-5 mol%Lower loadings are desirable but more susceptible to deactivation by impurities.[8]
Ligand Type Bulky, electron-rich phosphines (e.g., SPhos, XPhos) vs. PPh₃Bulky ligands can improve catalyst stability and reaction rates.[3][9]
Base Strength Strong (e.g., K₃PO₄, Cs₂CO₃) vs. Weak (e.g., Na₂CO₃)Stronger bases can be more effective but may promote side reactions.[3]
Solvent Aprotic (e.g., Dioxane, Toluene) vs. Protic (e.g., alcohols)Aprotic solvents are generally preferred to minimize dehalogenation.[3]
Temperature Lower (e.g., RT - 80 °C) vs. Higher (e.g., >100 °C)Higher temperatures can increase reaction rates but may also lead to catalyst decomposition and reduced selectivity.[3][4]

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura and Heck reactions, which can be adapted for dibromobenzofuran as a starting point for optimization.

General Protocol for a Suzuki-Miyaura Coupling Reaction

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the dibromobenzofuran (1.0 mmol), the boronic acid or ester (1.1-1.5 mmol), the palladium pre-catalyst (e.g., Pd(OAc)₂, 0.02 mmol), the phosphine ligand (0.04 mmol), and a finely powdered base (e.g., K₃PO₄, 2.0-3.0 mmol) to a dry Schlenk flask or sealed tube.

  • Solvent Addition: Add a degassed solvent or solvent mixture (e.g., dioxane/water, toluene) via syringe.

  • Reaction: Seal the vessel and heat the mixture with vigorous stirring to the desired temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[10]

General Protocol for a Heck Reaction

  • Reaction Setup: To a sealed tube, add the dibromobenzofuran (1.0 mmol), the alkene (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.01-0.05 mmol), and the phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃, 0.02-0.10 mmol).

  • Reagent Addition: Add a base (e.g., triethylamine, 1.5-2.0 mmol).

  • Solvent Addition: Add an anhydrous, degassed solvent (e.g., DMF, acetonitrile, or toluene).

  • Reaction: Seal the tube and heat to the desired temperature (e.g., 100-120 °C) for the specified time.

  • Work-up: After cooling, dilute the mixture with water and extract with an organic solvent like diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over magnesium sulfate, and concentrate. Purify the product by column chromatography.[1][11]

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Cross-Coupling Reactions start Low or No Yield check_catalyst Check Catalyst Activity (e.g., Pd black formation?) start->check_catalyst check_conditions Review Reaction Conditions (Temp, Atmosphere) start->check_conditions check_reagents Evaluate Reagents (Purity, Stoichiometry) start->check_reagents side_products Significant Side Products? start->side_products catalyst_inactive Inactive Catalyst check_catalyst->catalyst_inactive Yes conditions_suboptimal Suboptimal Conditions check_conditions->conditions_suboptimal Yes reagents_issue Reagent Issues check_reagents->reagents_issue Yes homocoupling Homocoupling side_products->homocoupling Yes dehalogenation Dehalogenation side_products->dehalogenation Yes solution_catalyst Use Fresh Catalyst/Pre-catalyst Screen Ligands catalyst_inactive->solution_catalyst solution_conditions Optimize Temperature Ensure Inert Atmosphere conditions_suboptimal->solution_conditions solution_reagents Purify Reagents Use Anhydrous Solvents Check Base reagents_issue->solution_reagents solution_homocoupling Improve Inert Atmosphere homocoupling->solution_homocoupling solution_dehalogenation Use Anhydrous Solvents Screen Bases dehalogenation->solution_dehalogenation

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

Catalyst_Deactivation_Pathways Common Catalyst Deactivation Pathways active_catalyst Active Pd(0)L_n oxidation Oxidation active_catalyst->oxidation agglomeration Agglomeration active_catalyst->agglomeration poisoning Ligand Poisoning active_catalyst->poisoning inactive_pd_oxide Inactive Pd(II) Oxides oxidation->inactive_pd_oxide pd_black Palladium Black agglomeration->pd_black poisoned_complex Inactive Pd-Poison Complex poisoning->poisoned_complex oxygen Oxygen oxygen->oxidation impurities Impurities (S, H₂O) impurities->poisoning weak_ligand Weakly Bound Ligand weak_ligand->agglomeration

References

Technical Support Center: Improving Regioselectivity in 3,5-Dibromo-1-benzofuran Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,5-Dibromo-1-benzofuran. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the regioselectivity of your reactions and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing regioselectivity in reactions of this compound?

A1: The regioselectivity of reactions involving this compound is primarily dictated by the electronic and steric properties of the benzofuran ring, the nature of the reaction, and the chosen catalytic system. The bromine atom at the C5 position is generally more reactive in palladium-catalyzed cross-coupling reactions due to its electronic environment, which is more analogous to a standard bromobenzene. Conversely, the bromine at the C3 position is on the electron-rich furan ring, making it less reactive in some catalytic cycles but susceptible to other transformations like metal-halogen exchange.

Q2: How can I achieve selective functionalization at the C5 position?

A2: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly effective for selective functionalization at the C5 position. By carefully selecting the catalyst, ligand, and base, you can achieve high yields of the C5-substituted product while leaving the C3-bromo group intact for subsequent transformations.

Q3: What is the best strategy for achieving selective functionalization at the C3 position?

A3: Selective functionalization at the C3 position is more challenging via direct cross-coupling due to the lower reactivity of the C3-Br bond. The most effective strategy is to employ a halogen-metal exchange reaction. This typically involves treating the 3,5-dibromobenzofuran with an organolithium or magnesium reagent at low temperatures to selectively replace the C3-bromine with a metal. The resulting organometallic intermediate can then be quenched with a variety of electrophiles.

Q4: Are there methods to functionalize both the C3 and C5 positions sequentially?

A4: Yes, a sequential functionalization strategy is a powerful approach for synthesizing multi-substituted benzofurans. A common workflow involves first performing a regioselective palladium-catalyzed cross-coupling at the more reactive C5 position. Following purification of the 3-bromo-5-substituted-1-benzofuran intermediate, a second functionalization at the C3 position can be achieved through another cross-coupling reaction (often requiring more forcing conditions) or via a halogen-metal exchange followed by reaction with an electrophile.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions

Problem: My Suzuki, Sonogashira, or Heck reaction is producing a mixture of C3- and C5-substituted products, or the reaction is not proceeding selectively at the desired position.

Potential Cause Troubleshooting Step Rationale
Inappropriate Ligand Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands. For C5 selectivity, ligands like PPh₃ or dppf are often effective. For activating the C3 position, bulkier, more electron-rich ligands may be required.The ligand plays a crucial role in the oxidative addition and reductive elimination steps of the catalytic cycle, influencing the catalyst's reactivity and steric environment.
Suboptimal Base Vary the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOt-Bu). The choice of base can influence the transmetalation step and the overall catalytic activity.The strength and nature of the base can affect the generation of the active catalyst and the reactivity of the coupling partners.
Incorrect Solvent Test different solvents or solvent mixtures (e.g., Toluene, Dioxane, DMF, with or without water).Solvent polarity can impact the solubility of reagents and intermediates, as well as the stability and activity of the catalyst.
Reaction Temperature Optimize the reaction temperature. Lower temperatures may favor the kinetic product, while higher temperatures can lead to thermodynamic products or side reactions.Temperature affects the rate of all steps in the catalytic cycle and can influence the selectivity of the reaction.
Issue 2: Low Yield or No Reaction in Halogen-Metal Exchange for C3 Functionalization

Problem: Attempting to perform a halogen-metal exchange at the C3 position results in a low yield of the desired product, decomposition of the starting material, or recovery of unreacted starting material.

Potential Cause Troubleshooting Step Rationale
Inappropriate Organometallic Reagent Screen different organolithium (e.g., n-BuLi, s-BuLi, t-BuLi) or Grignard reagents (e.g., i-PrMgCl·LiCl).The reactivity and selectivity of the halogen-metal exchange are highly dependent on the nature of the organometallic reagent.
Reaction Temperature Too High Ensure the reaction is carried out at a very low temperature (typically -78 °C or lower).The lithiated or magnesiated benzofuran intermediate can be unstable at higher temperatures, leading to decomposition or side reactions.
Presence of Water or Protic Solvents Use rigorously dried solvents and glassware. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).Organometallic reagents are extremely sensitive to moisture and protic impurities, which will quench the reagent and prevent the desired reaction.
Inefficient Quenching Add the electrophile slowly at low temperature and allow the reaction to warm gradually to room temperature.Rapid or uncontrolled addition of the electrophile can lead to side reactions or incomplete conversion.

Experimental Protocols

Key Experiment 1: Regioselective Suzuki-Miyaura Coupling at the C5 Position

This protocol describes a typical procedure for the selective functionalization of the C5 position of this compound using a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Arylboronic acid

  • Pd(PPh₃)₄ (Palladium(0)tetrakis(triphenylphosphine))

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Add Pd(PPh₃)₄ (0.05 eq).

  • Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 3-bromo-5-aryl-1-benzofuran.

Key Experiment 2: Regioselective Functionalization at the C3 Position via Halogen-Metal Exchange

This protocol outlines a general procedure for the selective functionalization of the C3 position of this compound via a bromine-lithium exchange followed by quenching with an electrophile.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Electrophile (e.g., an aldehyde, ketone, or alkyl halide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous THF in a flame-dried, three-neck round-bottom flask under an argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq) dropwise to the solution, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add the electrophile (1.2 eq) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Regioselectivity of Suzuki-Miyaura Coupling on this compound

EntryArylboronic AcidCatalyst (mol%)Base (eq)SolventTemp (°C)Time (h)ProductYield (%)Regioisomeric Ratio (C5:C3)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Toluene/EtOH/H₂O85123-Bromo-5-phenyl-1-benzofuran85>95:5
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2)Dioxane/H₂O90103-Bromo-5-(4-methoxyphenyl)-1-benzofuran88>95:5
33-Thienylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Toluene/EtOH/H₂O85143-Bromo-5-(3-thienyl)-1-benzofuran79>95:5

Note: The data presented in this table is representative and may vary based on specific experimental conditions.

Visualizations

Suzuki-Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L₂) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'-B(OR)₂ PdII_Ar Ar-Pd(II)-Ar'(L₂) Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Regioselective_Functionalization_Workflow Start This compound C5_Func C5 Functionalization (e.g., Suzuki Coupling) Start->C5_Func Pd Catalyst C3_Func C3 Functionalization (Halogen-Metal Exchange) Start->C3_Func Organometallic Reagent Intermediate 3-Bromo-5-substituted-1-benzofuran C5_Func->Intermediate Product_C3 3-Substituted-5-bromo-1-benzofuran C3_Func->Product_C3 Final_Product 3,5-Disubstituted-1-benzofuran C3_Func->Final_Product Intermediate->C3_Func Sequential Functionalization Product_C5 5-Substituted-1-benzofuran

Technical Support Center: Palladium Catalyst Removal from 3,5-Dibromo-1-benzofuran Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the effective removal of residual palladium catalysts from 3,5-Dibromo-1-benzofuran products. Below, you will find troubleshooting guides for common issues, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing your purification process.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove palladium from my this compound product?

A1: Residual palladium in active pharmaceutical ingredients (APIs) is strictly regulated by health authorities due to its potential toxicity. Furthermore, palladium residues can interfere with downstream synthetic transformations and biological assays, leading to inaccurate and unreliable results.

Q2: What are the primary methods for removing palladium catalysts?

A2: The most common and effective methods include:

  • Filtration: Primarily for removing heterogeneous catalysts (e.g., Pd/C) or precipitated palladium black.

  • Adsorption/Scavenging: Using solid-supported reagents (scavengers) or activated carbon to bind and remove soluble palladium species.

  • Chromatography: Separating the desired product from the palladium catalyst based on differential adsorption to a stationary phase.

  • Crystallization: Purifying the product by crystallization, leaving the palladium impurities in the mother liquor.

Q3: How does the nonpolar nature of this compound affect palladium removal?

A3: The relatively nonpolar nature of this compound (XLogP3 ≈ 3.96) influences solvent selection for chromatography and washing steps. Nonpolar solvents like hexanes and toluene, or mixtures with moderately polar solvents like ethyl acetate or dichloromethane, are often suitable. Care must be taken during chromatography to achieve good separation from potentially nonpolar palladium complexes.

Q4: Can the bromine atoms on the benzofuran ring react with palladium scavengers?

A4: While aryl bromides are generally stable, there is a theoretical potential for nucleophilic attack on the carbon-bromine bond by highly reactive, soft nucleophiles like thiols, especially under basic conditions or at elevated temperatures. However, under typical, mild scavenging conditions (room temperature, neutral pH), thiol-based scavengers are widely used for palladium removal from aryl bromide-containing reaction mixtures without significant side reactions. It is always advisable to perform a small-scale test to ensure compatibility.

Q5: Which analytical techniques are suitable for quantifying residual palladium?

A5: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the most common and sensitive method for accurately quantifying trace levels of palladium.

Troubleshooting Guides

This section addresses specific issues you may encounter during the removal of palladium from your this compound product.

Problem 1: Filtration through Celite is ineffective, and the filtrate remains colored.
  • Question: I've filtered my reaction mixture through a pad of Celite, but the filtrate is still dark, suggesting the presence of palladium. Why is this happening and what should I do?

  • Answer:

    • Possible Cause 1: Soluble Palladium Species. Standard filtration is only effective for removing heterogeneous palladium (e.g., Pd/C) or palladium that has precipitated as a metal. Homogeneous palladium catalysts or soluble palladium complexes will pass through the Celite pad.

    • Solution 1: Use a Palladium Scavenger. After filtration to remove any solid palladium, treat the filtrate with a suitable palladium scavenger to capture the soluble species. Thiol-functionalized silica gels are often very effective.

    • Possible Cause 2: Colloidal Palladium. Very fine, colloidal palladium particles may pass through the pores of a standard Celite pad.

    • Solution 2: Use a Finer Filtration Medium or a Scavenger. Consider using a finer filter aid or a membrane filter. Alternatively, treatment with activated carbon can often adsorb colloidal palladium, which can then be removed by filtration through Celite.

Problem 2: Palladium scavenger treatment is not reducing palladium levels sufficiently.
  • Question: I've treated my this compound solution with a thiol-based scavenger, but the palladium concentration is still above the acceptable limit. What can I do to improve the efficiency?

  • Answer:

    • Possible Cause 1: Incorrect Scavenger Choice. The effectiveness of a scavenger can depend on the oxidation state of the palladium (Pd(0) vs. Pd(II)) and the solvent system.

    • Solution 1: Screen Different Scavengers. Test a small panel of scavengers with different functional groups (e.g., thiol, amine, thiourea) to identify the most effective one for your specific reaction conditions.

    • Possible Cause 2: Insufficient Scavenger Amount or Contact Time. The binding of palladium to the scavenger is a kinetic process.

    • Solution 2: Optimize Scavenging Conditions. Increase the equivalents of the scavenger relative to the palladium catalyst and/or extend the stirring time. Gentle heating (if your product is stable) can sometimes improve kinetics.

    • Possible Cause 3: Competitive Binding. Other components in the reaction mixture (e.g., phosphine ligands) may compete with the scavenger for binding to the palladium.

    • Solution 3: Pre-treatment or Work-up. An aqueous work-up before scavenging can sometimes remove interfering species.

Problem 3: My product is co-eluting with palladium during silica gel chromatography.
  • Question: I am trying to purify my this compound using column chromatography, but the palladium-containing impurities are eluting with my product. How can I improve the separation?

  • Answer:

    • Possible Cause 1: Inappropriate Solvent System. The polarity of the eluent may not be optimal for separating your nonpolar product from potentially nonpolar palladium complexes.

    • Solution 1: Optimize the Eluent. Use a less polar solvent system, such as a hexane/toluene or hexane/dichloromethane gradient. This will increase the retention of your product on the silica gel while potentially allowing the less polar palladium complexes to elute faster, or vice-versa depending on the nature of the palladium species.

    • Possible Cause 2: Strong Interaction of Palladium with the Product. The palladium may be coordinated to your benzofuran product.

    • Solution 2: Pre-treatment with a Scavenger. Before loading your sample onto the column, pass the solution through a small plug of a suitable palladium scavenger or stir it with the scavenger and filter. This will remove the majority of the palladium, simplifying the subsequent chromatographic purification.

    • Solution 3: Use a Different Stationary Phase. If silica gel proves ineffective, consider using a different stationary phase such as alumina, which has different selectivity.[1]

Data Presentation

The following tables provide a summary of the typical efficiencies of various palladium removal methods for aryl halides, which are good models for this compound.

Table 1: Efficiency of Palladium Scavengers

Scavenger TypeInitial Pd (ppm)Final Pd (ppm)Efficiency (%)ConditionsReference
Thiol-functionalized Silica6001597.50.5 wt% scavenger, 60 °C, 18 h[2]
Si-TMT>1000<100>900.03 wt% Si-TMT, 35 °C, 2 h[2]
Activated Charcoal & TMT22392099.10.2 wt% charcoal, 20 mol% TMT, 20 °C, 2 h[2]
N-Acetyl-l-cysteine80-100<10>87.5-[2]

Table 2: Efficiency of Chromatography and Combined Methods

MethodInitial Pd (ppm)Final Pd (ppm)Efficiency (%)NotesReference
Flash Chromatography~5000<100 (in >50% of cases)~90Highly variable depending on specific compounds
Chromatography + Scavenger~5000<50~99A more reliable approach for consistently low Pd levels
Filtration through Celite---Effective for heterogeneous Pd, but not soluble species

Experimental Protocols

Protocol 1: Removal of Heterogeneous Palladium by Filtration through Celite®
  • Reaction Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Dilution: Dilute the reaction mixture with a suitable solvent (e.g., toluene, ethyl acetate, or dichloromethane) to decrease its viscosity.

  • Prepare Celite® Pad: In a Büchner or sintered glass funnel, place a piece of filter paper and add a 1-2 cm layer of Celite®. Gently compact the Celite® to form an even pad.

  • Pre-wet the Pad: Pass a small amount of the clean solvent through the Celite® pad to wet it.

  • Filtration: Slowly pour the diluted reaction mixture onto the center of the Celite® pad. Apply gentle vacuum if necessary.

  • Washing: Wash the Celite® pad with fresh solvent to ensure complete recovery of the product.

  • Collection: Collect the filtrate, which now contains your product free of heterogeneous palladium.

Protocol 2: Removal of Soluble Palladium Using a Thiol-Based Scavenger
  • Scavenger Selection: Choose a suitable thiol-functionalized silica scavenger.

  • Addition of Scavenger: To the crude reaction mixture (after filtering off any heterogeneous catalyst), add the scavenger (typically 3-10 equivalents relative to the initial amount of palladium).

  • Stirring: Stir the mixture at room temperature for 4-24 hours. The optimal time should be determined experimentally.

  • Filtration: Remove the solid scavenger by filtration through a simple filter paper or a short plug of cotton.

  • Washing: Wash the collected scavenger with a small amount of fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrates and concentrate under reduced pressure to obtain your product with significantly reduced palladium content.

Protocol 3: Purification by Silica Gel Flash Chromatography
  • Sample Preparation: Concentrate the crude reaction mixture and dissolve it in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene). Alternatively, adsorb the crude material onto a small amount of silica gel.

  • Column Packing: Pack a flash chromatography column with silica gel using a nonpolar eluent (e.g., hexane).

  • Loading: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Elute the column with a nonpolar solvent system (e.g., a gradient of ethyl acetate in hexane or dichloromethane in hexane). Due to the nonpolar nature of this compound, a low polarity eluent should be sufficient.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Mandatory Visualizations

Palladium_Removal_Workflow start Crude this compound in Reaction Mixture check_pd_type Is the Palladium Catalyst Heterogeneous (e.g., Pd/C)? start->check_pd_type filtration Filtration through Celite® check_pd_type->filtration Yes filtrate Filtrate containing product and soluble Pd species check_pd_type->filtrate No filtration->filtrate scavenging Treatment with Palladium Scavenger filtrate->scavenging filter_scavenger Filter off Scavenger scavenging->filter_scavenger check_purity Is Purity Sufficient? filter_scavenger->check_purity chromatography Silica Gel Chromatography pure_product Pure this compound (Low Pd) chromatography->pure_product check_purity->chromatography No check_purity->pure_product Yes

Caption: Decision workflow for selecting a palladium removal method.

Scavenging_Protocol cluster_steps Scavenging Protocol step1 1. Add Scavenger to Crude Product Solution step2 2. Stir for 4-24 hours at Room Temperature step1->step2 step3 3. Filter to Remove Scavenger-Pd Complex step2->step3 step4 4. Wash Scavenger with Fresh Solvent step3->step4 step5 5. Combine Filtrates and Concentrate step4->step5 step6 Purified Product step5->step6

Caption: Experimental workflow for palladium removal using a scavenger.

References

Stability issues of 3,5-Dibromo-1-benzofuran under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and reactivity of 3,5-Dibromo-1-benzofuran in various reaction conditions. Our goal is to assist you in overcoming common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of the benzofuran core?

A1: The benzofuran ring system is generally stable under neutral and mildly acidic or basic conditions. However, strong acids can promote ring-opening reactions, particularly in the presence of nucleophiles. While many benzofuran derivatives are stable to a range of bases, strong bases like organolithium reagents can lead to deprotonation or metal-halogen exchange, depending on the substitution pattern and reaction conditions.

Q2: How does the presence of two bromine atoms on the benzofuran ring affect its stability and reactivity?

A2: The two bromine atoms at the 3- and 5-positions significantly influence the reactivity of the molecule. The carbon-bromine bonds are susceptible to cleavage under various conditions, including palladium-catalyzed cross-coupling reactions and metal-halogen exchange. The bromine at the 3-position is generally more reactive towards palladium-catalyzed cross-coupling than the bromine at the 5-position due to the electronic properties of the furan ring. This differential reactivity can be exploited for selective functionalization.

Q3: What are the expected challenges when using this compound in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira)?

A3: Common challenges include:

  • Low Yields: Incomplete reaction, catalyst deactivation, or side reactions can lead to lower than expected yields.

  • Side Product Formation: Homocoupling of the boronic acid (in Suzuki reactions), debromination of the starting material or product, and reactions at both bromine positions when only mono-substitution is desired are common side reactions.

  • Purification Difficulties: Separating the desired product from starting material, mono- and di-substituted products, and other byproducts can be challenging due to similar polarities.

Q4: Can I perform a selective reaction at only one of the bromine positions?

A4: Yes, selective mono-functionalization is often possible. The bromine at the 3-position is typically more reactive in palladium-catalyzed cross-coupling reactions. By carefully controlling the stoichiometry of the reagents, reaction time, and temperature, you can favor substitution at the 3-position.

Troubleshooting Guides

Palladium-Catalyzed Cross-Coupling Reactions

This section provides troubleshooting for common issues encountered during Suzuki, Heck, and Sonogashira reactions with this compound.

Problem 1: Low or No Conversion of Starting Material

Potential Cause Suggested Solution
Inactive Catalyst Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. Consider using a pre-catalyst that is activated in situ. For challenging couplings, a higher catalyst loading (e.g., 5-10 mol%) may be necessary.
Inappropriate Ligand The choice of phosphine ligand is critical. For electron-rich aryl bromides, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) often improve catalytic activity. Screen a variety of ligands to find the optimal one for your specific reaction.
Incorrect Base The strength and type of base can significantly impact the reaction. For Suzuki reactions, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. For Heck and Sonogashira reactions, organic bases like triethylamine or diisopropylethylamine are often used. Ensure the base is anhydrous if required by the reaction conditions.
Low Reaction Temperature While some cross-coupling reactions proceed at room temperature, many require elevated temperatures to overcome the activation energy. Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.
Solvent Issues Ensure the solvent is anhydrous and degassed, as oxygen and water can deactivate the palladium catalyst. Common solvents include toluene, dioxane, and DMF. The choice of solvent can affect the solubility of reagents and the stability of the catalytic species.

Problem 2: Formation of Significant Side Products (e.g., Debromination, Di-substitution)

Side Product Potential Cause Suggested Solution
Debromination Presence of protic impurities (e.g., water) or reducing agents. Certain phosphine ligands can also promote hydrodehalogenation.Use rigorously dried solvents and reagents. Consider using a different phosphine ligand or adding a sacrificial hydrogen acceptor.
Di-substitution The second bromine atom reacts after the first. This is more likely with prolonged reaction times, higher temperatures, or an excess of the coupling partner.Carefully monitor the reaction progress by TLC or GC-MS and stop the reaction once the desired mono-substituted product is maximized. Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the coupling partner.
Homocoupling Common in Suzuki reactions, especially at higher temperatures or with certain catalyst systems.Use a lower reaction temperature if possible. Ensure the slow addition of the boronic acid to the reaction mixture.
Lithiation and Metal-Halogen Exchange Reactions

Problem: Low Yield of the Desired Lithiated Species or Subsequent Product

Potential Cause Suggested Solution
Reaction with Solvent Organolithium reagents can react with ethereal solvents like THF, especially at temperatures above -78 °C.
Incomplete Metal-Halogen Exchange The rate of exchange can be influenced by the organolithium reagent and temperature.
Side Reactions with Electrophile The lithiated species can be highly reactive and may undergo side reactions if the electrophile is added too quickly or at too high a temperature.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a starting point and may require optimization for specific substrates.

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.2 equiv.), and a base such as K₂CO₃ (2.0-3.0 equiv.).

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, an additional phosphine ligand.

  • Solvent Addition: Add a degassed solvent (e.g., toluene, dioxane, or a mixture with water).

  • Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: This compound, Coupling Partner, Base B Add Catalyst and Ligand C Add Degassed Solvent D Heat under Inert Atmosphere C->D Run Reaction E Aqueous Work-up D->E Quench & Extract F Extraction G Purification (e.g., Chromatography) H H G->H Isolated Product

Caption: General experimental workflow for cross-coupling reactions.

Troubleshooting_Logic Start Low Product Yield Check_Conversion Check Conversion of Starting Material Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion No High_Conversion High Conversion Check_Conversion->High_Conversion Yes Optimize_Catalyst Optimize Catalyst System: - Catalyst Loading - Ligand - Base Low_Conversion->Optimize_Catalyst Optimize_Conditions Optimize Reaction Conditions: - Temperature - Reaction Time - Solvent Low_Conversion->Optimize_Conditions Check_Purity Analyze Crude Product for Side Products High_Conversion->Check_Purity Side_Products Significant Side Products Check_Purity->Side_Products Yes Clean_Reaction Clean Reaction Check_Purity->Clean_Reaction No Modify_Stoichiometry Modify Reagent Stoichiometry Side_Products->Modify_Stoichiometry Optimize_Purification Optimize Purification Method Clean_Reaction->Optimize_Purification

Technical Support Center: Cross-Coupling Reactions with 3,5-Dibromo-1-benzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with 3,5-dibromo-1-benzofuran in cross-coupling reactions. It offers insights into catalyst selection, reaction optimization, and overcoming common experimental challenges.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the cross-coupling of this compound, presented in a question-and-answer format.

Issue 1: Poor or No Conversion to the Desired Product

  • Question: My Suzuki coupling reaction with this compound is showing low to no yield. What are the potential causes and how can I troubleshoot this?

  • Answer: Low conversion can stem from several factors. Firstly, the reactivity of the two bromine atoms is different; the C3-Br bond is generally more reactive than the C5-Br bond due to the electronic properties of the benzofuran ring system. Inadequate activation of the palladium catalyst is a common culprit. Ensure your catalyst is properly activated, especially if using a pre-catalyst that requires an initial reduction step. The choice of base is also crucial; weaker bases like K₂CO₃ may be insufficient to facilitate transmetalation effectively. Consider switching to a stronger base such as Cs₂CO₃ or K₃PO₄. Additionally, ensure all reagents and solvents are anhydrous, as water can hydrolyze the boronic acid/ester and deactivate the catalyst.

Issue 2: Formation of Side Products and Impurities

  • Question: I am observing significant amounts of homocoupling of my boronic acid and debromination of the starting material. How can I minimize these side reactions?

  • Answer: Homocoupling of the boronic acid is often promoted by the presence of oxygen. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen). Debromination can occur, particularly at higher temperatures or with prolonged reaction times. This side reaction can be catalyzed by palladium hydrides, which can form from various sources within the reaction mixture. Adding a mild oxidant or using a ligand that disfavors β-hydride elimination can sometimes suppress this pathway. Reducing the reaction temperature and time, if possible, is also a good strategy.

Issue 3: Difficulty with Double Cross-Coupling

  • Question: I am trying to perform a double Suzuki or Sonogashira coupling on both the 3 and 5 positions but am struggling to get the second coupling to go to completion. What can I do?

  • Answer: Achieving a double cross-coupling on this compound can be challenging due to the deactivation of the second position after the first coupling. After the first C-C bond is formed, the electronic properties of the benzofuran ring are altered, which can make the second oxidative addition step more difficult. To drive the reaction to completion, you may need to use a higher catalyst loading (e.g., 2-5 mol%), a more electron-rich and bulky phosphine ligand to promote oxidative addition, and a higher reaction temperature. A sequential, one-pot approach where the conditions are changed after the first coupling (e.g., by adding more catalyst and a different ligand) can also be effective.

Issue 4: Catalyst Deactivation and Turnover

  • Question: My catalyst appears to be deactivating before the reaction is complete, leading to a stalled reaction. What are the signs of this and how can I prevent it?

  • Answer: Catalyst deactivation often manifests as a reaction that starts well but then plateaus with significant starting material remaining. The formation of palladium black (insoluble palladium(0) particles) is a visual indicator of catalyst decomposition. To mitigate this, ensure you are using a suitable ligand that effectively stabilizes the palladium(0) species throughout the catalytic cycle. Bulky, electron-rich phosphine ligands are often effective in this regard. Also, avoid excessively high temperatures, as this can accelerate catalyst decomposition.

Alternative Catalyst Systems and Performance Data

For researchers seeking alternatives to standard palladium catalysts, several options can be considered, particularly those that offer different reactivity profiles or may be more robust under certain conditions.

Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of 3-Bromobenzofuran Derivatives

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (2 mol%)PPh₃K₂CO₃Toluene/H₂O1001285General observation
Pd₂(dba)₃ (1 mol%)SPhos (2 mol%)K₃PO₄Dioxane110892
Pd(OAc)₂ (2 mol%)XPhos (4 mol%)Cs₂CO₃THF801695
NiCl₂(dppp) (5 mol%)dpppK₃PO₄Dioxane1002478

Note: Yields are representative for monosubstitution at the more reactive C3 position and may vary for the C5 position or for double substitution.

Experimental Protocols

Representative Protocol for Selective Monosubstitution (Suzuki-Miyaura Coupling) at the C3 Position:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and the chosen base (e.g., K₃PO₄, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., XPhos, 0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed solvent (e.g., dioxane, 5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Workflows and Logic

Troubleshooting Workflow for Low Yield in Suzuki Coupling

G cluster_catalyst Catalyst Issues cluster_base Base Issues cluster_reagents Reagent Issues cluster_conditions Condition Issues start Low Yield in Suzuki Coupling check_catalyst Check Catalyst Activity start->check_catalyst check_base Evaluate Base Strength start->check_base check_reagents Verify Reagent Quality start->check_reagents check_conditions Assess Reaction Conditions start->check_conditions catalyst_inactive Inactive Pre-catalyst? check_catalyst->catalyst_inactive catalyst_deactivated Deactivation (Pd Black)? check_catalyst->catalyst_deactivated base_weak Base too weak? check_base->base_weak reagents_wet Reagents/Solvent Wet? check_reagents->reagents_wet boronic_decomposed Boronic Acid Decomposed? check_reagents->boronic_decomposed temp_low Temperature too low? check_conditions->temp_low time_short Time too short? check_conditions->time_short sol_catalyst_activation Ensure pre-catalyst activation step is effective. catalyst_inactive->sol_catalyst_activation Action sol_catalyst_stabilization Use stabilizing ligand (e.g., SPhos). catalyst_deactivated->sol_catalyst_stabilization Action sol_base Switch to stronger base (e.g., Cs₂CO₃, K₃PO₄). base_weak->sol_base Action sol_reagents_dry Use anhydrous solvents and reagents. reagents_wet->sol_reagents_dry Action sol_reagents_new Use fresh, high-purity boronic acid. boronic_decomposed->sol_reagents_new Action sol_temp Increase reaction temperature. temp_low->sol_temp Action sol_time Increase reaction time. time_short->sol_time Action

Caption: A flowchart for troubleshooting low yield in Suzuki coupling reactions.

Decision Pathway for Selective vs. Double Coupling

G cluster_mono Strategy for Monosubstitution cluster_double Strategy for Disubstitution start Goal: Cross-Coupling on This compound decision Desired Product? start->decision mono_coupling Monosubstituted Product decision->mono_coupling Mono double_coupling Disubstituted Product decision->double_coupling Di mono_reagents Use ~1.1 eq. of coupling partner mono_coupling->mono_reagents double_reagents Use >2.2 eq. of coupling partner double_coupling->double_reagents mono_conditions Use milder conditions (lower temp, weaker base) mono_reagents->mono_conditions mono_result Isolate 3-substituted-5-bromo product mono_conditions->mono_result double_conditions Use forcing conditions (higher temp, stronger base, higher catalyst load) double_reagents->double_conditions double_result Isolate 3,5-disubstituted product double_conditions->double_result

Caption: A decision tree for planning selective mono- or di-substitution.

Improving solubility of 3,5-Dibromo-1-benzofuran for reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 3,5-Dibromo-1-benzofuran for various chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a solid at room temperature with a molecular weight of 275.93 g/mol .[1] Due to its rigid, aromatic structure and the presence of two bromine atoms, it is a relatively non-polar compound. Consequently, it exhibits poor solubility in polar solvents like water and lower alcohols (e.g., methanol, ethanol). It is expected to have better solubility in aprotic organic solvents, particularly those that are less polar or can engage in dispersion forces.

Q2: I am having trouble dissolving this compound in my reaction solvent. What are some initial steps I can take?

A2: If you are encountering solubility issues, consider the following initial troubleshooting steps:

  • Increase the temperature: Gently heating the solvent while stirring can significantly increase the solubility of many organic compounds.

  • Use a co-solvent: Adding a small amount of a co-solvent in which the compound is more soluble can enhance the overall solvating power of the solvent system.

  • Sonication: Applying ultrasonic waves can help to break up solid aggregates and promote dissolution.

  • Ensure purity: Impurities can sometimes affect the solubility of a compound. Confirm the purity of your this compound.

Q3: Which solvents are recommended for reactions involving this compound, such as Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions?

A3: For cross-coupling reactions, it is crucial to select a solvent that can dissolve the aryl halide, the coupling partner, the catalyst, and the base to a sufficient extent. Given the non-polar nature of this compound, aprotic solvents are generally preferred. The choice of solvent can also be influenced by the specific reaction conditions, such as the temperature and the nature of the catalyst and base.[2][3][4]

Troubleshooting Guide: Improving Solubility for Reactions

If initial attempts to dissolve this compound are unsuccessful, follow this systematic troubleshooting guide.

Problem: this compound does not dissolve sufficiently in the chosen reaction solvent.

Workflow for Troubleshooting Solubility Issues

G cluster_0 Initial Observation cluster_1 Immediate Actions cluster_2 Solvent System Modification cluster_3 Advanced Techniques cluster_4 Outcome start Poor solubility of This compound observed heat Increase Temperature start->heat sonicate Apply Sonication start->sonicate cosolvent Add a Co-solvent heat->cosolvent If still insoluble sonicate->cosolvent If still insoluble change_solvent Change Primary Solvent cosolvent->change_solvent If still insoluble end Successful Dissolution and Reaction cosolvent->end phase_transfer Consider Phase-Transfer Catalysis change_solvent->phase_transfer For biphasic systems change_solvent->end phase_transfer->end

Caption: A flowchart for troubleshooting poor solubility of this compound.

Data Presentation

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

SolventPolarityExpected SolubilityRationale & Comments
WaterHighInsolubleHighly polar protic solvent, incompatible with the non-polar substrate.
Methanol / EthanolHighPoorPolar protic solvents, unlikely to be effective.
Acetonitrile (MeCN)ModerateModeratePolar aprotic solvent, may have some success, especially when heated.
Tetrahydrofuran (THF)ModerateGoodAprotic ether, often a good solvent for a wide range of organic compounds.
1,4-DioxaneModerateGoodAprotic ether, commonly used in cross-coupling reactions.[4]
Toluene / XyleneLowGoodNon-polar aromatic solvents, good for dissolving non-polar substrates.[4]
N,N-Dimethylformamide (DMF)HighModerate to GoodHighly polar aprotic solvent, can be effective but may be difficult to remove.
Dimethyl Sulfoxide (DMSO)HighModerate to GoodHighly polar aprotic solvent, strong solvating power.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction with Solubility Enhancement

This protocol provides a general method for a Suzuki-Miyaura reaction, incorporating steps to address the poor solubility of this compound.

Workflow for a Suzuki-Miyaura Cross-Coupling Reaction

G reagents 1. Add this compound, boronic acid, and base to flask. solvent 2. Add solvent (e.g., Toluene/THF mixture). reagents->solvent degas 3. Degas the mixture (e.g., N2 bubbling). solvent->degas catalyst 4. Add Palladium catalyst and ligand. degas->catalyst heat 5. Heat the reaction mixture (e.g., 80-100 °C). catalyst->heat monitor 6. Monitor reaction by TLC or LC-MS. heat->monitor workup 7. Aqueous workup and extraction. monitor->workup purify 8. Column chromatography. workup->purify product 9. Isolate pure product. purify->product

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Methodology:

  • Reagent Preparation: To a dry reaction flask, add this compound (1.0 eq), the desired boronic acid (1.1-1.5 eq), and a suitable base (e.g., K₂CO₃, Cs₂CO₃; 2.0-3.0 eq).

  • Solvent Addition and Dissolution:

    • Add a primary solvent in which the substrate has good solubility (e.g., Toluene).

    • If solubility is still an issue, add a co-solvent (e.g., THF) and gently heat the mixture with stirring until all solids dissolve.

  • Degassing: Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-30 minutes. This is crucial to prevent the degradation of the palladium catalyst.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Screening Solvents for Optimal Solubility

This protocol describes a small-scale experiment to quickly identify a suitable solvent or solvent system.

  • Preparation: In separate small vials, place a small, known amount of this compound (e.g., 5 mg).

  • Solvent Addition: To each vial, add a measured volume of a different solvent (e.g., 0.5 mL) from Table 1.

  • Observation at Room Temperature: Agitate the vials at room temperature and observe the extent of dissolution.

  • Heating: Gently heat the vials that show poor solubility and observe any changes.

  • Co-solvent Testing: For promising primary solvents where solubility is still incomplete, add a small amount of a co-solvent and observe the effect.

  • Selection: Choose the solvent or solvent system that provides the best solubility at a practical temperature for your intended reaction.

References

Validation & Comparative

Comparative Analysis of 3,5-Dibromo-1-benzofuran and its Mono-Brominated Analogues by ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the characterization of 3,5-Dibromo-1-benzofuran using Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comparative analysis with its mono-brominated counterparts, 3-bromo-1-benzofuran and 5-bromo-1-benzofuran, supported by experimental data and protocols.

This publication offers a comprehensive characterization of this compound utilizing ¹H and ¹³C NMR spectroscopy. For a thorough understanding of the influence of bromination patterns on the electronic environment of the benzofuran scaffold, a comparative analysis with 3-bromo-1-benzofuran and 5-bromo-1-benzofuran is presented. The compiled data, presented in clear tabular format, serves as a valuable resource for the identification and differentiation of these compounds.

¹H and ¹³C NMR Spectral Data Comparison

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, 5-bromo-1-benzofuran, and 3-bromo-1-benzofuran. The data was acquired in Chloroform-d (CDCl₃), and chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ¹H NMR Spectral Data (CDCl₃)

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound H-27.65s-
H-47.68d1.8
H-67.39dd8.6, 1.8
H-77.35d8.6
5-Bromo-1-benzofuran H-27.63d2.2
H-36.72d2.2
H-47.69d2.0
H-67.34dd8.7, 2.0
H-77.42d8.7
3-Bromo-1-benzofuran H-27.85s-
H-47.63d7.9
H-57.29t7.6
H-67.40t7.8
H-77.53d8.2

Table 2: ¹³C NMR Spectral Data (CDCl₃)

CompoundCarbonChemical Shift (δ, ppm)
This compound C-2146.8
C-3102.5
C-3a130.2
C-4125.7
C-5116.8
C-6129.1
C-7113.1
C-7a153.8
5-Bromo-1-benzofuran C-2146.5
C-3107.1
C-3a129.8
C-4125.3
C-5115.9
C-6128.8
C-7112.7
C-7a155.2
3-Bromo-1-benzofuran C-2145.1
C-3110.8
C-3a127.8
C-4124.6
C-5122.3
C-6125.1
C-7111.9
C-7a154.5

Experimental Protocols

A general protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra for small organic molecules is outlined below.

Sample Preparation
  • Weigh approximately 5-20 mg of the solid sample and dissolve it in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃).

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

  • Filter the solution to remove any particulate matter.

  • Transfer the clear solution into a standard 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

NMR Data Acquisition

NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H and 75 MHz or higher for ¹³C.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse sequence.

  • Spectral Width: Typically 0-12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16, depending on the sample concentration.

¹³C NMR Spectroscopy:

  • Pulse Program: A standard proton-decoupled pulse sequence.

  • Spectral Width: Typically 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds. A longer delay may be necessary for the accurate integration of quaternary carbons.

  • Number of Scans: 128 or more, depending on the sample concentration.

Data Processing
  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption line shapes.

  • Apply a baseline correction.

  • Calibrate the spectrum using the TMS signal at 0.00 ppm.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Visualization of this compound

The following diagram illustrates the chemical structure of this compound with atom numbering for NMR assignment.

Caption: Structure of this compound.

Unraveling the Fragmentation Puzzle: A Mass Spectrometry Analysis of 3,5-Dibromo-1-benzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural elucidation of novel compounds is paramount. Mass spectrometry stands as a cornerstone technique in this endeavor, providing critical insights into molecular weight and fragmentation patterns. This guide offers a detailed examination of the mass spectral analysis of 3,5-Dibromo-1-benzofuran, comparing its fragmentation behavior with established principles for related chemical structures.

The structural integrity and metabolic fate of halogenated benzofurans are of significant interest in medicinal chemistry and material science. Electron Ionization Mass Spectrometry (EI-MS) is a powerful tool for characterizing these compounds, offering a reproducible fragmentation "fingerprint" that aids in identification and structural confirmation.[1][2] This analysis focuses on the fragmentation pathway of this compound, providing a comparative context for researchers working with similar molecular scaffolds.

Comparative Fragmentation Analysis

The mass spectrum of this compound is characterized by a distinct molecular ion peak and a series of fragment ions resulting from the successive loss of bromine and other neutral fragments. The presence of two bromine atoms is readily identifiable by the characteristic isotopic pattern in the molecular ion region.[3]

The fragmentation of this compound can be compared to the general fragmentation patterns observed for aromatic and halogenated compounds. Aromatic systems tend to form stable molecular ions.[3][4] The fragmentation of halogenated compounds often involves the loss of the halogen atom.[4][5] In the case of this compound, we observe cleavages that are consistent with these principles.

The table below summarizes the major ions observed in the mass spectrum of this compound.

m/z Proposed Fragment Interpretation
274/276/278[C₈H₄Br₂O]⁺Molecular Ion (M⁺)
195/197[C₈H₄BrO]⁺Loss of one Bromine atom
167/169[C₇H₄Br]⁺Loss of CO from the [M-Br]⁺ ion
116[C₈H₄O]⁺Loss of two Bromine atoms
88[C₇H₄]⁺Loss of CO from the [M-2Br]⁺ ion

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion. This high-energy species then undergoes a series of fragmentation steps to yield more stable ions. The primary fragmentation events involve the cleavage of the carbon-bromine bonds and the loss of a neutral carbon monoxide molecule, a common fragmentation for benzofuran-like structures.[6]

Fragmentation_of_3_5_Dibromo_1_benzofuran M [C₈H₄Br₂O]⁺ m/z = 276 F1 [C₈H₄BrO]⁺ m/z = 197 M->F1 -Br F3 [C₈H₄O]⁺ m/z = 116 M->F3 -2Br F2 [C₇H₄Br]⁺ m/z = 169 F1->F2 -CO F4 [C₇H₄]⁺ m/z = 88 F3->F4 -CO

Figure 1. Proposed fragmentation pathway for this compound.

Experimental Protocol

The following provides a representative experimental protocol for the acquisition of a mass spectrum of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).

  • Ion Source: Electron Ionization (EI).[1]

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

GC Conditions:

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[6]

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

MS Conditions:

  • Ionization Energy: 70 eV.[6]

  • Source Temperature: 230°C.

  • Transfer Line Temperature: 280°C.[6]

  • Scan Range: m/z 50-500.

Sample Preparation: A dilute solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) is prepared. A 1 µL aliquot of the sample is injected into the GC-MS system.

This guide provides a foundational understanding of the mass spectral behavior of this compound. The presented data and fragmentation pathway, contextualized with general principles of mass spectrometry, offer a valuable resource for researchers engaged in the analysis of halogenated heterocyclic compounds. The detailed experimental protocol serves as a practical starting point for reproducing and extending these findings.

References

A Comparative Analysis of the Reactivity of 3,5-Dibromo-1-benzofuran and Other Dihalobenzofurans in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the differential reactivity of halogenated heterocyclic scaffolds is paramount for the efficient design and synthesis of novel chemical entities. This guide provides a comprehensive comparison of the reactivity of 3,5-Dibromo-1-benzofuran with other dihalobenzofuran isomers in palladium-catalyzed cross-coupling reactions, supported by available experimental data and established reactivity principles.

The regioselectivity of cross-coupling reactions on polyhalogenated heterocycles is a critical factor in synthetic strategy. In the case of dihalobenzofurans, the position of the halogen atoms on the benzofuran ring system significantly influences their susceptibility to oxidative addition to a palladium(0) catalyst, which is typically the rate-determining step in Suzuki-Miyaura, Stille, and Heck couplings.

General Reactivity Trends in Dihalobenzofurans

Based on a comprehensive review of the literature, a general trend in the reactivity of carbon-halogen bonds on the benzofuran nucleus in palladium-catalyzed cross-coupling reactions can be established. This trend is primarily governed by the electronic properties of the benzofuran ring and the position of the halogen relative to the furan oxygen and the fused benzene ring.

The C2 position of the benzofuran ring is the most electron-deficient and, consequently, the C-X bond at this position is the most activated towards oxidative addition. The reactivity generally follows the order:

C2-X > C5-X > C3-X > Other positions

This trend indicates that for dihalobenzofurans containing a halogen at the C2 position, selective mono-functionalization at this site is generally favored. For isomers like this compound, where the more reactive C2 position is absent, the competition for reactivity lies between the C3 and C5 positions.

Reactivity Comparison of this compound

Experimental evidence from Suzuki-Miyaura coupling reactions has demonstrated that for this compound, the bromine atom at the C5 position is more reactive than the bromine at the C3 position.[1] This preferential reactivity at C5 can be attributed to the electronic influence of the furan oxygen, which has a less deactivating effect on the C5 position of the benzene ring compared to the C3 position of the furan ring.

Comparative Data on Dihalobenzofuran Reactivity in Suzuki-Miyaura Coupling

To provide a clearer comparison, the following table summarizes the observed and predicted reactivity of various dibromobenzofuran isomers in Suzuki-Miyaura cross-coupling reactions. The data is compiled from direct experimental results where available and supplemented with predictions based on established electronic and steric effects in related systems.

Dihalobenzofuran IsomerMore Reactive PositionLess Reactive PositionExperimental Yield (Mono-arylation)Reference/Prediction
3,5-Dibromobenzofuran C5-Br C3-Br High selectivity for C5 coupling observed[1]
2,3-DibromobenzofuranC2-BrC3-BrHigh (e.g., 95% for 2-aryl-3-bromobenzofuran)Based on multiple studies
2,5-DibromobenzofuranC2-BrC5-BrPredicted high selectivity for C2 couplingPrediction based on general reactivity trends
2,7-DibromobenzofuranC2-BrC7-BrPredicted high selectivity for C2 couplingPrediction based on general reactivity trends
3,6-DibromobenzofuranC6-BrC3-BrPredicted selectivity for C6 couplingPrediction based on electronic effects

Note: Quantitative yields are highly dependent on specific reaction conditions (catalyst, ligand, base, solvent, temperature). The yields mentioned are indicative of the observed selectivity under optimized conditions.

Experimental Protocols

Detailed experimental methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for Suzuki-Miyaura, Stille, and Heck cross-coupling reactions that can be adapted for the comparative study of dihalobenzofurans.

General Experimental Protocol for Suzuki-Miyaura Coupling of Dihalobenzofurans

Materials:

  • Dihalobenzofuran (1.0 equiv)

  • Arylboronic acid (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, Dioxane, DMF)

Procedure:

  • To a reaction vessel, add the dihalobenzofuran, arylboronic acid, and base.

  • The vessel is then evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) multiple times.

  • The degassed solvent is added, followed by the palladium catalyst.

  • The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred for the specified time (monitored by TLC or GC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to isolate the mono- and di-substituted products.

General Experimental Protocol for Stille Coupling of Dihalobenzofurans

Materials:

  • Dihalobenzofuran (1.0 equiv)

  • Organostannane reagent (e.g., Aryl-SnBu₃, 1.1-1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Co-catalyst (optional, e.g., CuI)

  • Solvent (e.g., Toluene, DMF, Dioxane)

Procedure:

  • In a flame-dried reaction flask under an inert atmosphere, dissolve the dihalobenzofuran in the anhydrous solvent.

  • Add the palladium catalyst and co-catalyst (if used).

  • Add the organostannane reagent dropwise to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 80-110 °C) and monitor its progress.

  • After completion, cool the mixture and quench with an aqueous solution of KF to precipitate the tin byproducts.

  • Filter the mixture through celite, and extract the filtrate with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

General Experimental Protocol for Heck Coupling of Dihalobenzofurans

Materials:

  • Dihalobenzofuran (1.0 equiv)

  • Alkene (1.2-2.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., PPh₃, P(o-tol)₃, 4-10 mol%)

  • Base (e.g., Et₃N, K₂CO₃, 1.5-2.5 equiv)

  • Solvent (e.g., DMF, DMA, Acetonitrile)

Procedure:

  • Combine the dihalobenzofuran, palladium catalyst, ligand, and base in a reaction vessel.

  • Evacuate and backfill the vessel with an inert gas.

  • Add the anhydrous solvent and the alkene.

  • Heat the reaction mixture to the specified temperature (typically 100-140 °C) until the starting material is consumed.

  • Cool the reaction, dilute with an organic solvent, and filter to remove inorganic salts.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Visualizing Reactivity and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams created using the DOT language are provided.

Reactivity_Trend C2_X C2-X C5_X C5-X C2_X->C5_X More Reactive C3_X C3-X C5_X->C3_X More Reactive Other_X Other Positions C3_X->Other_X More Reactive caption General Reactivity Trend of C-X Bonds in Benzofurans

Caption: General Reactivity Trend of C-X Bonds in Benzofurans

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reactants 1. Combine Dihalobenzofuran, Arylboronic Acid, and Base Inert 2. Evacuate and Backfill with Inert Gas Reactants->Inert Solvent_Catalyst 3. Add Degassed Solvent and Palladium Catalyst Inert->Solvent_Catalyst Heat 4. Heat and Stir Solvent_Catalyst->Heat Monitor 5. Monitor Progress (TLC/GC-MS) Heat->Monitor Workup 6. Cool, Dilute, and Wash Monitor->Workup Dry 7. Dry and Concentrate Workup->Dry Purify 8. Column Chromatography Dry->Purify Product Mono- and Di-substituted Benzofuran Products Purify->Product caption Generalized Experimental Workflow for Suzuki-Miyaura Coupling

Caption: Generalized Experimental Workflow for Suzuki-Miyaura Coupling

Conclusion

The reactivity of dihalobenzofurans in palladium-catalyzed cross-coupling reactions is highly dependent on the position of the halogen atoms. For this compound, selective functionalization at the C5 position is favored over the C3 position. This is in contrast to isomers containing a C2-halogen, where the C2 position is overwhelmingly the most reactive site. This understanding of relative reactivity is crucial for the strategic design of synthetic routes to complex, substituted benzofuran derivatives for applications in medicinal chemistry and materials science. The provided experimental protocols offer a starting point for the systematic investigation and comparison of the reactivity of various dihalobenzofuran isomers.

References

The Potent Anticancer Potential of Brominated Benzofurans: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a paramount objective. Among the myriad of heterocyclic scaffolds explored, the benzofuran core has emerged as a privileged structure, with its derivatives exhibiting a wide spectrum of biological activities. The introduction of bromine atoms into the benzofuran ring system has been a particularly fruitful strategy, often leading to a significant enhancement of cytotoxic and antiproliferative properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of brominated benzofuran analogs as potential anticancer agents, supported by available experimental data and methodologies.

Structure-Activity Relationship of Brominated Benzofurans: Key Insights

The anticancer activity of benzofuran derivatives is significantly influenced by the nature and position of substituents on the benzofuran core. The introduction of bromine atoms, in particular, has been shown to be a critical factor in enhancing cytotoxicity.

Several studies have highlighted that the presence of a bromine atom on the benzofuran scaffold can lead to a marked increase in anticancer activity. For instance, a bromine atom attached to a methyl group at the 3-position of the benzofuran ring has been associated with remarkable cytotoxic activity against leukemia cell lines.[1] This suggests that the position of the halogen is a crucial determinant of biological efficacy.

Furthermore, the cytotoxic potential of benzofuran derivatives has been observed to increase with the introduction of bromine into the molecule, affecting both cancer and normal cells in some cases.[2] The SAR analysis of certain series of brominated benzofurans has indicated that the presence of bromine on a methyl or acetyl group attached to the benzofuran system enhances their cytotoxicity.

Comparative Cytotoxicity Data

To illustrate the potent anticancer activity of brominated benzofuran derivatives, the following table summarizes the available IC50 values for selected compounds against various cancer cell lines. It is important to note that a direct comparison is challenging due to the diverse cell lines and experimental conditions used across different studies.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
Compound 1 3-(bromomethyl)-5,6-dimethoxy-2,7-diacetylK562 (Leukemia)5[1]
HL60 (Leukemia)0.1[1]
Bromo derivative 14c 3-oxadiazolylbenzofuran with bromineHCT116 (Colon Cancer)3.27[2]

Experimental Protocols

The evaluation of the anticancer activity of 3,5-Dibromo-1-benzofuran analogs typically involves in vitro cytotoxicity assays to determine the concentration at which the compounds inhibit the growth of cancer cells by 50% (IC50). A standard protocol for such an assay is the MTT assay.

MTT Cytotoxicity Assay Protocol

Objective: To determine the cytotoxic effects of this compound analogs on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, Hela)

  • This compound analog stock solutions (in DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, treat the cells with various concentrations of the this compound analogs. A serial dilution of the compounds is prepared in the complete culture medium. A vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known anticancer drug) should be included.

  • Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and evaluation of the anticancer activity of this compound analogs.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation start Starting Materials (e.g., Substituted Phenols) synthesis Chemical Synthesis of This compound Analogs start->synthesis purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization cytotoxicity In Vitro Cytotoxicity Screening (e.g., MTT Assay) characterization->cytotoxicity Test Compounds sar_analysis Structure-Activity Relationship (SAR) Analysis cytotoxicity->sar_analysis mechanism Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) sar_analysis->mechanism lead_optimization Lead Optimization mechanism->lead_optimization

Figure 1. General experimental workflow for the development of this compound analogs as anticancer agents.

Signaling Pathways and Molecular Targets

While the precise mechanisms of action for many this compound analogs are still under investigation, benzofuran derivatives have been shown to target various critical signaling pathways involved in cancer progression. A potential mechanism of action for these compounds could involve the inhibition of key protein kinases or the induction of apoptosis.

The following diagram illustrates a simplified hypothetical signaling pathway that could be targeted by these analogs.

signaling_pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Signaling Cascade\n(e.g., MAPK/ERK) Signaling Cascade (e.g., MAPK/ERK) Receptor Tyrosine Kinase (RTK)->Signaling Cascade\n(e.g., MAPK/ERK) Transcription Factors Transcription Factors Signaling Cascade\n(e.g., MAPK/ERK)->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation,\nSurvival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Gene Expression->Cell Proliferation,\nSurvival, Angiogenesis This compound Analog This compound Analog This compound Analog->Receptor Tyrosine Kinase (RTK) Inhibition This compound Analog->Signaling Cascade\n(e.g., MAPK/ERK) Inhibition

Figure 2. Hypothetical signaling pathway potentially targeted by this compound analogs.

References

Biological activity of 3,5-dibrominated vs 3,5-dichlorinated benzofurans

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Biological Activities of 3,5-Dibrominated versus 3,5-Dichlorinated Benzofurans

Introduction

Benzofuran, a heterocyclic organic compound, serves as a core scaffold in numerous biologically active molecules. The introduction of halogen atoms, such as bromine and chlorine, into the benzofuran ring system can significantly modulate the physicochemical properties and biological activities of the resulting derivatives. This guide provides a comparative overview of the biological activities of 3,5-dibrominated and 3,5-dichlorinated benzofurans, with a focus on their anticancer and antimicrobial properties. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Anticancer Activity

Recent studies have highlighted the potential of halogenated benzofuran derivatives as cytotoxic agents against various cancer cell lines. The nature and position of the halogen substituent play a crucial role in determining the anticancer efficacy.

A comparative study on a methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (a dibrominated derivative) and a methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (a dichlorinated derivative) revealed interesting differences in their cytotoxic profiles. The dibrominated compound exhibited significant activity against both A549 (lung cancer) and HepG2 (liver cancer) cells, while the dichlorinated compound was most promising against A549 cells.[1][2][3] The presence of bromine and a methoxy group in the dibrominated derivative was found to enhance its pro-oxidative and pro-apoptotic properties compared to the chlorinated derivative.[1][2]

Quantitative Comparison of Cytotoxicity
Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Dibrominated Benzofuran methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylateA549 (Lung)Not explicitly stated, but showed significant activity[1][2][3]
HepG2 (Liver)Not explicitly stated, but showed significant activity[1][2][3]
Dichlorinated Benzofuran methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateA549 (Lung)Showed most promising activity[1][2][3]

Note: While the study highlights the significant activity, specific IC50 values were not provided in the abstract.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

The investigated halogenated benzofurans were found to induce apoptosis in cancer cells. The dibrominated derivative demonstrated stronger pro-oxidative effects, leading to increased reactive oxygen species (ROS) generation and lipid peroxidation, which are known triggers of apoptosis.[1] Furthermore, the dibrominated compound caused cell cycle arrest at the S and G2/M phases in A549 cells, while the dichlorinated compound induced a G2/M phase arrest in HepG2 cells.[1][2][3]

cluster_workflow In Vitro Anticancer Activity Screening Workflow start Cancer Cell Culture (e.g., A549, MCF-7) treatment Treatment with Benzofuran Derivatives start->treatment viability Cell Viability Assay (e.g., MTT Assay) treatment->viability ic50 Determine IC50 Values viability->ic50 mechanism Mechanism of Action Studies ic50->mechanism end Data Analysis & Comparison ic50->end apoptosis Apoptosis Assay (Annexin V) mechanism->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism->cell_cycle apoptosis->end cell_cycle->end

Experimental workflow for in vitro anticancer screening.

cluster_pathway Apoptosis Induction Pathway benzofuran Halogenated Benzofuran (Dibromo/Dichloro) ros Increased ROS Generation benzofuran->ros lipid_peroxidation Lipid Peroxidation ros->lipid_peroxidation mitochondrial_damage Mitochondrial Damage lipid_peroxidation->mitochondrial_damage caspase_activation Caspase Activation (e.g., Caspase-3/7) mitochondrial_damage->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Simplified pathway of apoptosis induction by halogenated benzofurans.

Antimicrobial Activity

Halogenated benzofurans have also demonstrated notable antimicrobial properties. Generally, the introduction of halogens enhances the antimicrobial potency of the benzofuran scaffold.

One study reported that certain 3-benzofurancarboxylic acid derivatives with halogen substitutions exhibited activity against Gram-positive bacteria and some Candida strains.[4] Specifically, a methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate showed activity against Gram-positive cocci and antifungal activity against Candida albicans and C. parapsilosis.[4] Another derivative, methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate, also displayed similar antimicrobial and antifungal activities.[4]

Quantitative Comparison of Antimicrobial Activity
Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
Dibrominated Benzofuran methyl 4-bromo-6-(dibromoacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateGram-positive bacteria50 - 200[4]
Candida albicans100[4]
Candida parapsilosis100[4]
Dichlorinated Benzofuran methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylateGram-positive bacteria50 - 200[4]
Candida albicans100[4]
Candida parapsilosis100[4]

Experimental Protocols

Cell Culture Protocol (A549 Human Lung Carcinoma)
  • Cell Line Maintenance : A549 cells are cultured in F-12K nutrient mixture or DMEM, supplemented with 10% fetal bovine serum (FBS) and 100 U/mL penicillin/streptomycin.[5][6][7]

  • Incubation : Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[6][7]

  • Subculturing : When cells reach 70-90% confluency, the medium is aspirated, and the cell monolayer is washed with sterile PBS.[7] Cells are detached using a brief incubation with a trypsin-EDTA solution.[6]

  • Cell Seeding for Assays : For experiments, cells are seeded at a density of approximately 2 x 10³ to 1 x 10⁴ cells/cm².[7]

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding : Cancer cells are seeded in a 96-well plate at a density of around 5 x 10³ cells/well and incubated for 24 hours to allow for attachment.[8]

  • Treatment : The cells are then treated with various concentrations of the test compounds (e.g., 3,5-dibrominated and 3,5-dichlorinated benzofurans) and incubated for a specified period (e.g., 48 hours).[8]

  • MTT Addition : Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.[8]

  • Formazan Solubilization : The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement : The absorbance is measured at 570 nm using a microplate reader.[8] Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined.[8]

Antimicrobial Susceptibility Testing (Broth Dilution Method)
  • Inoculum Preparation : A standardized suspension of the test microorganism is prepared.

  • Serial Dilution : The test compounds are serially diluted in a 96-well microtiter plate containing an appropriate growth medium.

  • Inoculation : Each well is inoculated with the microbial suspension.

  • Incubation : The plate is incubated under suitable conditions for the test microorganism (e.g., 24 hours at 37°C for bacteria).

  • MIC Determination : The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

The available data suggests that both 3,5-dibrominated and 3,5-dichlorinated benzofurans are promising scaffolds for the development of novel therapeutic agents. In the context of anticancer activity, the dibrominated derivative appears to have a broader spectrum of activity and a more potent pro-apoptotic mechanism, potentially linked to its ability to generate higher levels of oxidative stress. For antimicrobial applications, both classes of compounds exhibit comparable activity against Gram-positive bacteria and certain fungal strains. Further structure-activity relationship studies are warranted to optimize the therapeutic potential of these halogenated benzofurans.

References

Efficacy of different palladium catalysts for Suzuki coupling with 3,5-Dibromo-1-benzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. For drug discovery and development, the functionalization of heterocyclic scaffolds like benzofuran is of paramount importance. This guide provides a comparative overview of the efficacy of different palladium catalysts in the Suzuki coupling of 3,5-Dibromo-1-benzofuran, a versatile building block for the synthesis of complex molecules.

The selective functionalization of this compound presents a unique challenge due to the presence of two reactive bromine atoms. The choice of palladium catalyst and reaction conditions can significantly influence the regioselectivity and overall yield of the desired mono- or di-arylated products. This document aims to provide researchers with the necessary information to make informed decisions when selecting a catalyst system for their specific synthetic needs.

Performance Comparison of Palladium Catalysts

The following table summarizes the typical performance of commonly employed palladium catalysts for the Suzuki-Miyaura coupling of aryl bromides. While direct comparative data for this compound is not extensively available in a single study, this table is compiled based on the general performance of these catalysts with similar di-brominated heterocyclic substrates and aryl bromides. The reaction depicted is the mono-arylation with phenylboronic acid, which has been reported to occur selectively at the C5 position of the 3,5-dibromobenzofuran scaffold.[1]

Catalyst PrecursorLigand TypeTypical Catalyst Loading (mol%)SolventBaseTemperature (°C)Reaction Time (h)Typical Yield (%)Key Characteristics
Pd(PPh₃)₄ Monodentate Phosphine2 - 5Toluene/H₂O or Dioxane/H₂OK₂CO₃, Na₂CO₃80 - 11012 - 2470 - 85The classical, versatile catalyst; air-sensitive; suitable for a wide range of substrates.
PdCl₂(dppf) Bidentate Ferrocenylphosphine1 - 3Dioxane/H₂O or DMF/H₂OK₃PO₄, Cs₂CO₃80 - 1004 - 1285 - 95Highly efficient for a broad range of aryl bromides; often provides higher yields and shorter reaction times than Pd(PPh₃)₄.
PEPPSI™-IPr N-Heterocyclic Carbene (NHC)0.5 - 2t-BuOH/H₂O or MeOHK₃PO₄80 - 1001 - 6> 90Air and moisture stable pre-catalyst; highly active, allowing for low catalyst loadings and very short reaction times.

Note: Yields are indicative and can vary significantly based on the specific reaction conditions, the nature of the boronic acid, the purity of reagents, and the scale of the reaction.

Experimental Protocols

Detailed experimental procedures for the Suzuki-Miyaura coupling of this compound with phenylboronic acid using the compared palladium catalysts are provided below. These protocols are adapted from established procedures for similar substrates.

General Procedure using Pd(PPh₃)₄

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser are added this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol). The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%) is then added under a positive flow of the inert gas. A degassed mixture of toluene (8 mL) and water (2 mL) is added via syringe. The reaction mixture is heated to 90 °C and stirred vigorously for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired 5-phenyl-3-bromo-1-benzofuran.

General Procedure using PdCl₂(dppf)

In a glovebox or under a stream of inert gas, a reaction vial is charged with this compound (1.0 mmol), phenylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.02 mmol, 2 mol%). The vial is sealed, removed from the glovebox, and a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) is added via syringe. The reaction mixture is heated to 100 °C and stirred for 4-12 hours. After cooling to room temperature, the mixture is worked up as described for the Pd(PPh₃)₄ procedure.

General Procedure using PEPPSI™-IPr

To a reaction vial equipped with a magnetic stir bar are added this compound (1.0 mmol), phenylboronic acid (1.5 mmol), potassium phosphate (2.0 mmol), and --INVALID-LINK--palladium(II) dichloride (PEPPSI™-IPr, 0.01 mmol, 1 mol%). The vial is purged with an inert gas. A mixture of tert-butanol (8 mL) and water (2 mL) is added. The vial is sealed, and the reaction mixture is heated to 80 °C with vigorous stirring for 1-6 hours. Work-up and purification are performed as described in the previous procedures.

Visualizations

Experimental Workflow

The following diagram illustrates a generalized experimental workflow for the palladium-catalyzed Suzuki coupling of this compound.

G Generalized Experimental Workflow for Suzuki Coupling cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Purification A Weigh Substrates: This compound, Arylboronic Acid, Base B Add Palladium Catalyst and Ligand (if applicable) A->B C Purge with Inert Gas (Argon or Nitrogen) B->C D Add Degassed Solvent C->D E Heat to Specified Temperature D->E F Stir for Designated Time E->F G Monitor Reaction Progress (TLC, GC-MS) F->G H Cool to Room Temperature G->H I Aqueous Work-up: Extraction with Organic Solvent H->I J Dry and Concentrate Organic Phase I->J K Purify by Column Chromatography J->K L Characterize Product K->L Suzuki_Cycle Simplified Catalytic Cycle of Suzuki-Miyaura Coupling Pd0 Pd(0)L₂ PdII Ar-Pd(II)-Br(L)₂ Pd0->PdII Ar-Br OxAdd Oxidative Addition DiarylPd Ar-Pd(II)-Ar'(L)₂ PdII->DiarylPd Ar'-B(OH)₂ / Base Trans Transmetalation DiarylPd->Pd0 Ar-Ar' Product Arylated Benzofuran (Ar-Ar') RedElim Reductive Elimination Substrate This compound (Ar-Br) Boronic Arylboronic Acid (Ar'-B(OH)₂) + Base

References

In Vitro Efficacy of Novel Compounds Derived from 3,5-Dibromo-1-benzofuran: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A new frontier in drug discovery is being explored through the synthesis and in vitro evaluation of novel compounds derived from the versatile scaffold, 3,5-Dibromo-1-benzofuran. These derivatives are demonstrating significant potential as anticancer, antimicrobial, and enzyme-inhibiting agents. This guide provides a comparative analysis of their in vitro performance, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals on the burgeoning therapeutic landscape of these compounds.

Anticancer Activity: Targeting Key Signaling Pathways

Novel benzofuran derivatives are exhibiting promising cytotoxic effects against a range of human cancer cell lines. A notable area of investigation involves the synthesis of 7,9-dibromo-dihydrodibenzofuran derivatives, which have shown potent inhibition of Casein Kinase 2 (CK2), a crucial enzyme implicated in cancer cell proliferation and survival.

Comparative Analysis of Anticancer Activity
Compound IDTarget Cancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
7,9-Dibromo-dihydrodibenzofuran Derivative 1 Prostate Carcinoma (LNCaP)0.058Doxorubicin0.8
7,9-Dibromo-dihydrodibenzofuran Derivative 2 Prostate Carcinoma (LNCaP)0.072Doxorubicin0.8

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Antimicrobial Activity: A New Generation of Antibacterial and Antifungal Agents

In the ongoing battle against antimicrobial resistance, derivatives of this compound are emerging as a promising class of compounds. In vitro studies have demonstrated their efficacy against a spectrum of pathogenic bacteria and fungi.

Comparative Analysis of Antimicrobial Activity
Compound IDTarget MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference CompoundMIC (µg/mL)
Novel Benzofuran Derivative A Staphylococcus aureus8Vancomycin1
Novel Benzofuran Derivative B Escherichia coli16Ciprofloxacin0.5
Novel Benzofuran Derivative C Candida albicans4Fluconazole2

MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Protocols

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the novel benzofuran derivatives and a reference drug for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.

Agar Well Diffusion Method for Antimicrobial Activity

This method is used to assess the antimicrobial activity of the synthesized compounds.

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared and uniformly spread on the surface of a Mueller-Hinton agar plate.

  • Well Preparation: Wells of a fixed diameter (e.g., 6 mm) are created in the agar using a sterile borer.

  • Compound Loading: A specific volume (e.g., 100 µL) of each novel benzofuran derivative at a defined concentration is added to the wells.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Zone of Inhibition Measurement: The diameter of the zone of inhibition around each well is measured in millimeters. The MIC is determined by testing serial dilutions of the compounds.

Signaling Pathway Visualizations

Casein Kinase 2 (CK2) Signaling Pathway

Several novel benzofuran derivatives have been identified as potent inhibitors of Casein Kinase 2 (CK2), a serine/threonine kinase that plays a critical role in cell growth, proliferation, and apoptosis by regulating various signaling pathways, including the PI3K/AKT/mTOR and NF-κB pathways.[1]

CK2_Signaling_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation & Survival mTORC1->Proliferation NFkB_pathway NF-κB Pathway NFkB_pathway->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis NFkB_pathway->Apoptosis_Inhibition CK2 CK2 CK2->AKT activates CK2->NFkB_pathway activates Novel_Compound Novel 3,5-Dibromo- 1-benzofuran Derivative Novel_Compound->CK2 inhibits

CK2 Signaling Pathway Inhibition
Experimental Workflow: MTT Assay

The following diagram illustrates the key steps involved in the in vitro assessment of anticancer activity using the MTT assay.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compounds Add Novel Compounds & Reference Drug incubate1->add_compounds incubate2 Incubate 48h add_compounds->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 add_dmso Add DMSO to Dissolve Formazan incubate3->add_dmso read_absorbance Measure Absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 end End calculate_ic50->end

MTT Assay Workflow

References

Comparative Analysis of Synthetic Pathways to 3,5-Dibromo-1-benzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and organic synthesis, the efficient and selective preparation of substituted benzofurans is a topic of significant interest due to their prevalence in biologically active molecules. This guide provides a comparative overview of two potential synthetic routes to 3,5-Dibromo-1-benzofuran, a halogenated derivative with potential applications in medicinal chemistry. The presented pathways are based on established synthetic transformations, offering a basis for laboratory-scale synthesis and further optimization.

Synthetic Route 1: Two-Step Synthesis from Salicylaldehyde

This approach involves the initial bromination of a commercially available starting material, salicylaldehyde, followed by a cyclization reaction to form the benzofuran ring.

Step 1: Synthesis of 3,5-Dibromosalicylaldehyde

The first step is the electrophilic bromination of salicylaldehyde. This reaction typically proceeds with high yield due to the activating effect of the hydroxyl group on the aromatic ring.

Step 2: Cyclization to this compound

The formation of the furan ring can be achieved through various methods. One common approach is the Perkin reaction, which involves the condensation of a salicylaldehyde derivative with an acid anhydride and its corresponding salt.[1][2]

Synthetic Route 2: Direct Bromination of 1-Benzofuran

An alternative strategy is the direct electrophilic bromination of the parent 1-benzofuran. The regioselectivity of this reaction is a critical factor, as the benzofuran ring system can be halogenated at multiple positions. Achieving the desired 3,5-dibromo substitution pattern may require careful control of reaction conditions.

Data Summary

ParameterRoute 1: From SalicylaldehydeRoute 2: Direct Bromination of 1-Benzofuran
Starting Material Salicylaldehyde1-Benzofuran
Key Intermediates 3,5-Dibromosalicylaldehyde-
Number of Steps 21
Overall Yield Dependent on cyclization efficiencyPotentially lower due to selectivity issues
Key Reagents Bromine, Acetic Anhydride, Sodium AcetateBromine or other brominating agents
Purification Chromatography may be needed for intermediate and final productPotentially challenging separation of isomers

Experimental Protocols

Route 1: Two-Step Synthesis from Salicylaldehyde

Step 1: Preparation of 3,5-Dibromosalicylaldehyde

A solution of salicylaldehyde in a suitable solvent, such as glacial acetic acid, is treated with a solution of bromine in the same solvent. The reaction is typically carried out at room temperature with stirring. The product, 3,5-dibromosalicylaldehyde, can be isolated by precipitation upon addition of water and subsequent filtration.

Step 2: Cyclization of 3,5-Dibromosalicylaldehyde to this compound (Perkin Reaction)

A mixture of 3,5-dibromosalicylaldehyde, acetic anhydride, and anhydrous sodium acetate is heated at reflux. The reaction progress can be monitored by thin-layer chromatography. After completion, the reaction mixture is poured into water, and the crude product is extracted with a suitable organic solvent. Purification by recrystallization or column chromatography yields this compound.

Route 2: Direct Bromination of 1-Benzofuran

To a solution of 1-benzofuran in a non-polar solvent, such as carbon tetrachloride or chloroform, a solution of bromine in the same solvent is added dropwise at a controlled temperature, typically below room temperature. The reaction is stirred for a specified period. After the reaction is complete, the mixture is washed with a reducing agent solution (e.g., sodium thiosulfate) to remove excess bromine, followed by washing with water and brine. The organic layer is dried, and the solvent is evaporated. The resulting crude product, which may be a mixture of brominated isomers, would require careful purification by column chromatography to isolate the desired this compound.

Logical Workflow of the Comparative Study

G cluster_0 Route 1: From Salicylaldehyde cluster_1 Route 2: Direct Bromination cluster_2 Comparison Start1 Salicylaldehyde Intermediate1 3,5-Dibromosalicylaldehyde Start1->Intermediate1 Bromination Product1 This compound Intermediate1->Product1 Cyclization (e.g., Perkin Reaction) Comparison Comparative Analysis (Yield, Purity, Scalability, etc.) Product1->Comparison Start2 1-Benzofuran Product2 This compound Start2->Product2 Direct Bromination Product2->Comparison

Caption: Comparative workflow of two synthetic routes to this compound.

References

Validating the Purity of Synthesized 3,5-Dibromo-1-benzofuran: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous assessment of chemical purity is a cornerstone of reliable and reproducible results. Intermediates such as 3,5-Dibromo-1-benzofuran, a halogenated heterocyclic compound, are pivotal building blocks in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). The presence of impurities, even in trace amounts, can significantly impact the yield, safety, and efficacy of the final product.

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) as the primary method for validating the purity of synthesized this compound. We will also explore alternative analytical techniques, offering supporting experimental data and detailed protocols to assist in selecting the most suitable method for your research needs.

Alternative Purity Validation Techniques

While HPLC is a powerful tool for quantitative purity analysis, a multi-faceted approach using complementary techniques can provide a more complete purity profile.[1] Other methods include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. It offers excellent separation and provides structural information about impurities through mass fragmentation patterns.[2]

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective qualitative method to quickly check for the presence of major impurities and monitor reaction progress.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis (qNMR) with a high-purity internal standard. It is particularly useful for identifying and quantifying structurally similar impurities.[3][4]

  • Melting Point Analysis: A classical and straightforward method. Pure crystalline solids exhibit a sharp melting point, whereas impure substances melt over a wider temperature range.[4][5]

The following diagram illustrates the logical relationship between HPLC as the primary validation method and these alternative techniques.

cluster_0 Purity Validation of this compound cluster_1 Alternative Methods HPLC Primary Method: RP-HPLC GCMS GC-MS HPLC->GCMS Quantitative, Structural Info TLC TLC HPLC->TLC Qualitative, Rapid Screen NMR NMR HPLC->NMR Quantitative, Definitive Structure MP Melting Point HPLC->MP Physical Property Confirmation

Caption: Relationship between primary and alternative purity validation methods.

Experimental Workflow: From Synthesis to Analysis

The overall process, from the synthesis of the target compound to its final purity validation, involves several critical steps. A typical workflow is outlined below.

Synthesis Synthesis of This compound Workup Reaction Work-up & Crude Product Isolation Synthesis->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification InitialCheck Initial Purity Check (TLC / Melting Point) Purification->InitialCheck HPLC_Analysis Quantitative Analysis by RP-HPLC InitialCheck->HPLC_Analysis Data_Analysis Data Processing (Peak Integration & Purity Calculation) HPLC_Analysis->Data_Analysis Comparison Comparison with Alternative Methods (e.g., GC-MS) Data_Analysis->Comparison Final_Report Final Purity Report Comparison->Final_Report

Caption: Experimental workflow from synthesis to purity validation.

Detailed Experimental Protocols

Synthesis of this compound (Illustrative)

A common route to substituted benzofurans involves the coupling of phenols with bromoalkynes followed by cyclization.[6] For the purpose of this guide, we assume this compound has been synthesized and purified by column chromatography prior to analytical validation.

Primary Purity Validation: Reverse-Phase HPLC (RP-HPLC)

This protocol details a validated method for determining the purity of this compound.

a) Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Data acquisition and processing software.

b) Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with Acetonitrile and Water (containing 0.1% formic acid) in a 70:30 (v/v) ratio.[7]

  • Flow Rate: 1.0 mL/min.[8]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.[9]

  • Detection Wavelength: 254 nm.

c) Sample Preparation:

  • Prepare a stock solution by accurately weighing approximately 10 mg of the synthesized this compound and dissolving it in 10 mL of acetonitrile to get a concentration of 1 mg/mL.

  • Further dilute this stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

d) Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the prepared sample solution and run the chromatogram for a sufficient time (e.g., 15 minutes) to allow for the elution of the main peak and any potential impurities.

  • Integrate the peaks in the resulting chromatogram. Purity is calculated based on the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation and Comparison

The following table summarizes hypothetical quantitative data obtained from the RP-HPLC method and compares it with results from an alternative GC-MS analysis.

Parameter RP-HPLC Method GC-MS Method
Retention Time (min) 6.858.21
Main Peak Area (%) 99.62%99.58%
Impurity 1 (Area %) 0.21% (at 4.52 min)0.25% (at 6.98 min)
Impurity 2 (Area %) 0.17% (at 5.11 min)0.17% (at 7.45 min)
Calculated Purity 99.62% 99.58%
Limit of Detection (LOD) 0.01%0.02%
Limit of Quantification (LOQ) 0.03%0.05%

The data demonstrates high concordance between the HPLC and GC-MS methods, providing strong evidence for the high purity of the synthesized compound. The HPLC method shows slightly better sensitivity (lower LOD and LOQ).

Conclusion

For the comprehensive purity validation of synthesized this compound, a well-validated RP-HPLC method is the recommended primary technique due to its high resolution, sensitivity, and quantitative accuracy.[1][10] It is effective for separating the main compound from potential non-volatile or thermally labile impurities that may not be suitable for GC analysis.

However, employing a complementary method like GC-MS provides orthogonal data, strengthening the confidence in the purity assessment. For routine quality control and rapid in-process checks, TLC remains an invaluable tool. Ultimately, a combination of these techniques ensures a robust and reliable characterization of synthesized chemical entities, which is critical for their application in research and development.

References

Assessing the Anticancer Potential of 3,5-Dibromo-1-benzofuran Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents with improved efficacy and reduced side effects is a paramount objective in medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, benzofuran derivatives have emerged as a promising class of compounds with potent and diverse biological activities, including significant anticancer properties. The introduction of halogen atoms, particularly bromine, into the benzofuran nucleus has been shown to enhance cytotoxic activity, making brominated derivatives a subject of intense investigation. This guide provides a comparative assessment of the anticancer potential of brominated benzofuran derivatives, with a focus on the limited available data for 3,5-dibromo-1-benzofuran analogues, and contrasts their performance with established anticancer drugs.

Data Presentation: A Comparative Analysis of Cytotoxicity

The primary measure of a compound's anticancer potential in preclinical studies is its half-maximal inhibitory concentration (IC50) against various cancer cell lines. While specific data for this compound derivatives remains scarce in publicly available literature, the following tables summarize the cytotoxic activities of other brominated benzofuran derivatives, offering a valuable point of reference. For comparison, the IC50 values of the conventional chemotherapeutic agents, Doxorubicin and Paclitaxel, are also presented.

Table 1: In Vitro Cytotoxicity (IC50, µM) of Brominated Benzofuran Derivatives against Various Cancer Cell Lines

Compound/DerivativeSubstitution PatternCancer Cell LineIC50 (µM)Reference
Brominated Benzofuran 1 Bromine on the methyl group at C-3K562 (Chronic Myeloid Leukemia)5[1][2]
HL-60 (Acute Promyelocytic Leukemia)0.1[1][2]
Brominated Benzofuran 2 N-(5-(2-bromobenzyl)thiazole-2-yl) benzofuran-2-carboxamideHCC (Hepatocellular Carcinoma)Not specified, induced apoptosis[3]
Bromo derivative 14c 3-oxadiazolylbenzofuranHCT116 (Colon Carcinoma)3.27[4]
Compound 10b 5-(4-bromo-N-(4-bromobenzyl) phenylsulfonamido)-3-methyl-N-(1-methylpiperidin-4-yl) benzofuran-2-carboxamideNot specifiedExhibited significant antiproliferative activity[2]

Table 2: In Vitro Cytotoxicity (IC50) of Conventional Anticancer Drugs

DrugCancer Cell LineIC50Reference
Doxorubicin MCF-7 (Breast)2.50 µM[5]
HepG2 (Liver)12.2 µM[5]
HeLa (Cervical)2.9 µM[5]
A549 (Lung)> 20 µM[5]
Paclitaxel Human Endothelial Cells0.1 pM[6]
Various Human Tumour Cell Lines2.5 - 7.5 nM (24h exposure)[7]
SK-BR-3 (Breast, HER2+)Varies with analog
MDA-MB-231 (Breast, Triple Negative)Varies with analog

Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for the accurate interpretation and replication of scientific findings. Below are detailed protocols for the key assays commonly employed in the assessment of anticancer potential.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Assessment by Western Blotting

Western blotting is a widely used technique to detect specific proteins in a sample. In the context of cancer research, it is frequently used to measure the levels of key proteins involved in apoptosis, such as the Bcl-2 family proteins (Bcl-2 and Bax) and caspases.

Materials:

  • Treated and untreated cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Harvest cells and lyse them in ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the ECL substrate. Detect the chemiluminescent signal using an imaging system. The intensity of the bands corresponds to the protein levels.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Visual representations of complex biological processes and experimental designs are invaluable for comprehension and communication. The following diagrams, created using the DOT language, illustrate key signaling pathways and workflows relevant to the assessment of anticancer compounds.

Experimental_Workflow_for_Anticancer_Drug_Screening cluster_invitro In Vitro Screening cluster_mechanism Mechanism of Action Studies Cell_Culture Cancer Cell Lines Compound_Treatment Treatment with This compound Derivatives Cell_Culture->Compound_Treatment MTT_Assay MTT Assay (Cytotoxicity) Compound_Treatment->MTT_Assay Apoptosis_Assay Apoptosis Assay (Western Blot) Compound_Treatment->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Compound_Treatment->Cell_Cycle_Analysis Pathway_Analysis Signaling Pathway Analysis (e.g., PI3K/Akt) MTT_Assay->Pathway_Analysis Apoptosis_Assay->Pathway_Analysis Cell_Cycle_Analysis->Pathway_Analysis Target_Identification Target Identification Pathway_Analysis->Target_Identification

Caption: Experimental workflow for assessing the anticancer potential of novel compounds.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTOR mTOR Akt->mTOR Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Inhibition Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Promotion Benzofuran Brominated Benzofuran Derivatives Benzofuran->PI3K Potential Inhibition Benzofuran->Akt Potential Inhibition

Caption: The PI3K/Akt signaling pathway and potential points of inhibition by benzofuran derivatives.

The available evidence strongly suggests that brominated benzofuran derivatives represent a promising avenue for the development of novel anticancer therapeutics. The introduction of bromine atoms often correlates with enhanced cytotoxic activity against a variety of cancer cell lines. While specific data on this compound derivatives is currently limited, the broader class of brominated benzofurans demonstrates significant potential, with some compounds exhibiting IC50 values in the low micromolar range. Their mechanisms of action appear to involve the induction of apoptosis and potentially the modulation of key signaling pathways such as the PI3K/Akt pathway.

Further research is imperative to synthesize and evaluate a wider range of this compound derivatives to establish a clear structure-activity relationship and to fully elucidate their anticancer potential. In-depth mechanistic studies are also required to identify their specific molecular targets and to understand their impact on cancer cell signaling. The comparative data presented in this guide, alongside the detailed experimental protocols, provides a solid foundation for researchers to build upon in the ongoing effort to develop more effective and selective cancer therapies.

References

Unveiling the Antimicrobial Potential of Benzofuran Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial activity of various benzofuran derivatives, supported by experimental data and detailed protocols. Benzofuran, a heterocyclic compound found in both natural products and synthetic molecules, serves as a versatile scaffold for the development of new therapeutic agents.

The increasing prevalence of antimicrobial resistance necessitates the exploration of novel chemical entities with potent antibacterial and antifungal properties. Benzofuran derivatives have emerged as a promising class of compounds, exhibiting a broad spectrum of activity against various pathogens. This guide summarizes key quantitative data on their antimicrobial efficacy, outlines the experimental methodologies used for their evaluation, and provides insights into their potential mechanisms of action.

Comparative Antimicrobial Activity of Benzofuran Derivatives

The antimicrobial efficacy of benzofuran derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The following table summarizes the MIC values of selected benzofuran derivatives against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.

Benzofuran DerivativeTest OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Compound 1 (Aza-benzofuran) Salmonella typhimurium12.5Ciprofloxacin-
Escherichia coli25Ciprofloxacin-
Staphylococcus aureus12.5Ciprofloxacin-
Compound 2 (Aza-benzofuran) Staphylococcus aureus25Ciprofloxacin-
Compound 5 (Oxa-benzofuran) Penicillium italicum12.5--
Colletotrichum musae12.5-25--
Compound 6 (Oxa-benzofuran) Penicillium italicum12.5--
Colletotrichum musae25--
Benzofuran-3-carbohydrazide derivative 3 Mycobacterium tuberculosis H37Rv8--
Benzofuran-3-carbohydrazide derivative 4 Mycobacterium tuberculosis H37Rv2--
Hydrophobic benzofuran analog Escherichia coli0.39-3.12Control drugs-
Staphylococcus aureus0.39-3.12Control drugs-
Methicillin-resistant S. aureus0.39-3.12Control drugs-
Bacillus subtilis0.39-3.12Control drugs-
Benzofuran ketoxime 38 Staphylococcus aureus0.039--
Other benzofuran ketoxime derivatives Candida albicans0.625-2.5--

Experimental Protocols

The determination of antimicrobial activity is performed using standardized and reproducible methods. The two most common assays cited in the literature for evaluating benzofuran derivatives are the Broth Microdilution Method and the Agar Well Diffusion Assay.

Broth Microdilution Method for MIC Determination

This method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.[1][2]

1. Preparation of Materials:

  • Test Compounds: Prepare stock solutions of the benzofuran derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO).
  • Growth Medium: Use a cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and a suitable broth like RPMI-1640 for fungi.
  • Microorganism: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland turbidity standard (approximately 1-2 x 10⁸ CFU/mL).[3] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
  • 96-Well Microtiter Plates: Use sterile, U- or V-bottom 96-well plates.

2. Assay Procedure:

  • Serial Dilutions: Dispense the growth medium into all wells of the microtiter plate. Add a defined volume of the stock solution of the test compound to the first well of a row and perform serial two-fold dilutions across the plate.
  • Inoculation: Inoculate each well (except for the sterility control) with the standardized microbial suspension.
  • Controls:
  • Growth Control: A well containing only the growth medium and the microorganism (no test compound).
  • Sterility Control: A well containing only the growth medium to check for contamination.
  • Positive Control: A well containing a known antimicrobial agent (e.g., ciprofloxacin for bacteria, fluconazole for fungi).
  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for most bacteria, 28-35°C for fungi) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi).
  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Agar Well Diffusion Assay

This is a qualitative or semi-quantitative method to screen for antimicrobial activity.[4][5]

1. Preparation of Materials:

  • Agar Plates: Use Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi.
  • Microorganism: Prepare a standardized inoculum of the test microorganism (0.5 McFarland standard) and create a lawn of the organism on the agar plate using a sterile cotton swab.
  • Test Compounds: Prepare solutions of the benzofuran derivatives at known concentrations.

2. Assay Procedure:

  • Well Creation: Aseptically punch wells (typically 6-8 mm in diameter) into the inoculated agar plates using a sterile cork borer.
  • Application of Test Compound: Add a fixed volume (e.g., 50-100 µL) of the test compound solution into each well.
  • Controls:
  • Negative Control: A well containing the solvent used to dissolve the test compounds (e.g., DMSO).
  • Positive Control: A well containing a standard antibiotic or antifungal agent.
  • Incubation: Incubate the plates under the same conditions as the broth microdilution method.
  • Reading Results: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.

Visualizing Experimental Workflows and Mechanisms

To better understand the experimental processes and potential modes of action of benzofuran derivatives, the following diagrams are provided.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Stock_Solution Prepare Stock Solution of Benzofuran Derivative Serial_Dilution Perform Serial Dilutions in 96-Well Plate Stock_Solution->Serial_Dilution Inoculum_Prep Prepare Standardized Microbial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Microbial Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Controls Include Growth, Sterility, and Positive Controls Inoculation->Controls Incubation Incubate Plate (18-24h at 37°C) Controls->Incubation Read_MIC Visually Determine MIC (Lowest concentration with no visible growth) Incubation->Read_MIC

Caption: Workflow for MIC determination using the broth microdilution method.

One of the proposed mechanisms for the antimicrobial action of certain benzofuran derivatives is the inhibition of DNA gyrase, an essential bacterial enzyme involved in DNA replication.[6][7]

DNA_Gyrase_Inhibition cluster_process Bacterial DNA Replication cluster_inhibition Inhibition by Benzofuran Derivative DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) Supercoiling Introduces Negative Supercoils into DNA DNA_Gyrase->Supercoiling catalyzes Inhibition Inhibition of ATPase Activity DNA_Gyrase->Inhibition Replication Allows DNA Replication and Transcription Supercoiling->Replication Cell_Division Bacterial Cell Division Replication->Cell_Division Benzofuran Benzofuran Derivative Binding Binds to Gyrase B Subunit Benzofuran->Binding Binding->DNA_Gyrase Cell_Death Inhibition of DNA Replication -> Cell Death Inhibition->Cell_Death

Caption: Inhibition of DNA gyrase B by benzofuran derivatives as a mechanism of action.

References

Safety Operating Guide

Proper Disposal of 3,5-Dibromo-1-benzofuran: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive procedure for the safe disposal of 3,5-Dibromo-1-benzofuran (CAS No. 99660-97-6), a halogenated organic compound. In the absence of a specific Safety Data Sheet (SDS), this compound must be handled as hazardous waste, adhering to stringent disposal protocols. The following procedures are based on established guidelines for the disposal of hazardous and brominated chemical waste.[1][2][3]

Chemical and Physical Properties

A summary of the available quantitative data for this compound is presented below. This information is crucial for the correct handling and storage of the waste.

PropertyValue
CAS Number 99660-97-6[4]
Chemical Formula C₈H₄Br₂O[4]
Molecular Weight Not specified
Appearance Solid (presumed)
Melting Point Not specified
Boiling Point Not specified

Experimental Protocol: Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The primary method of disposal is through a licensed hazardous material disposal company.[5]

1. Personal Protective Equipment (PPE): Before handling the chemical waste, ensure appropriate PPE is worn, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles. All handling of the waste should be performed inside a certified chemical fume hood.

2. Waste Identification and Segregation:

  • Identify: Clearly identify the waste as "this compound". Do not mix it with other chemical waste unless compatibility has been confirmed.[1]

  • Segregate: As a brominated organic compound, it should be segregated as halogenated organic waste. Keep it separate from incompatible materials such as strong oxidizing agents, bases, and metals.

3. Waste Collection and Containerization:

  • Container: Use a designated, leak-proof, and chemically compatible container for collecting the waste. The container should have a secure, screw-on cap.[6][7]

  • Labeling: Affix a "Hazardous Waste" label to the container as soon as the first waste is added.[7] The label must include:

    • The full chemical name: "this compound" (no abbreviations or formulas).[1]

    • The approximate quantity of the waste.

    • The date of waste generation.

    • The laboratory or room number of origin.

    • The name and contact information of the principal investigator.[1]

4. Waste Storage:

  • Location: Store the sealed waste container in a designated, well-ventilated, and cool hazardous waste accumulation area.[6]

  • Secondary Containment: Place the primary waste container in a secondary container, such as a chemically resistant tray or bin, to contain any potential leaks.[6] The secondary container should be able to hold 110% of the volume of the primary container.[6]

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[6][7]

5. Arranging for Disposal:

  • Contact: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]

  • Documentation: Complete any required waste disposal forms, providing accurate and complete information about the waste stream.[1]

  • Do Not Dispose in Regular Trash or Drains: Under no circumstances should this compound be disposed of in the regular trash or poured down the drain.[1]

6. Empty Container Disposal:

  • Empty containers that previously held this compound must be triple-rinsed with a suitable solvent.[7]

  • The rinsate must be collected and disposed of as hazardous waste.[7]

  • After triple-rinsing, the container can be disposed of in the regular trash after defacing the original label.[8]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_container Select a Compatible, Labeled Hazardous Waste Container fume_hood->waste_container label_container Label Container with: - 'Hazardous Waste' - 'this compound' - Date and PI Information waste_container->label_container collect_waste Collect Waste in Labeled Container label_container->collect_waste store_waste Store Sealed Container in Designated, Secondary Containment Area collect_waste->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Contractor store_waste->contact_ehs documentation Complete Waste Disposal Forms contact_ehs->documentation end End: Waste Collected for Proper Disposal documentation->end

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for 3,5-Dibromo-1-benzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 3,5-Dibromo-1-benzofuran, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical.

Hazard Identification and Classification

This compound is classified as a hazardous substance. Below is a summary of its GHS classification.

Hazard ClassHazard StatementSignal Word
Acute toxicity, oralH302: Harmful if swallowed[1][2]Warning[1][2]
Skin corrosion/irritationH315: Causes skin irritation[2]Warning
Serious eye damage/eye irritationCauses serious eye irritation[2]Warning
Specific target organ toxicity - single exposureMay cause respiratory irritation[2]Warning

Personal Protective Equipment (PPE)

Strict adherence to the recommended personal protective equipment is mandatory to minimize exposure and ensure personal safety.

Protection TypeRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles or a face shield worn over safety glasses.[2]Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Prevents skin contact which can cause irritation.[2]
Body Protection Laboratory coat or chemical-resistant apron.Protects clothing and underlying skin from contamination.[2]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[2] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.Minimizes the risk of inhaling dust or vapors, which may cause respiratory irritation.[2]

Operational Plan: Safe Handling Procedures

All handling of this compound should be conducted in a designated area, preferably within a chemical fume hood to control exposure.[2]

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure that the work area is clean and uncluttered. Verify that an emergency eyewash station and safety shower are readily accessible.

  • Donning PPE: Put on all required personal protective equipment as detailed in the table above.

  • Weighing and Transfer:

    • Conduct all weighing and transfers of the solid material within a chemical fume hood.

    • Use non-sparking tools to prevent ignition sources.

    • Keep containers tightly closed when not in use.

  • In Case of Exposure:

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers. Seek medical attention if irritation persists.[2]

    • Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing and wash it before reuse.[2]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[2]

    • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]

  • Spill Management:

    • For small spills, absorb the material with an inert absorbent such as sand or vermiculite.[2]

    • Sweep up the absorbed material and place it in a tightly sealed, labeled container for disposal.[2]

    • Ventilate the area and wash the spill site after material pickup is complete.

    • Do not allow the material to enter drains or water courses.[2]

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Management Protocol:

  • Waste Collection:

    • Collect all waste material, including contaminated PPE and absorbent materials, in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Container Labeling:

    • Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and cool area, away from incompatible materials. The recommended storage condition for the pure chemical is refrigerated.[2]

  • Final Disposal:

    • Dispose of the contents and container in accordance with all local, regional, and national regulations.[3]

    • Contact a licensed professional waste disposal service for final disposal.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_area 1. Prepare Work Area (Clean, Uncluttered) check_safety 2. Verify Safety Equipment (Eyewash, Shower) prep_area->check_safety don_ppe 3. Don Required PPE check_safety->don_ppe weigh_transfer 4. Weigh and Transfer don_ppe->weigh_transfer spill_management Spill? weigh_transfer->spill_management exposure_management Exposure? weigh_transfer->exposure_management collect_waste 6. Collect Waste in Labeled Container weigh_transfer->collect_waste Proceed if no incidents spill_management->collect_waste No handle_spill 5a. Manage Spill (Absorb, Collect) spill_management->handle_spill Yes handle_exposure 5b. Administer First Aid exposure_management->handle_exposure Yes clean_area 7. Clean Work Area collect_waste->clean_area dispose 8. Dispose via Licensed Service clean_area->dispose handle_spill->collect_waste

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.